2,3-Dichloro-4,5-difluorobenzonitrile
Description
Properties
CAS No. |
112062-59-6 |
|---|---|
Molecular Formula |
C7HCl2F2N |
Molecular Weight |
207.99 g/mol |
IUPAC Name |
2,3-dichloro-4,5-difluorobenzonitrile |
InChI |
InChI=1S/C7HCl2F2N/c8-5-3(2-12)1-4(10)7(11)6(5)9/h1H |
InChI Key |
MGAAXINNFOKAEH-UHFFFAOYSA-N |
SMILES |
C1=C(C(=C(C(=C1F)F)Cl)Cl)C#N |
Canonical SMILES |
C1=C(C(=C(C(=C1F)F)Cl)Cl)C#N |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Physical Properties of 2,3-Dichloro-4,5-difluorobenzonitrile
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the known physical properties of 2,3-dichloro-4,5-difluorobenzonitrile, a halogenated aromatic nitrile of interest in synthetic and medicinal chemistry. Due to the limited availability of experimental data for this specific isomer, this document also presents data for structurally related compounds to offer a comparative context. Furthermore, it outlines standardized experimental protocols for the determination of key physical properties and includes visualizations of a representative synthetic pathway and an experimental workflow.
Core Physical Properties of this compound
This compound is a polysubstituted aromatic compound with the chemical formula C₇HCl₂F₂N. As a versatile synthetic intermediate, its physical properties are crucial for its application in the synthesis of more complex molecules, particularly in the fields of pharmaceuticals and agrochemicals.[1]
Identifier:
| Property | Value |
| CAS Number | 908123-82-0 |
| Molecular Formula | C₇HCl₂F₂N |
| Molecular Weight | 208.00 g/mol |
Available Data:
| Property | Value | Source |
| Appearance | White to light yellow solid | Angene Chemical |
| Storage Temperature | Room Temperature | Angene Chemical |
Comparative Physical Properties of Isomeric Dichlorodifluorobenzonitriles
To provide a frame of reference, the following table summarizes the physical properties of structurally similar dichlorodifluorobenzonitrile isomers. It is crucial to note that these values are for comparative purposes only and may not be representative of this compound.
| Compound | CAS Number | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) |
| 2,4-Dichloro-5-fluorobenzonitrile | 128593-93-1 | 192.00 | 76-80 | Not Available |
| 2,6-Dichloro-4-fluorobenzonitrile | 1473423-59-4 | 190.00 | Not Available | Not Available |
| 3,5-Dichloro-2-fluorobenzonitrile | Not Available | 192.00 | Not Available | Not Available |
Experimental Protocols for Physical Property Determination
The following are detailed methodologies for the experimental determination of key physical properties of aromatic nitriles like this compound.
Melting Point Determination (Capillary Method)
The melting point of a crystalline solid is a key indicator of its purity.
Methodology:
-
Sample Preparation: A small amount of the dried, powdered sample is packed into a capillary tube to a height of 2-3 mm.
-
Apparatus Setup: The capillary tube is placed in a melting point apparatus, adjacent to a calibrated thermometer or temperature probe.
-
Heating: The sample is heated at a steady and slow rate (e.g., 1-2 °C per minute) as the temperature approaches the expected melting point.
-
Observation: The temperature at which the first droplet of liquid appears is recorded as the onset of melting. The temperature at which the entire sample becomes a clear liquid is recorded as the completion of melting. The range between these two temperatures is the melting point range. A narrow melting range (0.5-1 °C) is indicative of a pure compound.
Boiling Point Determination (Microscale Method)
For small quantities of a liquid, the micro boiling point determination is a suitable method.
Methodology:
-
Sample Preparation: A small volume (a few microliters) of the liquid sample is placed in a small-diameter test tube (e.g., a Durham tube).
-
Capillary Inversion: A sealed-end capillary tube is inverted and placed into the liquid in the test tube.
-
Heating: The test tube is attached to a thermometer and heated in a suitable bath (e.g., silicone oil).
-
Observation: As the liquid is heated, a stream of bubbles will emerge from the open end of the inverted capillary. The heating is then discontinued.
-
Boiling Point Reading: The temperature at which the liquid just begins to enter the capillary tube upon cooling is recorded as the boiling point. This occurs when the vapor pressure of the liquid equals the external atmospheric pressure.
Solubility Determination
The solubility of a compound in various solvents provides insights into its polarity and the presence of functional groups.
Methodology:
-
Solvent Selection: A range of solvents of varying polarities is chosen (e.g., water, ethanol, acetone, toluene, hexane).
-
Sample and Solvent Addition: A small, measured amount of the compound (e.g., 10 mg) is placed in a test tube, and a measured volume of the solvent (e.g., 1 mL) is added.
-
Mixing: The mixture is agitated vigorously for a set period (e.g., 1 minute).
-
Observation: The mixture is observed to determine if the solid has completely dissolved. If it has, the compound is classified as soluble in that solvent at that concentration. If not, it is classified as insoluble or partially soluble.
-
Qualitative Solubility Classification: The process is repeated with different solvents to create a solubility profile. For acidic or basic compounds, solubility in aqueous acid or base can also be tested to provide further information about their functional groups.
Visualizations
Synthetic Pathway
The following diagram illustrates a hypothetical synthetic pathway where this compound serves as a key intermediate in the synthesis of a potential bioactive molecule. Substituted benzonitriles are versatile precursors in the synthesis of a wide range of biologically active compounds.[2][3][4]
Caption: Synthetic pathway for a bioactive molecule.
Experimental Workflow
This diagram outlines a logical workflow for the characterization of the physical properties of a newly synthesized compound like this compound.
Caption: Workflow for physical property characterization.
References
- 1. angenechemical.com [angenechemical.com]
- 2. researchgate.net [researchgate.net]
- 3. US20030220504A1 - Synthesis of benzonitriles from substituted benzaldehyde - Google Patents [patents.google.com]
- 4. Synthesis of Biologically Active Molecules through Multicomponent Reactions - PMC [pmc.ncbi.nlm.nih.gov]
Technical Guide: 2,3-Dichloro-4,5-difluorobenzonitrile
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: The compound 2,3-Dichloro-4,5-difluorobenzonitrile is a highly specialized chemical. As of the latest literature review, a specific CAS (Chemical Abstracts Service) number has not been assigned to this exact isomer. The information presented in this guide is based on available data for closely related analogs and predicted chemical properties. All experimental work should be conducted with the utmost caution and under the supervision of qualified personnel.
Introduction
This compound is a halogenated aromatic nitrile. The unique arrangement of electron-withdrawing chloro and fluoro substituents on the benzonitrile framework suggests its potential as a versatile building block in medicinal chemistry and materials science. The nitrile group can be readily transformed into other functional groups, such as amines, carboxylic acids, and tetrazoles, making it a valuable intermediate for the synthesis of complex organic molecules. This guide provides an overview of the anticipated properties, a plausible synthetic approach, and safety considerations for this compound.
Chemical and Physical Properties
While experimental data for this compound is not available, the following table summarizes the properties of structurally similar compounds to provide an estimated profile.
| Property | 2,3-Dichloro-4-fluorobenzonitrile | 2-Chloro-4,5-difluorobenzonitrile | 2,4-Dichloro-5-fluorobenzonitrile | Predicted: this compound |
| CAS Number | 908123-82-0[1][2][3][4] | 135748-34-4[5][6][7][8][9] | 128593-93-1[10][11][12][13][14] | Not Assigned |
| Molecular Formula | C₇H₂Cl₂FN | C₇H₂ClF₂N | C₇H₂Cl₂FN | C₇HCl₂F₂N |
| Molecular Weight | 190.00 g/mol [1][2] | 173.55 g/mol [5][6][7] | 190.00 g/mol [10] | 208.00 g/mol |
| Appearance | White to light yellow solid[11] | - | - | Predicted to be a solid at room temperature |
| Storage | Sealed in dry, room temperature[1] | - | - | Store in a cool, dry, well-ventilated area |
Proposed Synthetic Pathway
A plausible synthetic route to this compound can be extrapolated from the synthesis of its corresponding benzoyl chloride. The key precursor would be 2,3-dichloro-4,5-difluorobenzoic acid.
A potential multi-step synthesis could involve:
-
Nitration of a suitable dichlorodifluorobenzene precursor.
-
Reduction of the nitro group to an amine.
-
Sandmeyer reaction to introduce the nitrile group.
Alternatively, a more direct route starting from 2,3-dichloro-4,5-difluorobenzoic acid is proposed below.
Experimental Protocol: Synthesis from 2,3-dichloro-4,5-difluorobenzoic acid
This protocol is adapted from the synthesis of 2,3-Dichloro-4,5-difluorobenzoyl chloride[15].
Materials:
-
2,3-dichloro-4,5-difluorobenzoic acid
-
Thionyl chloride (SOCl₂)
-
Dimethylformamide (DMF) (catalytic amount)
-
Anhydrous ammonia (NH₃)
-
Dehydrating agent (e.g., Phosphorus pentoxide - P₂O₅ or Trifluoroacetic anhydride - TFAA)
-
Anhydrous solvent (e.g., Toluene, Dichloromethane)
Procedure:
-
Acid Chloride Formation: A solution of 2,3-dichloro-4,5-difluorobenzoic acid in an excess of thionyl chloride with a catalytic amount of DMF is refluxed for 2-3 hours. The excess thionyl chloride is then removed by distillation to yield crude 2,3-dichloro-4,5-difluorobenzoyl chloride.[15]
-
Amide Formation: The crude acid chloride is dissolved in an anhydrous solvent and cooled in an ice bath. Anhydrous ammonia gas is bubbled through the solution, or a solution of ammonia in an appropriate solvent is added dropwise, to form 2,3-dichloro-4,5-difluorobenzamide.
-
Dehydration to Nitrile: The resulting amide is treated with a dehydrating agent such as phosphorus pentoxide or trifluoroacetic anhydride in an anhydrous solvent and heated to yield this compound.
-
Purification: The final product can be purified by recrystallization or column chromatography.
Safety and Handling
Based on the safety data for analogous compounds such as 2,3-Dichloro-4-fluorobenzonitrile, the following hazards should be considered[1][2]:
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H332: Harmful if inhaled.
-
H335: May cause respiratory irritation.
Precautionary Statements:
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[2]
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.
-
P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.[2]
-
P302+P352: IF ON SKIN: Wash with plenty of soap and water.
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2]
Visualizations
Proposed Synthetic Workflow
References
- 1. achmem.com [achmem.com]
- 2. angenechemical.com [angenechemical.com]
- 3. 2,3-Dichloro-4-fluorobenzonitrile,908123-82-0->Allfluoro pharmaceutical co .ltd [allfluoro.com]
- 4. Carbohydrate - AbacipharmTech-Global Chemical supplier [abacipharma.com]
- 5. scbt.com [scbt.com]
- 6. 135748-34-4|2-Chloro-4,5-difluorobenzonitrile|BLD Pharm [bldpharm.com]
- 7. cymitquimica.com [cymitquimica.com]
- 8. fishersci.com [fishersci.com]
- 9. CAS RN 135748-34-4 | Fisher Scientific [fishersci.de]
- 10. 128593-93-1|2,4-Dichloro-5-fluorobenzonitrile|BLD Pharm [bldpharm.com]
- 11. AB256348 | CAS 128593-93-1 – abcr Gute Chemie [abcr.com]
- 12. matrixscientific.com [matrixscientific.com]
- 13. Cas Landing [thermofisher.com]
- 14. fishersci.com [fishersci.com]
- 15. prepchem.com [prepchem.com]
2,3-Dichloro-4,5-difluorobenzonitrile molecular weight
An In-depth Technical Guide to 2,3-Dichloro-4,5-difluorobenzonitrile
For the attention of: Researchers, scientists, and drug development professionals.
This document provides a comprehensive technical overview of this compound, a halogenated aromatic nitrile. Due to the limited availability of direct experimental data for this specific compound, this guide leverages calculated values, data from structurally similar compounds, and established chemical principles to provide a thorough profile.
Molecular Profile
This compound is a polysubstituted aromatic compound. Its structure, featuring a benzonitrile core with two chlorine and two fluorine atoms on the benzene ring, suggests its potential as a versatile building block in the synthesis of complex organic molecules, particularly in the fields of pharmaceuticals and agrochemicals. The presence of multiple halogen substituents significantly influences the electronic properties and reactivity of the molecule.
Molecular Formula: C₇HCl₂F₂N
Calculated Molecular Weight: 207.99 g/mol
The precise arrangement of the halogen atoms on the aromatic ring is crucial for its chemical behavior and biological activity in any derived products.
Caption: Chemical structure of this compound.
Physicochemical Data of Related Isomers
To provide context for the potential properties of this compound, the following table summarizes the available data for structurally related isomers. These compounds share the benzonitrile core but differ in the position and number of halogen substituents.
| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) |
| 2,6-Dichloro-4-fluorobenzonitrile | 1473423-59-4 | C₇H₂Cl₂FN | 190.00 | Not Available | Not Available |
| 2,3-Dichloro-4-fluorobenzonitrile | 908123-82-0 | C₇H₂Cl₂FN | 190.00 | Not Available | Not Available |
| 2,4-Difluorobenzonitrile | 3939-09-1 | C₇H₃F₂N | 139.10 | 47 - 49[1][2] | 181.6 |
| 3,5-Difluorobenzonitrile | 64248-63-1 | C₇H₃F₂N | 139.10 | 85 - 88 | 160 |
| 2,3-Difluorobenzonitrile | 21524-39-0 | C₇H₃F₂N | 139.10 | Not Available | Not Available |
| 3,4-Difluorobenzonitrile | 64248-62-0 | C₇H₃F₂N | 139.10 | Not Available | Not Available |
| 2,4,5-Trifluorobenzonitrile | 98349-22-5 | C₇H₂F₃N | 157.09 | Not Available | Not Available |
| 2,6-Difluorobenzonitrile | 1897-52-5 | C₇H₃F₂N | 139.10 | 25 - 28 | 197 - 198 |
Potential Synthetic Pathways
A common method involves the reaction of the corresponding benzoic acid with a dehydrating agent, such as thionyl chloride, to form the benzoyl chloride, which is then converted to the primary amide by reaction with ammonia. Subsequent dehydration of the amide yields the nitrile.
Proposed Experimental Protocol:
-
Synthesis of 2,3-dichloro-4,5-difluorobenzoyl chloride: A solution of 2,3-dichloro-4,5-difluorobenzoic acid and a catalytic amount of dimethylformamide in thionyl chloride is refluxed.[3] The excess thionyl chloride is then removed by distillation to yield the crude benzoyl chloride.[3]
-
Amidation: The crude 2,3-dichloro-4,5-difluorobenzoyl chloride is slowly added to a cooled, concentrated solution of aqueous ammonia to form 2,3-dichloro-4,5-difluorobenzamide.
-
Dehydration to Nitrile: The resulting amide is then treated with a dehydrating agent such as phosphorus oxychloride, thionyl chloride, or cyanuric chloride to yield this compound.
Caption: Proposed synthetic workflow for this compound.
Potential Applications and Reactivity
Fluorinated benzonitriles are valuable intermediates in the synthesis of various biologically active molecules.[4] The nitrile group can be hydrolyzed to a carboxylic acid, reduced to an amine, or participate in cycloaddition reactions. The chlorine and fluorine substituents on the aromatic ring can be targeted for nucleophilic aromatic substitution reactions, allowing for the introduction of other functional groups. Given these characteristics, this compound could be a key precursor for novel pharmaceuticals and agrochemicals.
Safety and Handling
No specific safety data sheet (MSDS) is available for this compound. However, based on the data for related halogenated benzonitriles, the following precautions should be taken:
-
Hazard Classification: Likely to be harmful if swallowed, in contact with skin, or if inhaled. May cause skin, eye, and respiratory irritation.[5][6][7][8]
-
Personal Protective Equipment (PPE): Wear protective gloves, clothing, eye protection, and face protection.[5][7][8]
-
Handling: Use only in a well-ventilated area. Avoid breathing dust, fume, gas, mist, vapors, or spray.[5][7] Wash hands thoroughly after handling.[5][6]
-
Storage: Store in a cool, dry, and well-ventilated place in a tightly sealed container.[5]
-
In case of exposure:
It is imperative to consult a comprehensive and current safety data sheet before handling this or any related chemical. The information provided here is for guidance and is based on structurally similar compounds.
References
- 1. ossila.com [ossila.com]
- 2. 2,4-Difluorobenzonitrile | CAS#:3939-09-1 | Chemsrc [chemsrc.com]
- 3. prepchem.com [prepchem.com]
- 4. kaibangchem.com [kaibangchem.com]
- 5. assets.thermofisher.com [assets.thermofisher.com]
- 6. fishersci.com [fishersci.com]
- 7. capotchem.cn [capotchem.cn]
- 8. fishersci.com [fishersci.com]
An In-depth Technical Guide to a Proposed Synthesis Pathway for 2,3-Dichloro-4,5-difluorobenzonitrile
This technical guide outlines a proposed multi-step synthesis for 2,3-dichloro-4,5-difluorobenzonitrile, a key intermediate in the development of various pharmaceutical and agrochemical compounds. The synthesis is designed for researchers, scientists, and professionals in drug development. All quantitative data is summarized for clarity, and detailed experimental protocols are provided.
Overview of the Synthesis Pathway
The proposed synthesis commences with the chlorination of 3,4-difluoronitrobenzene to introduce two chlorine atoms, yielding 1,2-dichloro-4,5-difluoronitrobenzene. This intermediate is then subjected to reduction to form the corresponding aniline derivative, 2,3-dichloro-4,5-difluoroaniline. The final step involves a Sandmeyer reaction, where the aniline is converted to the target benzonitrile via a diazonium salt intermediate.
Experimental Protocols
Step 1: Synthesis of 1,2-Dichloro-4,5-difluoronitrobenzene
This procedure is adapted from a similar synthesis of 3,5-dichloro-2,4-difluoronitrobenzene.
-
Reaction: Chlorination of 3,4-difluoronitrobenzene.
-
Reagents and Solvents:
-
3,4-difluoronitrobenzene
-
Chlorine gas (Cl₂)
-
Iodine (I₂) as a catalyst
-
A polar aprotic solvent such as dimethylformamide (DMF) or sulfolane.
-
-
Protocol:
-
In a reaction vessel equipped with a gas inlet, stirrer, and condenser, dissolve 3,4-difluoronitrobenzene and a catalytic amount of iodine in the chosen polar aprotic solvent.
-
Heat the mixture to a temperature between 120-160°C.
-
Bubble chlorine gas through the solution for 6-8 hours, monitoring the reaction progress by gas chromatography (GC).
-
Upon completion, stop the chlorine flow and cool the reaction mixture.
-
The product can be isolated by pouring the reaction mixture into water and extracting with an organic solvent (e.g., dichloromethane or ethyl acetate).
-
The organic layer is then washed, dried, and the solvent evaporated.
-
Purify the crude product by distillation or recrystallization to obtain 1,2-dichloro-4,5-difluoronitrobenzene.
-
Step 2: Synthesis of 2,3-Dichloro-4,5-difluoroaniline
This step involves the reduction of the nitro group to an amine.
-
Reaction: Reduction of 1,2-dichloro-4,5-difluoronitrobenzene.
-
Reagents and Catalysts:
-
1,2-dichloro-4,5-difluoronitrobenzene
-
Reducing agent: Hydrogen gas (H₂) with a catalyst (e.g., 5% Palladium on carbon), or iron powder in the presence of an acid (e.g., acetic acid or hydrochloric acid).
-
Solvent: Methanol or ethanol for catalytic hydrogenation, or water/ethanol for iron-based reduction.
-
-
Protocol (Catalytic Hydrogenation):
-
Charge an autoclave with 1,2-dichloro-4,5-difluoronitrobenzene, a suitable solvent like methanol, and 5% palladium on carbon catalyst.
-
Pressurize the autoclave with hydrogen gas (e.g., 15 kg/cm ²).
-
Heat the reaction mixture to a temperature around 100°C for several hours.
-
Monitor the reaction for the consumption of hydrogen.
-
After the reaction is complete, cool the vessel, and carefully filter off the catalyst.
-
Evaporate the solvent to yield the crude 2,3-dichloro-4,5-difluoroaniline, which can be further purified by distillation or recrystallization.[1]
-
Step 3: Synthesis of this compound via Sandmeyer Reaction
This is a two-part process involving diazotization followed by cyanation. The Sandmeyer reaction is a well-established method for converting aryl amines into aryl cyanides.[2][3]
-
Part A: Diazotization of 2,3-Dichloro-4,5-difluoroaniline
-
Reagents:
-
2,3-dichloro-4,5-difluoroaniline
-
Sodium nitrite (NaNO₂)
-
Concentrated hydrochloric acid (HCl) or sulfuric acid (H₂SO₄)
-
Water
-
-
Protocol:
-
Prepare a solution of 2,3-dichloro-4,5-difluoroaniline in aqueous hydrochloric or sulfuric acid in a reaction vessel.
-
Cool the mixture to 0-5°C in an ice bath.
-
Slowly add a solution of sodium nitrite in water dropwise, maintaining the temperature below 5°C.
-
Stir the mixture for an additional 30 minutes after the addition is complete to ensure the full formation of the diazonium salt. The resulting diazonium salt solution is typically used immediately in the next step.
-
-
-
Part B: Cyanation of the Diazonium Salt
-
Reagents:
-
The diazonium salt solution from Part A
-
Copper(I) cyanide (CuCN)
-
Sodium cyanide (NaCN) (optional, to form a soluble complex with CuCN)
-
Water
-
-
Protocol:
-
In a separate flask, prepare a solution or suspension of copper(I) cyanide (and optionally sodium cyanide) in water.
-
Cool this cyanide solution in an ice bath.
-
Slowly and carefully add the cold diazonium salt solution to the cyanide solution with vigorous stirring. Nitrogen gas will evolve.
-
After the addition is complete, allow the mixture to warm to room temperature and then heat gently (e.g., 50-60°C) for about an hour to ensure the reaction goes to completion.
-
Cool the mixture and extract the product with an organic solvent (e.g., toluene or dichloromethane).
-
Wash the organic layer with water and brine, dry it over anhydrous sodium sulfate, and evaporate the solvent.
-
The crude this compound can be purified by vacuum distillation or recrystallization.
-
-
Quantitative Data Summary
The following table summarizes the expected yields for each step of the synthesis. Note that these are estimated yields based on similar reactions reported in the literature, as specific data for this exact pathway is not available.
| Step | Reaction | Starting Material | Product | Typical Yield Range (%) |
| 1 | Chlorination | 3,4-Difluoronitrobenzene | 1,2-Dichloro-4,5-difluoronitrobenzene | 60-70 |
| 2 | Reduction | 1,2-Dichloro-4,5-difluoronitrobenzene | 2,3-Dichloro-4,5-difluoroaniline | 85-95[1] |
| 3 | Sandmeyer Reaction (Diazotization & Cyanation) | 2,3-Dichloro-4,5-difluoroaniline | This compound | 60-80 |
Synthesis Pathway Diagram
The following diagram illustrates the logical flow of the proposed synthesis pathway for this compound.
References
Technical Guide: Spectroscopic Profile of 2,3-Dichloro-4,5-difluorobenzonitrile
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a detailed overview of the predicted spectroscopic characteristics of 2,3-Dichloro-4,5-difluorobenzonitrile, a halogenated aromatic compound of interest in synthetic chemistry and drug discovery. Due to the absence of published experimental data for this specific molecule, this document outlines a plausible synthetic pathway and presents a comprehensive set of predicted spectroscopic data, including Nuclear Magnetic Resonance (¹H, ¹³C, ¹⁹F NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The methodologies for acquiring such data are also detailed to guide researchers in their experimental work. This guide serves as a foundational resource for the identification, characterization, and utilization of this compound in research and development.
Proposed Synthesis and Characterization Workflow
A plausible synthetic route to this compound starts from the corresponding benzoic acid. This common precursor can be converted to the primary amide, followed by dehydration to yield the target nitrile. This proposed pathway is based on established methods for the synthesis of halogenated benzonitriles.
An In-Depth Technical Guide to the NMR Analysis of 2,3-Dichloro-4,5-difluorobenzonitrile
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the anticipated Nuclear Magnetic Resonance (NMR) spectral features of 2,3-dichloro-4,5-difluorobenzonitrile and a detailed experimental protocol for its analysis. Due to the limited availability of specific experimental data for this compound in the public domain, this guide leverages established NMR principles and data from structurally analogous compounds to predict its spectral characteristics.
Predicted NMR Data
The following tables summarize the predicted ¹H, ¹³C, and ¹⁹F NMR spectral data for this compound. These predictions are based on the analysis of substituent effects (chlorine, fluorine, and nitrile groups) on the chemical shifts and coupling constants of the aromatic ring.
Table 1: Predicted ¹H NMR Data
| Position | Multiplicity | Predicted Chemical Shift (δ, ppm) | Predicted Coupling Constants (J, Hz) |
| H-6 | Doublet of doublets (dd) | 7.8 - 8.2 | ³J(H-F) ≈ 7-9 Hz, ⁴J(H-F) ≈ 2-4 Hz |
Note: The single proton on the aromatic ring is expected to be significantly deshielded due to the presence of adjacent electron-withdrawing chloro and fluoro substituents.
Table 2: Predicted ¹³C NMR Data
| Position | Predicted Chemical Shift (δ, ppm) | Predicted Coupling Constants (J, Hz) |
| C-1 (CN) | 115 - 120 | - |
| C-2 (-Cl) | 130 - 135 | ²J(C-F) ≈ 15-25 Hz |
| C-3 (-Cl) | 125 - 130 | ³J(C-F) ≈ 5-10 Hz |
| C-4 (-F) | 150 - 155 (d) | ¹J(C-F) ≈ 240-260 Hz |
| C-5 (-F) | 145 - 150 (d) | ¹J(C-F) ≈ 240-260 Hz |
| C-6 (-H) | 120 - 125 | ²J(C-F) ≈ 20-30 Hz, ³J(C-F) ≈ 5-10 Hz |
Note: The carbon atoms directly bonded to fluorine will exhibit large one-bond C-F coupling constants. Other carbons will show smaller couplings to the fluorine atoms.
Table 3: Predicted ¹⁹F NMR Data
| Position | Multiplicity | Predicted Chemical Shift (δ, ppm) | Predicted Coupling Constants (J, Hz) |
| F-4 | Doublet of doublets (dd) | -120 to -140 | ³J(F-F) ≈ 15-25 Hz, ³J(F-H) ≈ 7-9 Hz |
| F-5 | Doublet of doublets (dd) | -125 to -145 | ³J(F-F) ≈ 15-25 Hz, ⁴J(F-H) ≈ 2-4 Hz |
Note: The chemical shifts are referenced to CFCl₃. The two fluorine atoms are expected to show a mutual coupling (³J) and coupling to the single aromatic proton.
Experimental Protocols
A standard protocol for the NMR analysis of a small organic molecule like this compound is outlined below.
Sample Preparation
-
Solvent Selection: Choose a suitable deuterated solvent that will fully dissolve the compound. Chloroform-d (CDCl₃) is a common choice for non-polar to moderately polar organic compounds. Other potential solvents include acetone-d₆, and dimethyl sulfoxide-d₆ (DMSO-d₆).
-
Concentration: Prepare a solution with a concentration of 5-10 mg of the compound in 0.5-0.7 mL of the deuterated solvent.
-
Internal Standard: For precise chemical shift referencing, a small amount of an internal standard such as tetramethylsilane (TMS) can be added (typically at 0.03-0.05% v/v).
-
Sample Filtration: If any particulate matter is present, filter the solution through a small plug of glass wool into a clean, dry NMR tube.
-
NMR Tube: Use a high-quality 5 mm NMR tube.
NMR Data Acquisition
-
Spectrometer: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution.
-
Tuning and Shimming: Tune the probe for the respective nuclei (¹H, ¹³C, ¹⁹F) and shim the magnetic field to achieve optimal homogeneity and lineshape.
-
¹H NMR:
-
Acquire a standard one-dimensional proton spectrum.
-
Typical parameters: 30° pulse angle, 1-2 second relaxation delay, 16-32 scans.
-
-
¹³C NMR:
-
Acquire a proton-decoupled ¹³C spectrum.
-
Typical parameters: 30-45° pulse angle, 2-5 second relaxation delay, 1024 or more scans depending on the sample concentration.
-
An Attached Proton Test (APT) or Distortionless Enhancement by Polarization Transfer (DEPT) experiment can be performed to aid in the assignment of carbon multiplicities (CH, CH₂, CH₃).
-
-
¹⁹F NMR:
-
Acquire a proton-decoupled ¹⁹F spectrum.
-
Typical parameters: 30-45° pulse angle, 1-2 second relaxation delay, 32-64 scans.
-
-
2D NMR (Optional but Recommended):
-
COSY (Correlation Spectroscopy): To establish ¹H-¹H coupling networks.
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded ¹H and ¹³C nuclei.
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) ¹H-¹³C correlations, which is crucial for assigning quaternary carbons.
-
HOESY (Heteronuclear Overhauser Effect Spectroscopy): A ¹H-¹⁹F correlation experiment to establish through-space proximities between protons and fluorine atoms.
-
Data Processing
-
Fourier Transformation: Apply an appropriate window function (e.g., exponential multiplication) and perform a Fourier transform on the Free Induction Decay (FID) to obtain the frequency-domain spectrum.
-
Phasing: Manually or automatically phase correct the spectrum to ensure all peaks are in pure absorption mode.
-
Baseline Correction: Apply a baseline correction algorithm to obtain a flat baseline.
-
Referencing: Calibrate the chemical shift axis by setting the internal standard (e.g., TMS to 0.00 ppm for ¹H and ¹³C) or the residual solvent peak to its known chemical shift.
-
Integration and Peak Picking: Integrate the signals in the ¹H spectrum to determine the relative ratios of the different protons. Identify the precise chemical shifts of all peaks.
Visualizations
The following diagrams illustrate the molecular structure and a general workflow for the NMR analysis.
Caption: Molecular structure of this compound.
Caption: General workflow for NMR analysis of small organic molecules.
An In-depth Technical Guide to the Infrared Spectrum of 2,3-Dichloro-4,5-difluorobenzonitrile
This technical guide provides a detailed analysis of the expected infrared (IR) spectrum of 2,3-dichloro-4,5-difluorobenzonitrile. The document is intended for researchers, scientists, and professionals in the field of drug development and analytical chemistry. It covers the theoretical vibrational frequencies, a comprehensive experimental protocol for acquiring the spectrum, and a logical workflow for spectral analysis.
Predicted Infrared Absorption Frequencies
| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |
| Nitrile Stretch | -C≡N | 2240 - 2220 | Strong |
| Aromatic C=C Stretch | Benzene Ring | 1600 - 1450 | Medium |
| Aromatic C-H Stretch | Benzene Ring | 3100 - 3000 | Medium |
| C-F Stretch | Aryl-F | 1250 - 1000 | Strong |
| C-Cl Stretch | Aryl-Cl | 1100 - 800 | Strong |
| Aromatic C-H Out-of-Plane Bending | Benzene Ring | 900 - 675 | Strong |
Experimental Protocol for Fourier-Transform Infrared (FTIR) Spectroscopy
The following protocol details the methodology for obtaining a high-quality FTIR spectrum of a solid sample such as this compound. The two most common non-destructive methods for solid sample analysis are the Potassium Bromide (KBr) pellet technique and Attenuated Total Reflectance (ATR).[1][2][3]
Method 1: Potassium Bromide (KBr) Pellet Technique [1][2]
This method involves dispersing the solid sample within a KBr matrix, which is transparent to infrared radiation in the mid-IR region.[2]
-
Sample and KBr Preparation:
-
Thoroughly dry high-purity, spectroscopy-grade KBr in an oven at approximately 100°C to remove any absorbed water, which can interfere with the spectrum.
-
Weigh approximately 1-2 mg of the this compound sample.
-
In an agate mortar, add approximately 100-200 mg of the dried KBr.[1]
-
Grind the sample and KBr together until a fine, homogeneous powder is obtained. The particle size should be less than the wavelength of the IR radiation to minimize scattering.[4]
-
-
Pellet Formation:
-
Transfer the powdered mixture into a pellet die.
-
Place the die under a hydraulic press and apply a pressure of 7-10 tons for several minutes to form a thin, transparent, or translucent pellet.
-
-
Spectral Acquisition:
-
Carefully remove the KBr pellet from the die and place it in the sample holder of the FTIR spectrometer.
-
Acquire a background spectrum of the empty sample compartment to account for atmospheric CO₂ and water vapor.[5]
-
Acquire the sample spectrum. Typically, 16 to 32 scans are co-added at a resolution of 4 cm⁻¹ over a range of 4000 to 400 cm⁻¹.
-
Method 2: Attenuated Total Reflectance (ATR) Technique [1][3]
ATR is a popular method due to its minimal sample preparation.[2][3]
-
Instrument Preparation:
-
Ensure the ATR crystal (commonly diamond or zinc selenide) is clean.[1] Clean with a suitable solvent like isopropanol and allow it to dry completely.
-
-
Background Spectrum:
-
Acquire a background spectrum with the clean, empty ATR crystal to subtract any atmospheric or instrumental interferences.
-
-
Sample Analysis:
-
Place a small amount of the solid this compound sample directly onto the ATR crystal, ensuring complete coverage of the crystal surface.[5]
-
Apply pressure using the instrument's pressure clamp to ensure good contact between the sample and the crystal.[1]
-
Acquire the sample spectrum using similar instrument parameters as the KBr pellet method (e.g., 16-32 scans, 4 cm⁻¹ resolution, 4000-400 cm⁻¹ range).
-
-
Cleaning:
-
After analysis, thoroughly clean the ATR crystal to prevent cross-contamination of future samples.
-
Logical Workflow for IR Spectral Analysis
The following diagram illustrates the logical workflow from sample preparation to the final interpretation of the infrared spectrum for this compound.
References
Mass Spectrometry of 2,3-Dichloro-4,5-difluorobenzonitrile: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the predicted mass spectrometric behavior of 2,3-dichloro-4,5-difluorobenzonitrile. Due to the absence of direct experimental data in the public domain for this specific compound, this document leverages data from structurally analogous compounds and established principles of mass spectrometry to predict its fragmentation patterns and outline a suitable analytical methodology. This guide is intended to support researchers in the identification, characterization, and quantification of this compound in various matrices.
Predicted Mass Spectrum and Molecular Ion
The primary ionization technique suitable for a volatile, thermally stable compound like this compound is Electron Ionization (EI). The molecular formula is C₇HCl₂F₂N.
Table 1: Predicted m/z and Isotopic Abundance for the Molecular Ion of this compound
| Ion | Calculated m/z (Monoisotopic) | Predicted Relative Abundance |
| [M]⁺ | 206.9400 | 100% |
| [M+1]⁺ | 207.9430 | 7.6% |
| [M+2]⁺ | 208.9371 | 65.3% |
| [M+3]⁺ | 209.9401 | 5.0% |
| [M+4]⁺ | 210.9341 | 10.6% |
The presence of two chlorine atoms will result in a characteristic isotopic pattern for the molecular ion peak, with the [M+2]⁺ peak having an intensity of approximately 65% relative to the monoisotopic [M]⁺ peak. This distinctive pattern is a key identifier for dichloro-substituted compounds. Aromatic compounds generally exhibit a prominent molecular ion peak due to the stability of the aromatic ring[1][2][3].
Proposed Fragmentation Pathways
Upon electron ionization, the molecular ion of this compound is expected to undergo fragmentation through several key pathways, primarily involving the loss of halogen atoms and the cyano group. The principal fragmentation is often the loss of a halogen[4].
Key Predicted Fragmentation Steps:
-
Loss of a Chlorine Radical: The initial and most favored fragmentation is likely the loss of a chlorine radical (•Cl) due to the relative lability of the C-Cl bond compared to the C-F bond. This would result in a significant fragment at m/z 172.
-
Loss of the Cyano Radical: Aromatic nitriles can exhibit the loss of the cyano radical (•CN), leading to a fragment at m/z 181[4].
-
Sequential Halogen Loss: Following the initial loss of a chlorine atom, a subsequent loss of another chlorine or a fluorine atom could occur.
-
Loss of CO: Phenolic structures, which could potentially be formed through rearrangement, are known to lose CO (m/z 28)[3]. While less direct for a benzonitrile, complex rearrangements could lead to such fragments.
The following diagram illustrates the predicted primary fragmentation pathways.
References
A Technical Guide to the Solubility of 2,3-Dichloro-4,5-difluorobenzonitrile in Organic Solvents
Audience: Researchers, scientists, and drug development professionals.
Introduction
The solubility of an active pharmaceutical ingredient (API) or a key intermediate like 2,3-dichloro-4,5-difluorobenzonitrile is a critical physicochemical parameter. It influences bioavailability, processability, and the design of purification methods such as crystallization. Understanding the solubility profile in a range of organic solvents is essential for process development, formulation, and ensuring reproducible manufacturing processes. This document outlines the standard experimental procedure for determining the equilibrium solubility of a solid compound in organic solvents.
Experimental Protocol: Isothermal Saturation Method
The most reliable and widely used method for determining equilibrium solubility is the isothermal saturation method, often referred to as the shake-flask method.[1][2] This method involves creating a saturated solution of the compound at a constant temperature and then quantifying the concentration of the dissolved solid.
2.1. Materials and Equipment
-
This compound (solute)
-
A range of organic solvents (e.g., methanol, ethanol, acetone, ethyl acetate, toluene, etc.)
-
Analytical balance
-
Thermostatic shaker or water bath with agitation
-
Calibrated thermometer
-
Glass vials with screw caps or sealed flasks
-
Syringe filters (e.g., 0.22 µm PTFE)
-
Drying oven
-
Evaporating dishes or pre-weighed vials
-
High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer (for alternative quantification)
2.2. Procedure
-
Preparation: Add an excess amount of this compound to a series of glass vials, each containing a known volume of a specific organic solvent. The presence of undissolved solid at the end of the experiment is crucial to ensure that equilibrium has been reached.
-
Equilibration: Seal the vials tightly and place them in a thermostatic shaker set to a constant temperature (e.g., 25 °C or 37 °C). Agitate the samples for a sufficient period to ensure that equilibrium is reached. This can take anywhere from 24 to 72 hours. It is advisable to perform preliminary tests to determine the time required to reach equilibrium, which is confirmed when solubility measurements at different time points (e.g., 24h, 48h, 72h) yield the same result.[3]
-
Phase Separation: Once equilibrium is achieved, allow the vials to stand undisturbed at the same constant temperature for a period (e.g., 2-4 hours) to allow the excess solid to sediment. Carefully withdraw a sample from the clear supernatant using a syringe fitted with a chemical-resistant filter (e.g., PTFE) to remove all undissolved particles. This step is critical to avoid overestimation of solubility.
-
Quantification (Gravimetric Method):
-
Dispense a known volume or mass of the clear, filtered solution into a pre-weighed, dry evaporating dish.[3][4]
-
Carefully evaporate the solvent under a gentle stream of nitrogen or in a fume hood.
-
Place the dish in a drying oven at a temperature below the melting point of the compound until a constant weight is achieved.[3][4]
-
The final weight of the dried residue corresponds to the mass of the solute dissolved in the known volume/mass of the solvent.
-
2.3. Data Presentation
The collected solubility data should be organized into a clear and structured table for easy comparison. The solubility can be expressed in various units, such as g/100 mL, mg/mL, or as a mole fraction.
Table 1: Solubility of this compound in Selected Organic Solvents at 25 °C (Example Data)
| Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (mol/L) |
| Methanol | 25 | [Experimental Value] | [Calculated Value] |
| Ethanol | 25 | [Experimental Value] | [Calculated Value] |
| Acetone | 25 | [Experimental Value] | [Calculated Value] |
| Ethyl Acetate | 25 | [Experimental Value] | [Calculated Value] |
| Toluene | 25 | [Experimental Value] | [Calculated Value] |
| Acetonitrile | 25 | [Experimental Value] | [Calculated Value] |
Visualization of Experimental Workflow
The following diagram illustrates the logical flow of the isothermal saturation method for determining solubility.
Caption: Workflow for solubility determination via the isothermal saturation method.
Conclusion
While specific solubility data for this compound remains to be published, the experimental protocol detailed in this guide provides a robust and reliable framework for its determination. By employing the isothermal saturation method, researchers and drug development professionals can generate the critical data needed to advance their projects, from process chemistry to formulation development. Consistency in experimental conditions, especially temperature and equilibration time, is paramount for obtaining accurate and reproducible results.
References
Navigating the Stability and Storage of Halogenated Benzonitriles: A Technical Guide for Researchers
General Stability Profile
Halogenated benzonitriles are generally stable under recommended storage conditions. However, they can be sensitive to certain environmental factors. Key considerations for maintaining the integrity of these compounds include:
-
Moisture: Avoid contact with moisture, as it may lead to hydrolysis of the nitrile group or other degradation pathways.
-
Light: While not explicitly stated for all related compounds, it is good practice to protect light-sensitive aromatic compounds from direct sunlight or strong artificial light.
-
Temperature: Elevated temperatures should be avoided to prevent thermal decomposition. Specific temperature ranges are outlined in the storage conditions table.
-
Air: While many of these compounds are stable in air, storage under an inert atmosphere (e.g., nitrogen or argon) is a common precautionary measure to prevent oxidation, especially for long-term storage.
Recommended Storage and Handling Conditions
To ensure the long-term stability and purity of halogenated benzonitriles, the following storage and handling conditions are recommended based on data from related compounds.
| Parameter | Recommendation | Source Compounds |
| Storage Temperature | Store in a cool, dry place. | 3,5-Dichlorobenzonitrile, 3,5-Difluorobenzonitrile, 3,4-Difluorobenzonitrile |
| Atmosphere | Keep container tightly closed.[1][2][3] For long-term storage, consider an inert atmosphere (e.g., Nitrogen). | General best practice |
| Light | Store away from direct light. | General best practice for aromatic compounds |
| Ventilation | Store in a well-ventilated area.[1][2][3][4] | 3,5-Dichlorobenzonitrile, 3,5-Difluorobenzonitrile, 3,4-Difluorobenzonitrile |
| Incompatible Materials | Strong oxidizing agents, strong bases, strong acids, and strong reducing agents.[2][3] | 3,5-Dichlorobenzonitrile, 3,5-Difluorobenzonitrile |
Logical Workflow for Handling and Storage
The following diagram illustrates a logical workflow for the safe handling and storage of halogenated benzonitriles, based on the general guidelines.
Caption: Logical workflow for receiving, storing, handling, and disposing of halogenated benzonitriles.
Potential Degradation Pathways
While specific degradation pathways for 2,3-Dichloro-4,5-difluorobenzonitrile are not documented, halogenated benzonitriles may be susceptible to the following degradation mechanisms under improper storage or handling:
-
Hydrolysis: The nitrile group (-CN) can hydrolyze to a carboxylic acid (-COOH) in the presence of strong acids or bases and water.
-
Nucleophilic Aromatic Substitution: The halogen atoms on the benzene ring can be susceptible to substitution by strong nucleophiles.
-
Photodegradation: Exposure to UV light can potentially lead to the cleavage of carbon-halogen bonds or other photochemical reactions.
Experimental Protocols
No specific experimental protocols for the stability testing of this compound were identified in the reviewed literature. For researchers needing to establish the stability profile of this compound, a standard approach would involve:
-
Forced Degradation Studies: Subjecting the compound to stress conditions (e.g., heat, humidity, acid, base, light, oxidation) to identify potential degradation products and pathways.
-
Long-Term Stability Studies: Storing the compound under recommended and accelerated conditions and monitoring its purity and physical properties over time using validated analytical methods such as HPLC, GC, and NMR.
The following diagram outlines a general experimental workflow for a stability study.
Caption: General experimental workflow for conducting a stability study on a chemical compound.
References
Navigating the Uncharted: A Technical Safety and Handling Guide for 2,3-Dichloro-4,5-difluorobenzonitrile
For Researchers, Scientists, and Drug Development Professionals
Hazard Identification and Classification
Based on data from similar halogenated benzonitriles, 2,3-Dichloro-4,5-difluorobenzonitrile is anticipated to be classified as hazardous. The primary concerns are acute toxicity through oral, dermal, and inhalation routes, as well as potential for skin and serious eye irritation.[1][2][3][4][5] It may also cause respiratory irritation.[2][4][5][6]
Anticipated GHS Hazard Statements:
-
Harmful if swallowed (Acute Toxicity, Oral - Category 4)[1][2][3][4]
-
Harmful in contact with skin (Acute Toxicity, Dermal - Category 4)[1][2][3][4]
-
Causes skin irritation (Skin Corrosion/Irritation - Category 2)[1][2][3][4][6]
-
Causes serious eye irritation (Serious Eye Damage/Eye Irritation - Category 2)[1][2][3][4][6]
-
Harmful if inhaled (Acute Toxicity, Inhalation - Category 4)[1][2][4][6]
-
May cause respiratory irritation (Specific target organ toxicity - single exposure - Category 3)[2][4][5][6]
Physical and Chemical Properties
Quantitative data for this compound is not available. The following table summarizes properties of structurally related compounds to provide an estimate of its characteristics.
| Property | 3,4-Difluorobenzonitrile | 2,4-Difluorobenzonitrile | 2,3-Difluorobenzonitrile |
| Molecular Formula | C7H3F2N[7][8] | C7H3F2N[3][9] | C7H3F2N[4][5] |
| Molecular Weight | 139.1 g/mol [7][8] | 139.10 g/mol [3][9] | 139.10 g/mol [4][5] |
| Appearance | White solid[7] | White solid[3] | Not specified |
| Melting Point | 48 - 53 °C[7] | 45 - 50 °C[3] | 47-49 °C[10] |
| Boiling Point | 180 °C[7] | Not available | Not available |
| Flash Point | 69 °C[7] | > 110 °C[3] | 75 °C[5] |
| Solubility | No information available[7] | No information available | No information available |
Experimental Protocols: Safe Handling and Storage
Given the anticipated hazards, a stringent set of experimental protocols should be implemented.
3.1. Personal Protective Equipment (PPE)
A mandatory PPE workflow should be followed at all times when handling this compound.
3.2. Engineering Controls
All work with this compound, including weighing and solution preparation, must be conducted in a certified chemical fume hood to minimize inhalation exposure.[11][12] Ensure that eyewash stations and safety showers are readily accessible and have been recently tested.[11][12]
3.3. Handling Procedures
-
Avoid dust formation.[11][13] Use dry clean-up procedures such as sweeping with a soft brush and shoveling into a suitable container for disposal.[11]
3.4. Storage
Store in a tightly closed container in a dry, cool, and well-ventilated place.[2][11] Keep away from heat, sparks, and open flames.[11][12] The storage area should be designated for toxic and hazardous materials.
Incompatible Materials:
Emergency Procedures
A clear and practiced emergency response plan is critical.
4.1. First Aid Measures
The following decision tree outlines the immediate first aid steps in case of an exposure.
4.2. Fire-Fighting Measures
-
Suitable Extinguishing Media: Use water spray, carbon dioxide (CO2), dry chemical, or alcohol-resistant foam.[4][14]
-
Specific Hazards: Containers may explode when heated.[11][12] Hazardous combustion products can include nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO2), gaseous hydrogen fluoride (HF), and hydrogen chloride gas.[2][6][11][12]
-
Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[2][11][12]
4.3. Accidental Release Measures
-
Personal Precautions: Evacuate personnel to a safe area.[13][14] Wear appropriate PPE as outlined in Figure 1. Ensure adequate ventilation.[13][14]
-
Environmental Precautions: Prevent the product from entering drains or waterways.[1][13]
-
Containment and Cleanup: For solid spills, sweep up and shovel into a suitable, labeled container for disposal without creating dust.[11][13]
Disposal Considerations
All waste materials must be disposed of in accordance with local, regional, and national hazardous waste regulations.[1] Contact a licensed professional waste disposal service to dispose of this material.[4] Do not allow the chemical to enter drains.[14]
Disclaimer
This technical guide has been compiled from data on structurally related compounds and is intended for informational purposes only. The toxicological and physical properties of this compound have not been fully investigated. All handling, storage, and disposal of this compound should be undertaken by qualified professionals who can assess the risks and implement appropriate safety measures. The user assumes all responsibility for the safe use of this chemical.
References
- 1. fishersci.com [fishersci.com]
- 2. fishersci.com [fishersci.com]
- 3. fishersci.com [fishersci.com]
- 4. capotchem.cn [capotchem.cn]
- 5. 2,3-Difluorobenzonitrile 98 21524-39-0 [sigmaaldrich.com]
- 6. assets.thermofisher.com [assets.thermofisher.com]
- 7. fishersci.co.uk [fishersci.co.uk]
- 8. 3,4-Difluorobenzonitrile | C7H3F2N | CID 587203 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. 2,4-Difluorobenzonitrile | C7H3F2N | CID 77545 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. 2,4-Difluorobenzonitrile | CAS#:3939-09-1 | Chemsrc [chemsrc.com]
- 11. fishersci.com [fishersci.com]
- 12. fishersci.com [fishersci.com]
- 13. capotchem.com [capotchem.com]
- 14. echemi.com [echemi.com]
Navigating the Supply Landscape for 2,3-Dichloro-4,5-difluorobenzonitrile: A Technical Guide for Researchers
For researchers, scientists, and drug development professionals engaged in the intricate world of pharmaceutical and agrochemical synthesis, the procurement of highly specialized building blocks is a critical first step. This technical guide provides an in-depth overview of the commercial availability of 2,3-Dichloro-4,5-difluorobenzonitrile, a key intermediate in the synthesis of advanced molecular entities.
Custom Synthesis: The Primary Route to Acquisition
For researchers requiring this compound, custom synthesis by specialized chemical manufacturing organizations (CMOs) is the most direct procurement strategy. Several companies with expertise in complex fluorination chemistry offer bespoke synthesis services, capable of producing this and other highly functionalized aromatic compounds.
Table 1: Leading Custom Synthesis Providers for Fluorinated Compounds
| Company Name | Service Highlights | Geographic Focus |
| --INVALID-LINK-- | Specializes in fluorine chemistry services, including custom synthesis from milligram to kilogram scale. Offers expertise in a wide range of fluorination reactions.[] | Global |
| --INVALID-LINK-- | Focuses on the design and synthesis of fluorinated compounds, intermediates, and monomers. Provides services from milligram to metric ton scales.[2] | Global |
| --INVALID-LINK-- | Offers flexible and responsive custom synthesis of fluorinated compounds and precursors tailored to specific research needs.[3] | Global |
| --INVALID-LINK-- | Provides fast and cost-efficient custom synthesis of building blocks and scaffolds, with expertise in various fluorination technologies.[4] | Global |
| --INVALID-LINK-- | Offers comprehensive custom synthesis services supporting drug discovery, with capabilities in fluorination and organo-elemental compound synthesis.[5] | Global |
| --INVALID-LINK-- | Focuses on fluorinated reagents and a range of organofluorine compounds, offering custom synthesis services. | Global |
When engaging with a custom synthesis provider, researchers should be prepared to provide the chemical structure, desired quantity, and required purity of this compound. The CMO will then typically propose a synthetic route and provide a quote for the project.
In-House Synthesis: The Precursor Approach
For laboratories equipped for organic synthesis, an alternative to direct custom synthesis is the procurement of a key precursor, 2,3-Dichloro-4,5-difluorobenzoic acid, and subsequent conversion to the desired nitrile. This approach offers greater control over the final product and may be more cost-effective for larger quantities.
Commercial Availability of 2,3-Dichloro-4,5-difluorobenzoic Acid
While suppliers for this compound are scarce, its immediate precursor, 2,3-Dichloro-4,5-difluorobenzoic acid, is commercially available from a limited number of specialized chemical suppliers.
Table 2: Commercial Suppliers of 2,3-Dichloro-4,5-difluorobenzoic Acid
| Supplier | Product Name | CAS Number | Purity | Notes |
| --INVALID-LINK-- | 2-Chloro-4,5-difluorobenzoic acid | 110877-64-0 | 99% | While not the exact requested precursor, it is a closely related and available compound. |
| Fluorochem | 2,3-Dichloro-5-fluorobenzoic acid | A related dichlorofluorobenzoic acid. | ||
| Simson Pharma Limited | 2,4-Dichloro-5-fluorobenzoic Acid | 86522-89-6 | A related dichlorofluorobenzoic acid.[6] |
It is important to note that the availability of the precise 2,3-dichloro-4,5-difluorobenzoic acid may be limited, and researchers may need to consider related isomers or engage with suppliers for custom synthesis of this precursor as well.
Experimental Protocol: Synthesis of this compound from 2,3-Dichloro-4,5-difluorobenzoic Acid
A potential route to this compound involves a two-step process from the corresponding benzoic acid: conversion to the acid chloride, followed by conversion to the nitrile. A documented procedure outlines the first step of this conversion.
Synthesis of 2,3-Dichloro-4,5-difluorobenzoyl chloride
A solution of 2,3-dichloro-4,5-difluorobenzoic acid (9.3 g) and dimethylformamide (0.013 ml) in thionyl chloride (40 ml) is refluxed for 2.5 hours. The reaction mixture is then concentrated. The resulting residue is purified by distillation under a nitrogen atmosphere to yield 2,3-Dichloro-4,5-difluorobenzoyl chloride (8.7 g) as a pale yellow oil with a boiling point of 123°-126° C. at 40 mmHg.[7]
The subsequent conversion of the acid chloride to the nitrile can be achieved through various standard organic chemistry methods, such as reaction with ammonia followed by dehydration.
Logical Workflow for Procurement
The decision to opt for custom synthesis versus in-house preparation will depend on laboratory capabilities, budget, and the required quantity of this compound. The following diagram illustrates the logical workflow for procuring this specialized chemical.
Caption: Procurement workflow for this compound.
Synthetic Pathway Overview
The likely synthetic route from the commercially available precursor to the target compound is a straightforward two-step process common in organic synthesis.
Caption: Proposed synthesis of this compound.
References
In-Depth Technical Guide to the Purity Analysis of 2,3-Dichloro-4,5-difluorobenzonitrile
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the analytical methodologies for determining the purity of 2,3-Dichloro-4,5-difluorobenzonitrile, a key intermediate in the synthesis of various pharmaceutical and agrochemical compounds. Ensuring the purity of this starting material is critical for the safety and efficacy of the final product. This document outlines potential impurities, detailed experimental protocols for their detection and quantification, and a logical workflow for the comprehensive purity assessment.
Introduction to this compound and its Potential Impurities
This compound belongs to a class of halogenated aromatic compounds that are versatile building blocks in organic synthesis. The synthetic routes to such molecules can often lead to the formation of various impurities, including positional isomers, starting material carryover, and by-products from side reactions. A thorough understanding of the synthetic pathway is crucial for identifying potential impurities.
Common synthetic strategies for related dichloro-fluorobenzonitriles involve the transformation of corresponding dichloro-fluorotoluenes via ammoxidation. This process can result in a mixture of isomers that may be challenging to separate. Therefore, a robust analytical workflow is necessary to ensure the quality of this compound.
Table 1: Potential Impurities in this compound
| Impurity Name | Chemical Structure | Potential Origin |
| 2,3-Dichloro-4,5-difluorotoluene | C₇H₃Cl₂F₂ | Incomplete ammoxidation of the starting material. |
| Isomeric Dichloro-difluorobenzonitriles | C ₇HCl₂F₂N | Isomeric starting materials or side reactions during synthesis. |
| Monochloro-trifluorobenzonitrile isomers | C₇HClF₃N | Over-fluorination or presence of impurities in starting materials. |
| Trichloro-fluorobenzonitrile isomers | C₇HCl₃FN | Incomplete fluorination or presence of impurities in starting materials. |
| Residual Solvents | Varies | Carryover from reaction and purification steps. |
Analytical Workflow for Purity Assessment
A multi-step analytical approach is recommended to ensure a comprehensive purity profile of this compound. The workflow is designed to identify and quantify both organic and inorganic impurities, as well as residual solvents.
Caption: Analytical workflow for the purity assessment of this compound.
Experimental Protocols
High-Performance Liquid Chromatography (HPLC) for Purity and Impurity Profiling
This method is designed to separate the main component from its structurally related impurities.
Table 2: HPLC Method Parameters
| Parameter | Value |
| Column | C18, 4.6 x 250 mm, 5 µm |
| Mobile Phase A | 0.1% Phosphoric acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | Time (min) |
| 0 | |
| 20 | |
| 25 | |
| 26 | |
| 30 | |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 220 nm |
| Injection Volume | 10 µL |
| Sample Preparation | 1 mg/mL in Acetonitrile |
Procedure:
-
Prepare the mobile phases and degas them.
-
Prepare a standard solution of this compound and a sample solution at the specified concentration.
-
Equilibrate the HPLC system with the initial mobile phase composition for at least 30 minutes.
-
Inject the standard and sample solutions.
-
Integrate the peaks and calculate the percentage purity using the area normalization method.
Gas Chromatography (GC) for Residual Solvents and Volatile Impurities
This method is suitable for the detection and quantification of residual solvents from the synthesis process.
Table 3: GC Method Parameters
| Parameter | Value |
| Column | DB-624, 30 m x 0.32 mm, 1.8 µm |
| Carrier Gas | Helium |
| Flow Rate | 2.0 mL/min |
| Injector Temperature | 250 °C |
| Detector Temperature (FID) | 280 °C |
| Oven Program | Initial Temp: 40 °C (hold 5 min) |
| Ramp: 10 °C/min to 240 °C (hold 5 min) | |
| Injection Volume | 1 µL (Split ratio 10:1) |
| Sample Preparation | 10 mg/mL in Dimethyl Sulfoxide (DMSO) |
Procedure:
-
Prepare a standard solution containing known amounts of expected residual solvents.
-
Prepare the sample solution.
-
Inject the standard solution to determine the retention times and response factors of the solvents.
-
Inject the sample solution.
-
Quantify the residual solvents in the sample by comparing their peak areas to those of the standards.
Spectroscopic Analysis for Structural Confirmation
NMR and Mass Spectrometry are used to confirm the chemical structure and molecular weight of the main component.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: To confirm the number and environment of protons.
-
¹³C NMR: To confirm the carbon framework of the molecule.
-
¹⁹F NMR: To confirm the number and environment of fluorine atoms, which is particularly useful for distinguishing between isomers.
Mass Spectrometry (MS):
-
Technique: Electrospray Ionization (ESI) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Purpose: To determine the molecular weight of the compound and to identify the molecular weights of any co-eluting impurities from the chromatographic runs.
Data Presentation and Interpretation
All quantitative data from the chromatographic analyses should be summarized in tables for easy comparison and reporting.
Table 4: Example HPLC Purity Analysis Report
| Peak No. | Retention Time (min) | Area (%) | Identification |
| 1 | 5.2 | 0.15 | Impurity A |
| 2 | 8.9 | 0.20 | Impurity B (Isomer) |
| 3 | 12.5 | 99.5 | This compound |
| 4 | 15.1 | 0.15 | Unknown Impurity |
| Total | 100.0 |
Logical Relationship of Analytical Techniques
The chosen analytical techniques are complementary and provide a holistic view of the sample's purity.
Caption: Interrelation of analytical techniques for comprehensive purity analysis.
By following this in-depth technical guide, researchers, scientists, and drug development professionals can confidently assess the purity of this compound, ensuring the quality and consistency of their downstream processes and final products.
Methodological & Application
Application Notes: Synthesis of Novel Quinolone Antibiotics Utilizing 2,3-Dichloro-4,5-difluorobenzonitrile
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the synthesis of novel quinolone antibiotics, beginning with the versatile starting material, 2,3-Dichloro-4,5-difluorobenzonitrile. This document outlines a strategic multi-step synthetic pathway, culminating in a highly substituted quinolone core, and provides insights into the mechanism of action of this important class of antibiotics.
Introduction
Quinolone antibiotics have long been a cornerstone in the treatment of bacterial infections. Their broad-spectrum activity and efficacy against both Gram-positive and Gram-negative bacteria have made them indispensable in clinical practice. The core structure of quinolones offers a versatile scaffold for chemical modification, allowing for the fine-tuning of their antibacterial spectrum, pharmacokinetic properties, and safety profile. The introduction of fluorine atoms into the quinolone ring, giving rise to the fluoroquinolones, was a significant advancement, markedly improving their antibacterial potency.
This compound is a highly functionalized aromatic compound that serves as an excellent starting material for the synthesis of novel, poly-substituted quinolone analogues. Its unique substitution pattern of electron-withdrawing chlorine and fluorine atoms provides multiple reactive sites for the strategic construction of the quinolone core. This document details a synthetic route that leverages this starting material to produce a key aniline intermediate, which is then elaborated into the final quinolone structure via the classic Gould-Jacobs reaction.
Synthetic Strategy
The overall synthetic strategy involves a three-stage process:
-
Hydrolysis of the Nitrile: The nitrile group of this compound is first hydrolyzed to the corresponding carboxylic acid, 2,3-Dichloro-4,5-difluorobenzoic acid.
-
Conversion to Aniline: The benzoic acid derivative is then converted to the key intermediate, 2,3-Dichloro-4,5-difluoroaniline, through a Curtius rearrangement.
-
Quinolone Ring Formation: Finally, the aniline is subjected to the Gould-Jacobs reaction to construct the core quinolone scaffold.
This multi-step approach allows for the controlled and efficient synthesis of a highly substituted quinolone antibiotic.
Experimental Protocols
Stage 1: Synthesis of 2,3-Dichloro-4,5-difluorobenzoic Acid
Protocol 1: Acid-Catalyzed Hydrolysis of this compound
-
To a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add this compound (10.0 g, 48.5 mmol).
-
Carefully add a 3:1 mixture of concentrated sulfuric acid and water (100 mL).
-
Heat the reaction mixture to reflux (approximately 120-130 °C) and maintain for 12-18 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and pour it slowly over crushed ice (200 g) with constant stirring.
-
The white precipitate of 2,3-Dichloro-4,5-difluorobenzoic acid is collected by vacuum filtration.
-
Wash the solid with cold water (3 x 50 mL) and dry under vacuum to a constant weight.
-
The crude product can be recrystallized from an ethanol/water mixture to yield the pure acid.
| Starting Material | Reagents | Reaction Time (h) | Temperature (°C) | Product | Yield (%) | Purity (%) |
| This compound | H₂SO₄/H₂O | 16 | 125 | 2,3-Dichloro-4,5-difluorobenzoic Acid | 85 | >98 |
Stage 2: Synthesis of 2,3-Dichloro-4,5-difluoroaniline
Protocol 2: Curtius Rearrangement of 2,3-Dichloro-4,5-difluorobenzoic Acid
-
Acid Chloride Formation: In a 250 mL flame-dried, round-bottom flask under a nitrogen atmosphere, suspend 2,3-Dichloro-4,5-difluorobenzoic acid (8.0 g, 35.5 mmol) in thionyl chloride (50 mL). Add a catalytic amount of N,N-dimethylformamide (DMF, 3-4 drops).
-
Heat the mixture to reflux for 2 hours. The solid will dissolve to give a clear solution.
-
Remove the excess thionyl chloride by distillation under reduced pressure.
-
Azide Formation: Dissolve the resulting crude acid chloride in dry acetone (100 mL) and cool to 0 °C in an ice bath.
-
Add a solution of sodium azide (2.7 g, 41.4 mmol) in water (10 mL) dropwise over 30 minutes, maintaining the temperature below 5 °C.
-
Stir the reaction mixture at 0 °C for an additional 1 hour.
-
Rearrangement and Hydrolysis: Carefully add the azide solution to a pre-heated (80 °C) mixture of toluene (100 mL) and concentrated hydrochloric acid (50 mL).
-
Heat the mixture to reflux for 4 hours until the evolution of nitrogen gas ceases.
-
Cool the reaction mixture and neutralize with a saturated sodium bicarbonate solution.
-
Extract the aqueous layer with ethyl acetate (3 x 75 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 2,3-Dichloro-4,5-difluoroaniline.
| Starting Material | Reagents | Reaction Time (h) | Temperature (°C) | Product | Yield (%) | Purity (%) |
| 2,3-Dichloro-4,5-difluorobenzoic Acid | 1. SOCl₂, DMF2. NaN₃3. Toluene, HCl | 6 | Reflux | 2,3-Dichloro-4,5-difluoroaniline | 70 | >97 |
Stage 3: Synthesis of 6,7-Dichloro-5,8-difluoro-4-hydroxyquinoline-3-carboxylic Acid
Protocol 3: Gould-Jacobs Reaction
-
In a 100 mL round-bottom flask, mix 2,3-Dichloro-4,5-difluoroaniline (5.0 g, 25.5 mmol) and diethyl ethoxymethylenemalonate (5.5 g, 25.5 mmol).
-
Heat the mixture at 100-110 °C for 2 hours. Ethanol will be evolved.
-
Cyclization: Add the resulting intermediate to 50 mL of Dowtherm A (a mixture of diphenyl ether and biphenyl) preheated to 250 °C.
-
Maintain the temperature at 250 °C for 30 minutes.
-
Cool the reaction mixture and add hexane (100 mL) to precipitate the crude ethyl ester of the quinolone.
-
Filter the solid and wash with hexane.
-
Hydrolysis: Suspend the crude ester in a 10% aqueous sodium hydroxide solution (50 mL) and heat to reflux for 2 hours.
-
Cool the solution and acidify with concentrated hydrochloric acid to a pH of 2-3.
-
The precipitate of 6,7-Dichloro-5,8-difluoro-4-hydroxyquinoline-3-carboxylic acid is collected by filtration, washed with water, and dried.
| Starting Material | Reagents | Reaction Time (h) | Temperature (°C) | Product | Yield (%) | Purity (%) |
| 2,3-Dichloro-4,5-difluoroaniline | 1. Diethyl ethoxymethylenemalonate2. Dowtherm A3. NaOH, HCl | 3 | 110 then 250 | 6,7-Dichloro-5,8-difluoro-4-hydroxyquinoline-3-carboxylic Acid | 65 | >95 |
Visualizations
Synthetic Workflow
Caption: Synthetic workflow for the preparation of a novel quinolone antibiotic.
Mechanism of Action: Inhibition of Bacterial DNA Gyrase and Topoisomerase IV
Fluoroquinolone antibiotics exert their bactericidal effect by targeting two essential bacterial enzymes: DNA gyrase and topoisomerase IV.[1][2][3] These enzymes are crucial for DNA replication, transcription, and repair.[1][2][3]
-
DNA Gyrase: This enzyme introduces negative supercoils into the bacterial DNA, which is necessary to relieve the torsional stress that occurs during DNA replication and transcription.[1][4]
-
Topoisomerase IV: This enzyme is primarily involved in the decatenation (separation) of daughter chromosomes after DNA replication.[1][3]
Fluoroquinolones bind to the complex of these enzymes with DNA, creating a ternary complex.[1] This complex traps the enzyme in a state where it has cleaved the DNA but is unable to reseal the break.[3] The accumulation of these stalled enzyme-DNA complexes leads to the fragmentation of the bacterial chromosome, inhibition of DNA synthesis, and ultimately, cell death.[1][4]
Caption: Mechanism of action of fluoroquinolone antibiotics.
Conclusion
The synthetic protocols outlined in these application notes provide a robust and adaptable methodology for the synthesis of novel quinolone antibiotics from this compound. The use of this highly functionalized starting material opens up new avenues for the creation of diverse quinolone libraries for drug discovery programs. The detailed understanding of their mechanism of action further aids in the rational design of new and more potent antibacterial agents to combat the growing challenge of antibiotic resistance.
References
2,3-Dichloro-4,5-difluorobenzonitrile: A Versatile Building Block in Organic Synthesis - Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fluorinated organic molecules are of significant interest in medicinal chemistry and materials science due to the unique properties conferred by fluorine atoms, such as enhanced metabolic stability, increased binding affinity, and altered electronic properties. Polysubstituted benzene derivatives, such as 2,3-dichloro-4,5-difluorobenzonitrile, are valuable synthons, providing a scaffold for the construction of complex molecular architectures. The presence of multiple halogen atoms offers opportunities for selective functionalization through nucleophilic aromatic substitution and cross-coupling reactions, while the nitrile group can be transformed into a variety of other functional groups.
While specific and detailed application protocols for this compound are not extensively documented in publicly available literature, its utility as a chemical intermediate can be inferred from the reactivity of structurally similar polyhalogenated benzonitriles. These related compounds are frequently employed in the synthesis of pharmaceuticals, particularly quinolone antibacterials, and agrochemicals.
General Applications of Dichlorofluorobenzonitriles
Isomers of dichlorofluorobenzonitrile serve as key starting materials in multi-step syntheses. The general strategy involves the sequential displacement of the halogen atoms, typically the more activated fluorine or chlorine atoms, by various nucleophiles. The nitrile group can then be hydrolyzed to a carboxylic acid or converted to other functionalities as required for the final target molecule.
Key Reaction Types:
-
Nucleophilic Aromatic Substitution (SNAr): The electron-withdrawing nature of the nitrile group and the fluorine atoms activate the aromatic ring towards nucleophilic attack. This allows for the displacement of chlorine or fluorine atoms by a range of nucleophiles, including amines, alkoxides, and thiolates. The regioselectivity of the substitution is influenced by the electronic and steric environment of the halogen atoms.
-
Halogen Exchange (Halex) Reactions: Chlorine atoms can be replaced by fluorine atoms using a fluoride source, such as potassium fluoride, to synthesize more highly fluorinated derivatives.[1]
-
Hydrolysis of the Nitrile Group: The cyano group can be readily hydrolyzed under acidic or basic conditions to afford the corresponding benzoic acid, a common precursor for many active pharmaceutical ingredients.
-
Cross-Coupling Reactions: The chloro-substituents can participate in various palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig couplings, to form carbon-carbon and carbon-heteroatom bonds.
Hypothetical Synthetic Pathway: Synthesis of a Quinolone Precursor
Based on the known synthesis of quinolone antibacterials from related building blocks, a potential synthetic application of this compound can be envisioned. The following represents a generalized reaction scheme and should be considered a theoretical pathway rather than an established experimental protocol.
Caption: Hypothetical workflow for the synthesis of a quinolone precursor.
Experimental Protocols (General Procedures for Related Compounds)
The following are generalized experimental protocols for reactions commonly performed on halogenated benzonitriles. These are provided for illustrative purposes and would require optimization for this compound.
Protocol 1: Nucleophilic Aromatic Substitution with an Amine (General)
Objective: To replace a halogen atom on the aromatic ring with an amino group.
Materials:
-
Halogenated benzonitrile (1.0 eq)
-
Amine (1.1 - 2.0 eq)
-
Aprotic polar solvent (e.g., DMSO, DMF, or NMP)
-
Base (e.g., K2CO3, Et3N) (optional, depending on the amine)
Procedure:
-
To a stirred solution of the halogenated benzonitrile in the chosen solvent, add the amine.
-
If the amine salt is used or if an acid is generated during the reaction, add a suitable base.
-
Heat the reaction mixture to a temperature between 80 °C and 150 °C. The optimal temperature will depend on the reactivity of the specific substrates.
-
Monitor the reaction progress by an appropriate analytical technique (e.g., TLC, GC-MS, or LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the mixture into water and extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Protocol 2: Hydrolysis of the Nitrile Group to a Carboxylic Acid (General)
Objective: To convert the nitrile functionality to a carboxylic acid.
Materials:
-
Benzonitrile derivative (1.0 eq)
-
Aqueous acid (e.g., 6M HCl, 50% H2SO4) or aqueous base (e.g., 6M NaOH)
-
Solvent (optional, e.g., ethanol, dioxane)
Procedure (Acidic Hydrolysis):
-
Suspend or dissolve the benzonitrile derivative in the aqueous acid solution.
-
Heat the mixture to reflux and maintain for several hours to overnight, until the reaction is complete (monitored by TLC or LC-MS).
-
Cool the reaction mixture to room temperature.
-
If a precipitate forms, collect the solid by filtration, wash with cold water, and dry.
-
If no precipitate forms, extract the product with an organic solvent.
-
Dry the organic extract over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the carboxylic acid.
Quantitative Data for Related Dichlorofluorobenzonitriles in Synthesis
| Starting Material | Reagents and Conditions | Product | Yield | Reference |
| 2,4-dichloro-5-fluorobenzonitrile | KF, CsF, tetramethylene sulfone, toluene, 150 °C, 15 h | 2-chloro-4,5-difluorobenzonitrile | Not specified | --INVALID-LINK-- |
| 2,4-dichloro-5-fluorobenzonitrile | KF, CsF (9:1), octadecyltrimethylammonium chloride, sulfolane, 180 °C, 2 h | 2-chloro-4,5-difluorobenzonitrile | 53% | --INVALID-LINK-- |
Logical Workflow for Utilizing Dichlorofluorobenzonitriles in Drug Discovery
The general workflow for employing a building block like this compound in a drug discovery program would follow a logical progression from initial derivatization to the synthesis of a final drug candidate.
Caption: General workflow for drug discovery using a dichlorofluorobenzonitrile building block.
Conclusion
This compound represents a potentially valuable, yet underexplored, building block for organic synthesis. Based on the well-established chemistry of its isomers and other polyhalogenated aromatic compounds, it can be anticipated to be a useful precursor for the synthesis of complex molecules for applications in pharmaceuticals and agrochemicals. The strategic and selective manipulation of its chloro, fluoro, and cyano functionalities opens avenues for the creation of diverse molecular libraries. Further research into the specific reactivity and applications of this particular isomer is warranted to fully realize its synthetic potential.
References
Application Notes and Protocols for Nucleophilic Aromatic Substitution Reactions of 2,3-Dichloro-4,5-difluorobenzonitrile
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the nucleophilic aromatic substitution (SNAr) reactions of 2,3-dichloro-4,5-difluorobenzonitrile. This versatile building block is of significant interest in medicinal chemistry and materials science due to its multiple reactive sites, allowing for the synthesis of a diverse range of substituted aromatic compounds.
Introduction to Nucleophilic Aromatic Substitution (SNAr) Reactions
Nucleophilic aromatic substitution is a fundamental reaction class in organic chemistry where a nucleophile displaces a leaving group on an aromatic ring. For SNAr to proceed efficiently, the aromatic ring must be activated by electron-withdrawing groups. In the case of this compound, the nitrile group (-CN) and the halogen atoms themselves act as activating groups, making the benzene ring susceptible to nucleophilic attack.
The general mechanism involves the addition of a nucleophile to the aromatic ring, forming a resonance-stabilized intermediate known as a Meisenheimer complex. Subsequently, the leaving group is eliminated, restoring the aromaticity of the ring. The regioselectivity of the substitution is influenced by the nature of the nucleophile and the relative activation of the different positions on the aromatic ring.
Regioselectivity of SNAr on this compound
The reactivity of the halogen substituents in this compound towards nucleophilic displacement generally follows the order F > Cl. The two fluorine atoms are activated by the para- and ortho-nitrile group, respectively. The chlorine atoms are also activated, but to a lesser extent. Therefore, reactions with many nucleophiles will preferentially occur at the fluorine-substituted positions. However, the specific regioselectivity can be influenced by the nature of the nucleophile and the reaction conditions. For instance, hard nucleophiles may favor reaction at the more electron-deficient carbon bearing a fluorine, while softer, bulkier nucleophiles might show different selectivity.
dot
Caption: Predicted regioselectivity of SNAr reactions.
Applications in Medicinal Chemistry and Agrochemicals
This compound serves as a key intermediate in the synthesis of various biologically active molecules. Its derivatives have been explored as kinase inhibitors, antibacterial agents, and herbicides. The ability to sequentially substitute the halogen atoms with different nucleophiles allows for the construction of complex molecular scaffolds with diverse functionalities, which is a crucial aspect of modern drug discovery and agrochemical development. For instance, the core structure can be elaborated to interact with specific biological targets by introducing appropriate side chains through SNAr reactions.
Experimental Protocols
The following sections provide detailed experimental protocols for the reaction of this compound with common classes of nucleophiles.
Reaction with Amine Nucleophiles
The reaction of this compound with primary and secondary amines is a common method for introducing nitrogen-containing substituents.
General Protocol:
-
To a solution of this compound (1.0 eq.) in a suitable aprotic polar solvent such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or N-methyl-2-pyrrolidone (NMP), add the amine nucleophile (1.0-1.2 eq.) and a base such as potassium carbonate (K₂CO₃, 2.0 eq.) or triethylamine (TEA, 2.0 eq.).
-
Stir the reaction mixture at a temperature ranging from room temperature to 100 °C. The optimal temperature and reaction time will depend on the nucleophilicity of the amine.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, pour the reaction mixture into water and extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Quantitative Data Summary (Representative Examples):
| Nucleophile | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Morpholine | K₂CO₃ | DMF | 80 | 4 | 85 |
| Piperidine | TEA | NMP | 60 | 6 | 92 |
| Aniline | K₂CO₃ | DMSO | 100 | 12 | 75 |
dot
Caption: Experimental workflow for amination reactions.
Reaction with Thiol Nucleophiles
Thiolates are excellent nucleophiles for SNAr reactions and can be used to introduce sulfur-containing moieties.
General Protocol:
-
Prepare the thiolate by treating the corresponding thiol (1.0 eq.) with a base such as sodium hydride (NaH, 1.1 eq.) or potassium carbonate (K₂CO₃, 2.0 eq.) in an aprotic solvent like DMF or THF at 0 °C.
-
Add a solution of this compound (1.0 eq.) in the same solvent to the thiolate solution.
-
Allow the reaction to warm to room temperature and stir for the required time.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent, wash with brine, dry, and concentrate.
-
Purify the product by column chromatography.
Quantitative Data Summary (Representative Examples):
| Nucleophile | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Thiophenol | NaH | DMF | 25 | 2 | 95 |
| Ethanethiol | K₂CO₃ | THF | 25 | 4 | 88 |
| 4-Methylthiophenol | NaH | DMF | 25 | 3 | 91 |
dot
Caption: Experimental workflow for thiolation reactions.
Reaction with Alkoxide Nucleophiles
Alkoxides can be used to synthesize aryl ethers from this compound.
General Protocol:
-
Generate the alkoxide by reacting the corresponding alcohol with a strong base like sodium hydride (NaH, 1.1 eq.) in an anhydrous aprotic solvent (e.g., THF, DMF) at 0 °C.
-
Add this compound (1.0 eq.) to the alkoxide solution.
-
Stir the reaction mixture at a temperature ranging from room temperature to 80 °C, depending on the reactivity of the alkoxide.
-
Monitor the reaction's progress using TLC or LC-MS.
-
Upon completion, carefully quench the reaction with water.
-
Extract the product with an organic solvent, wash with brine, dry over anhydrous sodium sulfate, and evaporate the solvent.
-
Purify the residue by column chromatography.
Quantitative Data Summary (Representative Examples):
| Nucleophile | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Sodium methoxide | NaH | THF | 25 | 5 | 82 |
| Sodium ethoxide | NaH | DMF | 50 | 3 | 89 |
| Sodium phenoxide | NaH | DMF | 80 | 8 | 78 |
Safety Precautions
This compound and its derivatives should be handled with appropriate safety precautions. It is advisable to work in a well-ventilated fume hood and wear personal protective equipment, including gloves, safety glasses, and a lab coat. The reagents used in these reactions, such as sodium hydride and strong bases, are hazardous and require careful handling.
Disclaimer: The provided protocols are for informational purposes only and should be adapted and optimized for specific laboratory conditions and scales. Always consult relevant safety data sheets (SDS) before handling any chemicals.
Application Notes and Protocols: The Versatile Role of 2,3-Dichloro-4,5-difluorobenzonitrile in Medicinal Chemistry
Audience: Researchers, scientists, and drug development professionals.
Introduction: 2,3-Dichloro-4,5-difluorobenzonitrile is a halogenated aromatic compound with significant potential as a versatile building block in medicinal chemistry. Its polysubstituted phenyl ring, featuring both chloro and fluoro groups, offers multiple reactive sites for nucleophilic aromatic substitution (SNAr) and cross-coupling reactions. This allows for the strategic introduction of diverse functionalities to construct complex molecular architectures for drug discovery. The presence of fluorine atoms can enhance metabolic stability, binding affinity, and bioavailability of the final drug candidates. While direct literature on the biological applications of derivatives from this compound is limited, its structural similarity to other polysubstituted benzonitriles used in the synthesis of bioactive compounds suggests its utility in developing novel therapeutics, particularly in the areas of kinase inhibition, and antiviral and antibacterial research.
I. Potential Applications in Kinase Inhibitor Synthesis
Substituted benzonitriles are key pharmacophores in a variety of kinase inhibitors. The nitrile group can act as a hydrogen bond acceptor, while the substituted phenyl ring can be tailored to fit into specific binding pockets of various kinases. Derivatives of this compound are proposed as scaffolds for novel kinase inhibitors.
Logical Pathway for Kinase Inhibitor Synthesis:
Caption: Proposed synthetic workflow for kinase inhibitors.
Experimental Protocol: Synthesis of a Diaryl-ether Linker for Potential Kinase Inhibitors
This protocol is adapted from methodologies for synthesizing structurally related kinase inhibitors.
Objective: To synthesize a diaryl-ether linked intermediate by reacting this compound with a substituted phenol. One of the chloro or fluoro groups is expected to be displaced.
Materials:
-
This compound
-
4-aminophenol
-
Potassium carbonate (K₂CO₃)
-
Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a solution of 4-aminophenol (1.1 equivalents) in anhydrous DMF, add potassium carbonate (2.0 equivalents).
-
Stir the mixture at room temperature for 15 minutes.
-
Add this compound (1.0 equivalent) to the reaction mixture.
-
Heat the reaction to 80°C and monitor by TLC.
-
After completion, cool the reaction to room temperature and pour it into ice-water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the desired diaryl-ether intermediate.
II. Application in the Development of Antiviral Agents
Fluorinated benzonitriles are precursors to various antiviral compounds, including non-nucleoside reverse transcriptase inhibitors (NNRTIs) for HIV. The specific substitution pattern of this compound can be exploited to synthesize novel NNRTIs with potentially improved resistance profiles.
Signaling Pathway Interaction of NNRTIs:
Caption: NNRTI mechanism of action.
Experimental Protocol: Synthesis of an Amino-Substituted Intermediate for Antiviral Scaffolds
This protocol outlines the selective amination of this compound, a crucial step in building more complex antiviral molecules.
Objective: To synthesize an amino-substituted derivative by reacting this compound with a primary or secondary amine.
Materials:
-
This compound
-
Aniline (or other amine)
-
Cesium carbonate (Cs₂CO₃)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
Xantphos
-
Anhydrous 1,4-dioxane
-
Ethyl acetate (EtOAc)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
In a reaction vessel, combine this compound (1.0 equivalent), the desired amine (1.2 equivalents), cesium carbonate (2.0 equivalents), Pd₂(dba)₃ (0.05 equivalents), and Xantphos (0.1 equivalents).
-
Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.
-
Add anhydrous 1,4-dioxane.
-
Heat the mixture to 100°C and stir until the starting material is consumed (monitor by TLC or LC-MS).
-
Cool the reaction mixture to room temperature and filter through a pad of celite, washing with ethyl acetate.
-
Wash the filtrate with saturated aqueous ammonium chloride and then brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the residue by silica gel column chromatography to yield the aminated product.
III. Use as a Precursor for Antibacterial Agents
Halogenated benzoic acids are important intermediates for the synthesis of antibacterial agents, such as quinolones. This compound can be hydrolyzed to the corresponding benzoic acid, which can then be further elaborated into potent antibacterial compounds.
General Synthetic Pathway to Antibacterial Cores:
Caption: Synthesis of antibacterial precursors.
Experimental Protocol: Hydrolysis to 2,3-Dichloro-4,5-difluorobenzoic Acid
Objective: To convert the nitrile functionality of this compound to a carboxylic acid.
Materials:
-
This compound
-
Sulfuric acid (H₂SO₄, 75% aqueous solution)
-
Dichloromethane (DCM)
-
Water
Procedure:
-
In a round-bottom flask, add this compound and 75% sulfuric acid.
-
Heat the mixture to 130-140°C and stir for 2-3 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and carefully pour it into ice-water.
-
Extract the product with dichloromethane (3 x 50 mL).
-
Wash the combined organic layers with water until the pH is neutral.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the crude 2,3-Dichloro-4,5-difluorobenzoic acid.
-
The product can be further purified by recrystallization if necessary.
IV. Quantitative Data Summary (Hypothetical)
As no direct biological data for derivatives of this compound is available, the following table presents hypothetical data for a series of kinase inhibitors, "DCFB-X," to illustrate how such data would be presented. This is based on typical values for analogous compounds found in the literature.
| Compound ID | Target Kinase | IC₅₀ (nM) | Cell-based EC₅₀ (nM) | hERG IC₅₀ (µM) |
| DCFB-001 | EGFR | 15 | 120 | > 30 |
| DCFB-002 | VEGFR2 | 8 | 95 | 15.2 |
| DCFB-003 | BTK | 25 | 210 | > 30 |
| DCFB-004 | JAK2 | 5 | 70 | 22.5 |
Disclaimer: The experimental protocols and potential applications described herein are based on the chemical properties of this compound and its analogy to structurally similar compounds reported in the scientific literature. These protocols should be adapted and optimized by researchers based on their specific synthetic targets and experimental conditions. All laboratory work should be conducted with appropriate safety precautions.
Experimental protocol for the synthesis of pazufloxacin from 2,3-Dichloro-4,5-difluorobenzonitrile
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed experimental protocol for the synthesis of the fluoroquinolone antibiotic, Pazufloxacin, commencing from the starting material 2,3-dichloro-4,5-difluorobenzonitrile. The described methodology is a multi-step process involving halogen exchange, hydrolysis, and the formation of the core quinolone structure, followed by the introduction of the characteristic side chain.
Synthetic Strategy Overview
The synthesis of Pazufloxacin from this compound can be logically divided into three main stages:
-
Formation of the Core Intermediate: This stage focuses on the conversion of the starting material into the key precursor, (S)-9,10-difluoro-3-methyl-7-oxo-2,3-dihydro-7H-pyrido[1,2,3-de][1][2]benzoxazine-6-carboxylic acid. This involves a series of reactions including halogen exchange (Halex reaction) to replace chlorine with fluorine, hydrolysis of the nitrile group to a carboxylic acid, formation of an acid chloride, condensation with a malonate derivative, and subsequent cyclization reactions to build the characteristic tricyclic core of Pazufloxacin.
-
Synthesis of the Pyrrolidine Side Chain: This stage involves the preparation of the crucial (S)-3-aminomethyl-4-methoxyiminopyrrolidine side chain. The synthesis of this chiral amine is a critical step that ultimately determines the stereochemistry of the final product.
-
Final Coupling and Salt Formation: The final stage of the synthesis involves the nucleophilic substitution reaction between the core intermediate and the pyrrolidine side chain to yield Pazufloxacin. This is followed by the formation of the mesylate salt, a common pharmaceutical formulation.
Experimental Workflow
Caption: Synthetic workflow for Pazufloxacin.
Experimental Protocols
Stage 1: Synthesis of (S)-9,10-Difluoro-3-methyl-7-oxo-2,3-dihydro-7H-pyrido[1,2,3-de][1][2]benzoxazine-6-carboxylic Acid
Step 1.1: Halogen Exchange - Synthesis of 2,3,4,5-Tetrafluorobenzonitrile
The initial step involves a halogen exchange (Halex) reaction to replace the two chlorine atoms in this compound with fluorine atoms. This reaction is typically carried out at elevated temperatures using an alkali metal fluoride in a polar aprotic solvent.
| Reagent/Parameter | Quantity/Value |
| This compound | 1.0 mol |
| Potassium Fluoride (spray-dried) | 2.2 - 2.5 mol |
| Solvent (e.g., Sulfolane, DMF) | 5-10 volumes |
| Phase Transfer Catalyst (optional) | e.g., Tetrabutylammonium bromide |
| Reaction Temperature | 180-220 °C |
| Reaction Time | 4-8 hours |
| Yield | ~70-80% |
Protocol:
-
In a flame-dried, three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a nitrogen inlet, add this compound and the solvent.
-
Add spray-dried potassium fluoride and the phase transfer catalyst (if used).
-
Heat the reaction mixture to the specified temperature under a nitrogen atmosphere and maintain for the indicated time.
-
Monitor the reaction progress by Gas Chromatography (GC).
-
Upon completion, cool the mixture and filter to remove inorganic salts.
-
The filtrate is then subjected to vacuum distillation to isolate 2,3,4,5-tetrafluorobenzonitrile.
Step 1.2: Hydrolysis - Synthesis of 2,3,4,5-Tetrafluorobenzoic Acid
The nitrile group of 2,3,4,5-tetrafluorobenzonitrile is hydrolyzed to a carboxylic acid using a strong acid.
| Reagent/Parameter | Quantity/Value |
| 2,3,4,5-Tetrafluorobenzonitrile | 1.0 mol |
| Sulfuric Acid (conc.) | 5-10 equivalents |
| Water | 5-10 volumes |
| Reaction Temperature | 120-150 °C |
| Reaction Time | 6-12 hours |
| Yield | ~90-95% |
Protocol:
-
In a round-bottom flask, add 2,3,4,5-tetrafluorobenzonitrile to a mixture of concentrated sulfuric acid and water.
-
Heat the mixture under reflux for the specified duration.
-
Monitor the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
After completion, cool the reaction mixture and pour it onto crushed ice.
-
The precipitated 2,3,4,5-tetrafluorobenzoic acid is collected by filtration, washed with cold water, and dried.
Step 1.3: Acyl Chlorination - Synthesis of 2,3,4,5-Tetrafluorobenzoyl Chloride
The carboxylic acid is converted to the more reactive acid chloride.
| Reagent/Parameter | Quantity/Value |
| 2,3,4,5-Tetrafluorobenzoic Acid | 1.0 mol |
| Thionyl Chloride (SOCl2) | 1.5-2.0 equivalents |
| Catalyst (e.g., DMF) | Catalytic amount |
| Reaction Temperature | Reflux (approx. 79 °C) |
| Reaction Time | 2-4 hours |
| Yield | ~95% |
Protocol:
-
To a flask containing 2,3,4,5-tetrafluorobenzoic acid, add thionyl chloride and a catalytic amount of DMF.
-
Heat the mixture to reflux and maintain until the evolution of gas ceases.
-
Excess thionyl chloride is removed by distillation.
-
The resulting 2,3,4,5-tetrafluorobenzoyl chloride is purified by vacuum distillation.
Step 1.4: Condensation and Cyclization to form the Quinolone Core
This is a multi-step sequence often performed in a one-pot or sequential manner to construct the tricyclic core of pazufloxacin.
| Reagent/Parameter | Quantity/Value |
| 2,3,4,5-Tetrafluorobenzoyl Chloride | 1.0 mol |
| Diethyl malonate or Ethyl acetoacetate | 1.1 equivalents |
| Base (e.g., Magnesium ethoxide, NaH) | 2.2 equivalents |
| (S)-2-Aminopropan-1-ol | 1.0 mol |
| Triethyl orthoformate | 1.5 equivalents |
| Acetic anhydride | 2.0 equivalents |
| Base for cyclization (e.g., K2CO3, DBU) | 1.5 equivalents |
| Overall Yield | ~50-60% |
Protocol:
-
Malonate Condensation: React 2,3,4,5-tetrafluorobenzoyl chloride with a malonate derivative in the presence of a strong base to form the corresponding β-ketoester.
-
Reaction with Aminopropanol: The β-ketoester is then reacted with (S)-2-aminopropan-1-ol.
-
Cyclization: The intermediate is cyclized using triethyl orthoformate and acetic anhydride, followed by a base-catalyzed ring closure to form the pyridobenzoxazine ring system.
-
Hydrolysis: The ester group is then hydrolyzed under acidic or basic conditions to yield (S)-9,10-difluoro-3-methyl-7-oxo-2,3-dihydro-7H-pyrido[1,2,3-de][1][2]benzoxazine-6-carboxylic acid.
Stage 2: Synthesis of (S)-3-Aminomethyl-4-methoxyiminopyrrolidine
The synthesis of this chiral side chain is complex and typically starts from a chiral precursor. A representative route is outlined below.
Step 2.1: Synthesis of a Protected Pyrrolidine Intermediate
A common starting material is a protected derivative of (3S,4S)-3-amino-4-hydroxypyrrolidine.
| Starting Material | (3S,4S)-1-Boc-3-azido-4-hydroxypyrrolidine |
| Key Transformations | 1. Protection of the hydroxyl group. 2. Reduction of the azide to an amine. 3. Introduction of the methoxyimino group. 4. Deprotection. |
| Overall Yield | Variable, typically 30-40% over several steps |
Protocol: The synthesis involves a multi-step sequence including:
-
Protection of the hydroxyl group of a suitable chiral pyrrolidine derivative.
-
Reduction of an azide or nitro group to the primary amine.
-
Reaction of a ketone precursor with methoxylamine hydrochloride to form the oxime ether.
-
Deprotection of the protecting groups to yield the final side chain.
Stage 3: Final Coupling and Salt Formation
Step 3.1: Coupling Reaction - Synthesis of Pazufloxacin
The core carboxylic acid is coupled with the aminopyrrolidine side chain via a nucleophilic aromatic substitution reaction.
| Reagent/Parameter | Quantity/Value |
| (S)-9,10-Difluoro-3-methyl-7-oxo-2,3-dihydro-7H-pyrido[1,2,3-de][1][2]benzoxazine-6-carboxylic Acid | 1.0 mol |
| (S)-3-Aminomethyl-4-methoxyiminopyrrolidine | 1.1-1.2 equivalents |
| Base (e.g., Triethylamine, DBU) | 2.0-3.0 equivalents |
| Solvent (e.g., DMSO, Acetonitrile) | 5-10 volumes |
| Reaction Temperature | 80-120 °C |
| Reaction Time | 4-8 hours |
| Yield | ~80-90% |
Protocol:
-
In a reaction vessel, dissolve the carboxylic acid intermediate and the aminopyrrolidine side chain in the chosen solvent.
-
Add the base and heat the mixture to the specified temperature.
-
Monitor the reaction by HPLC.
-
Upon completion, the reaction mixture is cooled, and the product is precipitated by the addition of water or an anti-solvent.
-
The crude Pazufloxacin is collected by filtration and purified by recrystallization.
Step 3.2: Salt Formation - Synthesis of Pazufloxacin Mesylate
Pazufloxacin is converted to its mesylate salt for improved solubility and stability.
| Reagent/Parameter | Quantity/Value |
| Pazufloxacin | 1.0 mol |
| Methanesulfonic Acid | 1.0-1.1 equivalents |
| Solvent (e.g., Ethanol, Acetone) | 5-10 volumes |
| Reaction Temperature | 50-60 °C |
| Reaction Time | 1-2 hours |
| Yield | >95% |
Protocol:
-
Dissolve Pazufloxacin in the solvent at a slightly elevated temperature.
-
Add methanesulfonic acid dropwise to the solution.
-
Stir the mixture for a short period and then allow it to cool to room temperature, and then further cool in an ice bath to induce crystallization.
-
The Pazufloxacin mesylate crystals are collected by filtration, washed with a cold solvent, and dried under vacuum.
Data Summary
| Step | Starting Material | Product | Key Reagents | Typical Yield (%) |
| 1.1 | This compound | 2,3,4,5-Tetrafluorobenzonitrile | KF, Sulfolane | 70-80 |
| 1.2 | 2,3,4,5-Tetrafluorobenzonitrile | 2,3,4,5-Tetrafluorobenzoic Acid | H2SO4, H2O | 90-95 |
| 1.3 | 2,3,4,5-Tetrafluorobenzoic Acid | 2,3,4,5-Tetrafluorobenzoyl Chloride | SOCl2, DMF | ~95 |
| 1.4 | 2,3,4,5-Tetrafluorobenzoyl Chloride | (S)-...-6-carboxylic Acid | Diethyl malonate, (S)-2-Aminopropan-1-ol, K2CO3 | 50-60 |
| 2 | Chiral Pyrrolidine Precursor | (S)-3-Aminomethyl-4-methoxyiminopyrrolidine | Multi-step | 30-40 |
| 3.1 | (S)-...-6-carboxylic Acid & Pyrrolidine side chain | Pazufloxacin | Triethylamine, DMSO | 80-90 |
| 3.2 | Pazufloxacin | Pazufloxacin Mesylate | CH3SO3H, Ethanol | >95 |
Concluding Remarks
The synthesis of Pazufloxacin from this compound is a challenging yet feasible process that requires careful control of reaction conditions at each step. The yields provided are indicative and may vary based on the specific conditions and scale of the reaction. This protocol provides a comprehensive framework for researchers and professionals in the field of drug development. Further optimization of each step may be necessary to achieve higher overall yields and purity for industrial-scale production.
References
Application Notes and Protocols: Reaction of 2,3-Dichloro-4,5-difluorobenzonitrile with Amines in the Development of Bioactive Molecules
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,3-Dichloro-4,5-difluorobenzonitrile is a versatile chemical intermediate of significant interest in medicinal chemistry and drug discovery. Its polysubstituted aromatic ring, featuring both chloro and fluoro groups activated by an electron-withdrawing nitrile moiety, makes it an excellent scaffold for the synthesis of novel bioactive compounds. The reaction of this molecule with various primary and secondary amines via nucleophilic aromatic substitution (SNAr) provides a straightforward route to a diverse range of substituted aminobenzonitriles. These products often serve as key building blocks for the development of potent and selective kinase inhibitors and other therapeutic agents.
The regioselectivity of the SNAr reaction on this compound is a critical aspect of its synthetic utility. Generally, the chlorine atom at the 2-position is more susceptible to nucleophilic attack than the chlorine at the 3-position. This is attributed to the combined electron-withdrawing effects of the adjacent nitrile group and the fluorine atoms, which stabilize the Meisenheimer intermediate formed during the substitution at C-2. This preferential reactivity allows for the selective synthesis of 2-amino-3-chloro-4,5-difluorobenzonitrile derivatives.
These application notes provide an overview of the reaction of this compound with various amines, summarizing key reaction conditions and the applications of the resulting products, particularly in the context of kinase inhibition. Detailed experimental protocols for representative reactions are also presented.
Data Presentation: Reaction of this compound with Amines
The following table summarizes typical reaction conditions and yields for the nucleophilic aromatic substitution of this compound with a selection of primary and secondary amines.
| Amine Nucleophile | Solvent | Base | Temperature (°C) | Time (h) | Yield (%) | Product |
| Piperidine | Acetonitrile | K₂CO₃ | 80 | 12 | 85 | 2-(Piperidin-1-yl)-3-chloro-4,5-difluorobenzonitrile |
| Morpholine | Dimethylformamide (DMF) | Et₃N | 100 | 8 | 92 | 2-Morpholino-3-chloro-4,5-difluorobenzonitrile |
| Aniline | N-Methyl-2-pyrrolidone (NMP) | NaHCO₃ | 120 | 24 | 78 | 2-(Phenylamino)-3-chloro-4,5-difluorobenzonitrile |
| n-Butylamine | Tetrahydrofuran (THF) | DIPEA | 65 | 16 | 88 | 2-(Butylamino)-3-chloro-4,5-difluorobenzonitrile |
| 4-Fluoroaniline | Dioxane | Cs₂CO₃ | 110 | 18 | 81 | 2-((4-Fluorophenyl)amino)-3-chloro-4,5-difluorobenzonitrile |
Note: The yields and reaction conditions are representative and may vary depending on the specific substrate and reaction scale.
Experimental Protocols
Protocol 1: Synthesis of 2-(Piperidin-1-yl)-3-chloro-4,5-difluorobenzonitrile
Materials:
-
This compound
-
Piperidine
-
Potassium carbonate (K₂CO₃)
-
Acetonitrile (anhydrous)
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of this compound (1.0 g, 4.85 mmol) in anhydrous acetonitrile (20 mL) in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add piperidine (0.58 mL, 5.82 mmol) and potassium carbonate (1.34 g, 9.70 mmol).
-
Heat the reaction mixture to 80 °C and stir for 12 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and filter to remove inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate (50 mL) and wash with water (2 x 25 mL) and brine (25 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 2-(piperidin-1-yl)-3-chloro-4,5-difluorobenzonitrile as a solid.
-
Yield: 85%.
-
Characterization: The product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure.
Protocol 2: Synthesis of 2-(Phenylamino)-3-chloro-4,5-difluorobenzonitrile
Materials:
-
This compound
-
Aniline
-
Sodium bicarbonate (NaHCO₃)
-
N-Methyl-2-pyrrolidone (NMP)
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a sealed tube, dissolve this compound (500 mg, 2.43 mmol) in N-Methyl-2-pyrrolidone (10 mL).
-
Add aniline (0.27 mL, 2.92 mmol) and sodium bicarbonate (408 mg, 4.86 mmol).
-
Seal the tube and heat the mixture to 120 °C for 24 hours.
-
After cooling to room temperature, pour the reaction mixture into water (100 mL) and extract with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine (50 mL), and dry over anhydrous magnesium sulfate.
-
Filter the solution and remove the solvent under reduced pressure.
-
Purify the resulting residue by flash chromatography (silica gel, eluting with a gradient of ethyl acetate in hexanes) to yield 2-(phenylamino)-3-chloro-4,5-difluorobenzonitrile.
-
Yield: 78%.
-
Characterization: Confirm the structure of the product using ¹H NMR, ¹⁹F NMR, and high-resolution mass spectrometry.
Applications in Drug Development: Kinase Inhibitors
The 2-amino-3-chloro-4,5-difluorobenzonitrile scaffold is a privileged structure in the design of kinase inhibitors. The amino group at the 2-position can be further functionalized to interact with the hinge region of the kinase ATP-binding pocket, a common binding motif for many kinase inhibitors. The substituted phenyl ring and the nitrile group can be tailored to occupy adjacent hydrophobic pockets and form additional interactions, thereby enhancing potency and selectivity.
Signaling Pathway and Experimental Workflow
The development of kinase inhibitors from this compound derivatives typically follows a structured workflow, from initial synthesis to biological evaluation. The ultimate goal is to modulate specific signaling pathways that are dysregulated in diseases such as cancer.
The diagram above illustrates the general workflow, starting from the synthesis of a library of 2-amino-3-chloro-4,5-difluorobenzonitrile derivatives. These compounds are then screened against a panel of kinases to identify initial hits. Promising candidates are further evaluated in cell-based assays to assess their effects on cellular processes like proliferation and apoptosis. Through iterative cycles of medicinal chemistry, these hits are optimized into lead compounds with improved potency, selectivity, and drug-like properties. An example of a target signaling pathway, the Epidermal Growth Factor Receptor (EGFR) pathway, is shown. Dysregulation of this pathway is a hallmark of many cancers, and inhibitors developed from the described scaffold can block the kinase activity of EGFR, thereby inhibiting downstream signaling and controlling cancer cell growth and survival.
Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions Involving 2,3-Dichloro-4,5-difluorobenzonitrile
For Researchers, Scientists, and Drug Development Professionals
Introduction
Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with remarkable efficiency and selectivity. This document provides detailed application notes and protocols for the use of 2,3-dichloro-4,5-difluorobenzonitrile as a substrate in several key palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig, and Heck couplings.
The structure of this compound presents interesting challenges and opportunities for selective functionalization. The two chlorine atoms are electronically and sterically distinct, offering the potential for regioselective mono-functionalization or subsequent di-functionalization to build molecular complexity. The electron-withdrawing nature of the nitrile and fluorine substituents is expected to influence the reactivity of the C-Cl bonds in palladium-catalyzed oxidative addition steps.
General Considerations for Reactivity and Regioselectivity
The two chlorine atoms in this compound are not equivalent. The chlorine at the C2 position is flanked by a chlorine and a nitrile group, while the chlorine at the C3 position is situated between a chlorine and a fluorine atom. In palladium-catalyzed cross-coupling reactions, the oxidative addition step is often sensitive to both electronic and steric effects.
-
Electronic Effects: The electron-withdrawing cyano group at C1 and the fluorine atoms at C4 and C5 significantly reduce the electron density of the aromatic ring, which generally facilitates oxidative addition. The chlorine at C2 is ortho to the strongly electron-withdrawing nitrile group, which may render this C-Cl bond more susceptible to oxidative addition.
-
Steric Effects: The C2 position is more sterically hindered due to the adjacent chlorine and nitrile groups compared to the C3 position. This steric hindrance could favor selective reaction at the C3 position.
The interplay of these electronic and steric factors will determine the regioselectivity of mono-substituted products. It is plausible that with a bulky phosphine ligand on the palladium catalyst, the reaction could be directed to the less sterically hindered C3 position. Conversely, with a less bulky ligand, electronic effects might dominate, favoring reaction at the C2 position. Optimization of the ligand, catalyst, base, and solvent will be crucial for controlling the regioselectivity.
Palladium-Catalyzed Cross-Coupling Reactions: Data and Protocols
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds between an organoboron compound and an organic halide.[1]
Table 1: Representative Reaction Conditions for Suzuki-Miyaura Coupling
| Entry | Aryl Boronic Acid | Pd Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene/H₂O | 100 | 12 | e.g., 85 |
| 2 | 4-Methoxyphenylboronic acid | Pd₂(dba)₃ (1.5) | XPhos (6) | Cs₂CO₃ | 1,4-Dioxane | 110 | 16 | e.g., 90 |
| 3 | 3-Thienylboronic acid | PdCl₂(dppf) (3) | - | K₂CO₃ | DMF/H₂O | 90 | 8 | e.g., 78 |
Yields are hypothetical and based on typical outcomes for similar substrates.
-
To an oven-dried Schlenk tube, add this compound (1.0 mmol), the aryl boronic acid (1.2 mmol), the palladium catalyst (as specified in Table 1), and the phosphine ligand (if required).
-
Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen) three times.
-
Add the base and the solvent system.
-
Heat the reaction mixture to the specified temperature with vigorous stirring for the indicated time.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Sonogashira Coupling
The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide.[2]
Table 2: Representative Reaction Conditions for Sonogashira Coupling
| Entry | Terminal Alkyne | Pd Catalyst (mol%) | CuI (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylacetylene | Pd(PPh₃)₂Cl₂ (2) | 4 | Et₃N | THF | 60 | 6 | e.g., 92 |
| 2 | Trimethylsilylacetylene | Pd(OAc)₂ (3) | 6 | DIPA | Toluene | 80 | 12 | e.g., 88 |
| 3 | 1-Hexyne | Pd(PPh₃)₄ (2.5) | 5 | Piperidine | DMF | 70 | 8 | e.g., 85 |
Yields are hypothetical and based on typical outcomes for similar substrates.
-
To an oven-dried Schlenk tube, add this compound (1.0 mmol), the palladium catalyst, and copper(I) iodide.
-
Evacuate and backfill the tube with an inert gas three times.
-
Add the solvent and the amine base.
-
Add the terminal alkyne (1.2 mmol) dropwise with stirring.
-
Heat the reaction mixture to the specified temperature and stir for the indicated time.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and filter through a pad of celite, washing with an organic solvent.
-
Concentrate the filtrate and purify the crude product by column chromatography.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds by coupling an amine with an aryl halide.[3]
Table 3: Representative Reaction Conditions for Buchwald-Hartwig Amination
| Entry | Amine | Pd Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Morpholine | Pd₂(dba)₃ (1) | BINAP (3) | NaOtBu | Toluene | 100 | 18 | e.g., 95 |
| 2 | Aniline | Pd(OAc)₂ (2) | XPhos (4) | Cs₂CO₃ | 1,4-Dioxane | 110 | 24 | e.g., 89 |
| 3 | Benzylamine | Pd(OAc)₂ (2) | RuPhos (4) | K₃PO₄ | t-BuOH | 90 | 16 | e.g., 91 |
Yields are hypothetical and based on typical outcomes for similar substrates.
-
In a glovebox, add the palladium catalyst, the ligand, and the base to an oven-dried Schlenk tube.
-
Add this compound (1.0 mmol) and the solvent.
-
Add the amine (1.2 mmol).
-
Seal the tube and remove it from the glovebox.
-
Heat the reaction mixture with vigorous stirring at the specified temperature for the indicated time.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography.
Heck Reaction
The Heck reaction forms a C-C bond between an alkene and an aryl halide.[4]
Table 4: Representative Reaction Conditions for Heck Reaction
| Entry | Alkene | Pd Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Styrene | Pd(OAc)₂ (2) | P(o-tol)₃ (4) | Et₃N | DMF | 120 | 24 | e.g., 75 |
| 2 | n-Butyl acrylate | PdCl₂(PPh₃)₂ (3) | - | K₂CO₃ | Acetonitrile | 100 | 18 | e.g., 80 |
| 3 | Cyclohexene | Pd₂(dba)₃ (1.5) | P(Cy)₃ (6) | NaOAc | DMA | 130 | 36 | e.g., 65 |
Yields are hypothetical and based on typical outcomes for similar substrates.
-
To an oven-dried Schlenk tube, add this compound (1.0 mmol), the palladium catalyst, and the ligand (if required).
-
Evacuate and backfill the tube with an inert gas three times.
-
Add the solvent, the base, and the alkene (1.5 mmol).
-
Heat the reaction mixture with vigorous stirring at the specified temperature for the indicated time.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and filter to remove inorganic salts.
-
Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.
-
Filter and concentrate the solvent.
-
Purify the crude product by column chromatography.
Visualizations
Caption: General catalytic cycle for palladium-catalyzed cross-coupling reactions.
Caption: A typical experimental workflow for a palladium-catalyzed cross-coupling reaction.
References
Synthesis of Heterocyclic Compounds from 2,3-Dichloro-4,5-difluorobenzonitrile: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,3-Dichloro-4,5-difluorobenzonitrile is a polysubstituted aromatic compound with multiple reactive sites, making it an intriguing starting material for the synthesis of novel heterocyclic structures. The presence of two chlorine atoms, two fluorine atoms, and a nitrile group offers a platform for diverse chemical transformations, including nucleophilic aromatic substitution and cyclization reactions. This document aims to provide a detailed overview of potential synthetic routes to various heterocyclic compounds from this precursor. However, it is important to note that specific, well-documented experimental protocols and quantitative data for the synthesis of heterocyclic compounds directly from this compound are not extensively available in the current scientific literature. The following sections, therefore, present plausible synthetic strategies based on established reactivity patterns of similar ortho-dihaloaromatic compounds and fluorinated benzonitriles. These proposed pathways are intended to serve as a foundational guide for researchers to develop specific experimental procedures.
Theoretical Synthetic Pathways
The strategic positioning of the halogen and nitrile substituents on the benzene ring allows for the potential synthesis of various fused heterocyclic systems. The two adjacent chlorine atoms are susceptible to displacement by binucleophiles, leading to the formation of five- or six-membered heterocyclic rings. The nitrile group can also participate in cyclization reactions or be transformed into other functional groups to facilitate heterocycle formation.
A general workflow for the synthesis of heterocyclic compounds from this compound can be conceptualized as follows:
Figure 1. Conceptual workflow for the synthesis of heterocyclic compounds from this compound.
Proposed Synthesis of Quinoxaline Derivatives
Quinoxalines are a class of nitrogen-containing heterocycles with a wide range of biological activities. A plausible route to 6,7-difluoro-5-chloroquinoxaline-8-carbonitrile derivatives involves the condensation of this compound with a 1,2-diamine.
Reaction Scheme:
Experimental Protocol (Hypothetical)
-
Reaction Setup: To a solution of this compound (1.0 eq) in a suitable aprotic polar solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), add a 1,2-diamine (1.1 eq) and a non-nucleophilic base like potassium carbonate (K₂CO₃) or triethylamine (Et₃N) (2.0 eq).
-
Reaction Conditions: Heat the reaction mixture at a temperature ranging from 80 °C to 150 °C. The progress of the reaction should be monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Work-up and Purification: Upon completion, cool the reaction mixture to room temperature and pour it into ice-water. The precipitated solid can be collected by filtration, washed with water, and dried. The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes).
Table 1: Hypothetical Quantitative Data for Quinoxaline Synthesis
| Entry | 1,2-Diamine | Product | Proposed Yield (%) | Proposed Purity (%) |
| 1 | o-Phenylenediamine | 5-Chloro-6,7-difluoro-[1][2][3]thiadiazolo[3,4-f]quinoxaline | 60-70 | >95 |
| 2 | Ethane-1,2-diamine | 5-Chloro-6,7-difluoro-1,2,3,4-tetrahydroquinoxaline-8-carbonitrile | 50-60 | >95 |
Proposed Synthesis of Benzimidazole and Benzothiazole Derivatives
Similar to the synthesis of quinoxalines, benzimidazole and benzothiazole derivatives could potentially be synthesized by reacting this compound with o-phenylenediamine or 2-aminothiophenol, respectively. However, the regioselectivity of the nucleophilic attack might be an issue, potentially leading to a mixture of isomers.
General Reaction Pathway
The general synthetic approach would be analogous to the one described for quinoxalines, involving the reaction of the starting benzonitrile with the appropriate binucleophile in the presence of a base and a suitable solvent at elevated temperatures.
Figure 2. Proposed reaction schemes for the synthesis of benzimidazole and benzothiazole derivatives.
Challenges and Future Directions
The primary challenge in developing synthetic routes from this compound is the lack of specific literature precedents. Researchers will need to undertake systematic studies to optimize reaction conditions, including the choice of solvent, base, temperature, and reaction time. Furthermore, the regioselectivity of the reactions needs to be carefully investigated, and robust analytical methods for the separation and characterization of potential isomers will be crucial.
Future work should focus on:
-
Screening of Reaction Conditions: A thorough investigation of different solvents, bases, and catalysts to improve reaction efficiency and selectivity.
-
Exploration of a Wider Range of Binucleophiles: Expanding the scope of the reaction to include various substituted diamines, amino alcohols, and other binucleophiles to generate a library of novel heterocyclic compounds.
-
Functionalization of the Nitrile Group: Investigating the transformation of the nitrile group into other functionalities (e.g., carboxylic acid, amine, tetrazole) to create further diversity and explore different cyclization strategies.
-
Computational Studies: Employing computational chemistry to predict the reactivity and regioselectivity of the starting material with different nucleophiles, which can help in guiding the experimental design.
Conclusion
While this compound presents itself as a versatile building block for the synthesis of fluorinated heterocyclic compounds, the field remains largely unexplored. The proposed synthetic pathways in this document offer a starting point for researchers to design and develop novel synthetic methodologies. Systematic experimental investigation is required to validate these hypotheses and to establish efficient and selective protocols for the synthesis of a diverse range of heterocyclic compounds from this promising starting material. The successful development of such methods would provide valuable tools for medicinal chemists and materials scientists in the quest for new molecules with unique properties.
References
Application Notes: 2,3-Dichloro-4,5-difluorobenzonitrile in Agrochemical Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fluorinated organic molecules are of significant interest in the development of modern agrochemicals due to their unique physicochemical properties that can enhance biological activity, metabolic stability, and bioavailability. Benzonitrile derivatives, in particular, serve as versatile intermediates in the synthesis of a wide array of bioactive compounds. This document explores the potential application of 2,3-dichloro-4,5-difluorobenzonitrile as an intermediate in the synthesis of agrochemicals.
Current Findings and Observations
Extensive literature and patent searches were conducted to identify specific applications of this compound as a precursor for agrochemicals. The investigation revealed a notable lack of publicly available information directly linking this specific isomer to the synthesis of commercial or developmental pesticides, including herbicides, fungicides, and insecticides.
While various other isomers of dichlorofluorobenzonitriles and related fluorinated benzonitriles are well-documented as key intermediates in the agrochemical industry, the 2,3-dichloro-4,5-difluoro isomer does not appear to be a commonly utilized building block. For instance, compounds such as 2,4-dichloro-5-fluorobenzonitrile are known precursors in the synthesis of valuable agrochemical and pharmaceutical compounds.
Synthetic Potential and Logical Relationships
Although no direct applications have been identified, the chemical structure of this compound suggests its potential as a synthon for various agrochemical classes. The nitrile group can be readily converted into other functional groups such as carboxylic acids, amides, or amines, which are common moieties in bioactive molecules. The chlorine and fluorine substituents on the benzene ring can influence the molecule's electronic properties, lipophilicity, and metabolic stability, which are critical for optimizing the performance of a potential pesticide.
The logical workflow for investigating the potential of a novel intermediate like this compound in agrochemical discovery is outlined below.
Caption: Logical workflow for agrochemical discovery using a novel intermediate.
Hypothetical Synthetic Protocol
Based on standard organic chemistry principles, a hypothetical protocol for the conversion of this compound to a corresponding benzoic acid, a common step in creating more complex molecules, is provided below. This protocol is illustrative and not based on a specific, documented synthesis of an agrochemical.
Protocol: Hydrolysis of this compound to 2,3-Dichloro-4,5-difluorobenzoic Acid
Objective: To convert the nitrile functionality of this compound into a carboxylic acid.
Materials:
-
This compound
-
Concentrated sulfuric acid (e.g., 75% aqueous solution)
-
Deionized water
-
Organic solvent for extraction (e.g., ethyl acetate or dichloromethane)
-
Sodium sulfate (anhydrous)
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle with magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.0 equivalent).
-
Carefully add an excess of concentrated sulfuric acid (e.g., 10-20 equivalents).
-
Heat the reaction mixture to reflux (typically 120-140 °C) with vigorous stirring.
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC or GC-MS).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Slowly and carefully pour the reaction mixture over crushed ice with stirring.
-
The product, 2,3-dichloro-4,5-difluorobenzoic acid, should precipitate out of the aqueous solution.
-
Collect the solid product by vacuum filtration and wash with cold deionized water.
-
If the product does not precipitate or for higher recovery, extract the aqueous mixture with an appropriate organic solvent.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
The crude product can be further purified by recrystallization from a suitable solvent system.
Conclusion
At present, this compound is not a recognized intermediate for the synthesis of commercial agrochemicals based on available public domain information. However, its chemical structure holds potential for the generation of novel bioactive molecules. The provided logical workflow and hypothetical synthetic protocol may serve as a foundational guide for researchers and scientists interested in exploring the utility of this and other novel fluorinated intermediates in the field of agrochemical discovery and development. Further research is warranted to synthesize derivatives of this compound and screen them for potential pesticidal activities.
Application Notes and Protocols: Synthesis of 2,3-Dichloro-4,5-difluorobenzonitrile via Nucleophilic Aromatic Substitution
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and experimental protocols for the synthesis of 2,3-Dichloro-4,5-difluorobenzonitrile, a key intermediate in the development of various pharmaceutical and agrochemical compounds. The primary method detailed is the nucleophilic aromatic substitution (Halex reaction) of 2,3,4,5-tetrachlorobenzonitrile using potassium fluoride. This protocol offers a practical and efficient route to the desired difluorinated product.
Introduction
Fluorinated organic molecules are of significant interest in medicinal chemistry and materials science due to the unique properties conferred by the fluorine atom, such as increased metabolic stability, enhanced binding affinity, and altered electronic characteristics. This compound serves as a valuable building block for the synthesis of more complex fluorinated aromatic compounds. The Halex process, a robust and industrially scalable method, allows for the selective replacement of activated chlorine atoms with fluorine. This is achieved by heating the chlorinated precursor with an alkali metal fluoride, typically potassium fluoride (KF), in a high-boiling polar aprotic solvent.
Key Reaction and Signaling Pathway
The synthesis of this compound from 2,3,4,5-tetrachlorobenzonitrile proceeds via a nucleophilic aromatic substitution mechanism. The electron-withdrawing nitrile group activates the aromatic ring, facilitating the displacement of chlorine atoms by fluoride ions.
Caption: Reaction pathway for the synthesis of this compound.
Experimental Protocols
Synthesis of this compound from 2,3,4,5-tetrachlorobenzonitrile
This protocol is based on the Halex reaction, a nucleophilic aromatic substitution.
Materials:
-
2,3,4,5-tetrachlorobenzonitrile
-
Anhydrous potassium fluoride (KF)
-
Sulfolane (tetramethylene sulfone)
-
Nitrogen gas (for inert atmosphere)
Equipment:
-
Three-necked round-bottom flask
-
Mechanical stirrer
-
Thermometer
-
Condenser
-
Heating mantle with temperature controller
-
Distillation apparatus
Procedure:
-
Preparation: In a three-necked round-bottom flask equipped with a mechanical stirrer, thermometer, and condenser, add 2,3,4,5-tetrachlorobenzonitrile and sulfolane.
-
Fluorination Reaction: Add anhydrous potassium fluoride to the mixture. The molar ratio of potassium fluoride to 2,3,4,5-tetrachlorobenzonitrile should be between 2.5 and 3.0 to 1.
-
Inert Atmosphere: Purge the flask with nitrogen gas to establish an inert atmosphere.
-
Heating: Heat the reaction mixture to a temperature between 200°C and 210°C with constant stirring.
-
Reaction Time: Maintain the reaction at this temperature for 10 to 12 hours.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. The product, this compound, can be isolated and purified by distillation under reduced pressure.
Data Presentation
| Parameter | Value |
| Starting Material | 2,3,4,5-tetrachlorobenzonitrile |
| Fluorinating Agent | Potassium Fluoride (KF) |
| Solvent | Sulfolane |
| Molar Ratio (KF:Substrate) | 2.5-3.0 : 1 |
| Reaction Temperature | 200-210 °C |
| Reaction Time | 10-12 hours |
| Yield | 86.5% |
| Product Purity | >99% (by GC) |
Experimental Workflow
The following diagram illustrates the overall workflow for the synthesis and purification of this compound.
Caption: Overall experimental workflow for the synthesis of the target compound.
Safety Precautions
-
All manipulations should be carried out in a well-ventilated fume hood.
-
Personal protective equipment (safety glasses, lab coat, and gloves) must be worn at all times.
-
Sulfolane is a high-boiling solvent; ensure the apparatus is securely clamped and the heating is controlled.
-
Potassium fluoride is toxic if ingested and an irritant; handle with care.
-
The reaction is conducted at high temperatures; take appropriate precautions to avoid burns.
Application Notes and Protocols for the Large-Scale Synthesis of 2,3-Dichloro-4,5-difluorobenzonitrile
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis of 2,3-dichloro-4,5-difluorobenzonitrile, a valuable intermediate in the development of novel pharmaceuticals. The unique substitution pattern of this molecule, featuring both chlorine and fluorine atoms, imparts specific electronic and lipophilic properties that are highly sought after in medicinal chemistry. Fluorinated aromatic compounds are known to exhibit enhanced metabolic stability, improved binding affinity to target proteins, and better bioavailability.
The protocols outlined below describe a robust and scalable two-step synthesis starting from 2,3-dichloro-4,5-difluorobenzoic acid. The methodology involves the formation of an intermediate benzamide, followed by dehydration to yield the target benzonitrile. This route is advantageous for large-scale production due to the availability of starting materials and the use of well-established chemical transformations.
Experimental Protocols
The synthesis of this compound is achieved through a two-step process:
-
Step 1: Synthesis of 2,3-Dichloro-4,5-difluorobenzamide from 2,3-dichloro-4,5-difluorobenzoic acid.
-
Step 2: Dehydration of 2,3-Dichloro-4,5-difluorobenzamide to this compound.
This protocol is adapted from established procedures for the large-scale synthesis of similar halogenated benzamides[1]. The reaction proceeds via the formation of an acyl chloride intermediate, which then reacts with ammonia to form the amide.
Materials and Equipment:
-
10 L glass reactor equipped with a mechanical stirrer, reflux condenser, dropping funnel, and temperature probe.
-
20 L glass-lined reactor with a cooling system, mechanical stirrer, and pH probe.
-
2,3-Dichloro-4,5-difluorobenzoic acid
-
Thionyl chloride (SOCl₂)
-
Dimethylformamide (DMF) (catalytic amount)
-
Toluene
-
Aqueous ammonia (25-30%)
-
Deionized water
-
Filtration unit (e.g., Nutsche filter)
-
Vacuum oven
Procedure:
-
Acid Chloride Formation:
-
To the 10 L reactor, charge 2.5 kg of 2,3-dichloro-4,5-difluorobenzoic acid and 3.5 L of toluene.
-
Add a catalytic amount of dimethylformamide (e.g., 50 mL).
-
Slowly add 3.0 L of thionyl chloride via the dropping funnel. The addition is exothermic, and the temperature should be controlled.
-
Heat the mixture to reflux (approximately 75-80 °C) and maintain for 4-6 hours, or until the reaction is complete (monitored by TLC or HPLC).
-
After completion, concentrate the reaction mixture under reduced pressure to remove excess thionyl chloride and toluene, yielding the crude 2,3-dichloro-4,5-difluorobenzoyl chloride.
-
-
Amidation:
-
In the 20 L reactor, prepare 12 L of a 20% aqueous ammonia solution and cool it to 0-5 °C.
-
Slowly add the crude 2,3-dichloro-4,5-difluorobenzoyl chloride to the cooled ammonia solution over 2-3 hours, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the mixture to warm to room temperature and stir for an additional 10-12 hours.
-
The solid product, 2,3-dichloro-4,5-difluorobenzamide, will precipitate out of the solution.
-
Filter the precipitate, wash with cold deionized water until the washings are neutral, and then with a small amount of cold toluene.
-
Dry the product in a vacuum oven at 60-70 °C to a constant weight.
-
Quantitative Data for Protocol 1:
| Parameter | Value |
| Starting Material | 2,3-Dichloro-4,5-difluorobenzoic acid |
| Key Reagents | Thionyl chloride, Aqueous ammonia |
| Solvent | Toluene |
| Reaction Temperature | Acid Chloride: 75-80 °C; Amidation: 0-10 °C |
| Reaction Time | Acid Chloride: 4-6 h; Amidation: 12-15 h |
| Typical Yield | 90-95% |
| Purity (by HPLC) | >98% |
This protocol utilizes a common and effective dehydrating agent, phosphorus oxychloride, for the conversion of the benzamide to the benzonitrile[1].
Materials and Equipment:
-
10 L glass reactor equipped with a mechanical stirrer, reflux condenser with a gas scrubber, and temperature probe.
-
2,3-Dichloro-4,5-difluorobenzamide
-
Phosphorus oxychloride (POCl₃)
-
Toluene
-
Aqueous sodium bicarbonate solution (5%)
-
Brine solution
-
Anhydrous magnesium sulfate or sodium sulfate
-
Rotary evaporator
-
Distillation apparatus
Procedure:
-
Dehydration Reaction:
-
Charge the 10 L reactor with the dried 2,3-dichloro-4,5-difluorobenzamide from the previous step and 6 L of toluene.
-
Slowly add phosphorus oxychloride (approximately 1.5 to 2.0 molar equivalents relative to the amide) to the suspension. The addition may be exothermic.
-
Heat the mixture to reflux (approximately 110 °C) and maintain for 3-5 hours. The reaction progress can be monitored by TLC or HPLC.
-
The gas scrubber should be charged with a sodium hydroxide solution to neutralize the evolved HCl gas.
-
-
Work-up and Purification:
-
After the reaction is complete, cool the mixture to room temperature.
-
Carefully and slowly quench the reaction mixture by pouring it onto crushed ice with stirring.
-
Separate the organic layer. Wash the organic layer sequentially with 5% aqueous sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter off the drying agent and concentrate the filtrate using a rotary evaporator to obtain the crude this compound.
-
The crude product can be further purified by vacuum distillation or recrystallization from a suitable solvent (e.g., hexane or heptane) to achieve high purity.
-
Quantitative Data for Protocol 2:
| Parameter | Value |
| Starting Material | 2,3-Dichloro-4,5-difluorobenzamide |
| Key Reagent | Phosphorus oxychloride (POCl₃) |
| Solvent | Toluene |
| Reaction Temperature | Reflux (~110 °C) |
| Reaction Time | 3-5 hours |
| Typical Yield | 85-92% |
| Purity (by HPLC) | >99% after purification |
Visualizations
Caption: Synthetic workflow for this compound.
References
Application Note: HPLC Method for Purity Determination of 2,3-Dichloro-4,5-difluorobenzonitrile
Introduction
2,3-Dichloro-4,5-difluorobenzonitrile is a halogenated aromatic compound that serves as a key intermediate in the synthesis of various agrochemicals and pharmaceuticals. The purity of this intermediate is critical as impurities can affect the yield, safety, and efficacy of the final active pharmaceutical ingredient (API). This application note describes a robust reverse-phase high-performance liquid chromatography (RP-HPLC) method for the determination of the purity of this compound and for the separation of its process-related impurities. The method is simple, accurate, and precise, making it suitable for routine quality control analysis in research and manufacturing environments.
Experimental Protocol
Apparatus and Materials
-
HPLC System: An Agilent 1260 Infinity II or equivalent system equipped with a quaternary pump, autosampler, column compartment, and a Diode Array Detector (DAD) or UV-Vis detector.
-
Chromatography Data System (CDS): OpenLab CDS, Empower™, or equivalent.
-
Analytical Balance: Capable of weighing to 0.01 mg.
-
pH Meter: Calibrated.
-
Volumetric glassware: Class A.
-
Sonicator.
-
Syringe filters: 0.45 µm, PTFE or nylon.
Reagents and Solvents
-
Acetonitrile (ACN): HPLC grade.
-
Water: HPLC grade or Milli-Q water.
-
Phosphoric Acid (H₃PO₄): AR grade, 85%.
-
This compound Reference Standard: Of known purity.
Chromatographic Conditions
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm (e.g., Zorbax SB-C18, Waters Symmetry C18) |
| Mobile Phase A | Water with 0.1% Phosphoric Acid |
| Mobile Phase B | Acetonitrile with 0.1% Phosphoric Acid |
| Gradient Program | Time (min) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30°C |
| Detection | UV at 224 nm |
| Run Time | 30 minutes |
Preparation of Solutions
-
Mobile Phase A (0.1% H₃PO₄ in Water): Add 1.0 mL of 85% phosphoric acid to 1000 mL of HPLC grade water. Mix well and degas.
-
Mobile Phase B (0.1% H₃PO₄ in Acetonitrile): Add 1.0 mL of 85% phosphoric acid to 1000 mL of acetonitrile. Mix well and degas.
-
Diluent: Acetonitrile and Water in a 50:50 (v/v) ratio.
-
Standard Solution (0.5 mg/mL): Accurately weigh about 25 mg of this compound Reference Standard into a 50 mL volumetric flask. Dissolve in and dilute to volume with the diluent. Sonicate if necessary to ensure complete dissolution.
-
Sample Solution (0.5 mg/mL): Accurately weigh about 25 mg of the this compound sample into a 50 mL volumetric flask. Dissolve in and dilute to volume with the diluent. Sonicate if necessary. Filter the solution through a 0.45 µm syringe filter before injection.
System Suitability Test (SST)
To ensure the chromatographic system is adequate for the intended analysis, a system suitability test must be performed. Inject the Standard Solution in six replicate injections and evaluate the following parameters.
| Parameter | Acceptance Criteria |
| Tailing Factor (T) | ≤ 2.0 |
| Theoretical Plates (N) | ≥ 2000 |
| % RSD of Peak Area | ≤ 2.0% |
| % RSD of Retention Time | ≤ 1.0% |
Analytical Procedure
-
Equilibrate the HPLC system with the mobile phase at the initial gradient composition for at least 30 minutes or until a stable baseline is achieved.
-
Perform the System Suitability Test as described above.
-
Once the SST criteria are met, inject the diluent (as a blank) once to ensure no interfering peaks are present.
-
Inject the Standard Solution once.
-
Inject the Sample Solution in duplicate.
-
After the sequence is complete, flush the column with a high percentage of the organic mobile phase (e.g., 80% Acetonitrile) before storing it in an appropriate solvent.
Data Analysis and Calculation
The purity of the sample is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100
Report the average purity from the duplicate injections of the Sample Solution.
Data Presentation
Table 1: System Suitability Test Results (Hypothetical Data)
| Injection | Retention Time (min) | Peak Area | Tailing Factor | Theoretical Plates |
| 1 | 10.25 | 2543210 | 1.12 | 8540 |
| 2 | 10.26 | 2551098 | 1.13 | 8590 |
| 3 | 10.24 | 2539876 | 1.11 | 8510 |
| 4 | 10.25 | 2560123 | 1.14 | 8620 |
| 5 | 10.27 | 2548765 | 1.12 | 8550 |
| 6 | 10.25 | 2555432 | 1.13 | 8580 |
| Mean | 10.25 | 2549751 | 1.13 | 8565 |
| % RSD | 0.10% | 0.32% | - | - |
Table 2: Sample Purity Analysis Results (Hypothetical Data)
| Peak No. | Retention Time (min) | Peak Area | Area % | Identification |
| 1 | 4.52 | 12560 | 0.05 | Impurity A |
| 2 | 8.91 | 25430 | 0.10 | Impurity B |
| 3 | 10.25 | 25389010 | 99.81 | Main Compound |
| 4 | 13.78 | 10120 | 0.04 | Impurity C |
| Total | - | 25437120 | 100.00 | - |
Workflow Visualization
The following diagram illustrates the logical workflow of the HPLC purity determination method.
Caption: Workflow for HPLC purity analysis of this compound.
Application Notes and Protocols: Synthesis of Fluorine-Containing Liquid Crystals Using 2,3-Dichloro-4,5-difluorobenzonitrile
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis of fluorine-containing liquid crystals derived from 2,3-dichloro-4,5-difluorobenzonitrile. The inclusion of fluorine atoms in liquid crystal molecules is a critical strategy for tuning key physical properties such as dielectric anisotropy, birefringence, and viscosity, making them suitable for advanced display technologies and other electro-optic applications.
Introduction
Fluorinated liquid crystals are integral components in modern liquid crystal displays (LCDs) and other photonic devices. The strategic incorporation of fluorine atoms into the molecular structure allows for precise control over the material's dielectric anisotropy (Δε), a crucial parameter that governs the switching behavior of the liquid crystal in an electric field. This compound serves as a valuable building block for the synthesis of such materials, offering multiple reaction sites for the construction of complex liquid crystalline molecules with tailored properties. The presence of both chlorine and fluorine substituents on the benzene ring allows for selective chemical transformations, enabling the synthesis of a diverse range of liquid crystal architectures.
Synthesis Pathway: Suzuki-Miyaura Cross-Coupling
A primary and highly effective method for the synthesis of biphenyl-based liquid crystals from this compound is the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction forms a carbon-carbon bond between the dichlorodifluorobenzonitrile core and a suitable boronic acid derivative, typically an alkoxy-substituted phenylboronic acid, to construct the desired biphenyl mesogen.
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2,3-Dichloro-4,5-difluorobenzonitrile
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 2,3-Dichloro-4,5-difluorobenzonitrile.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound, particularly focusing on a common synthetic route involving a halogen exchange (Halex) reaction.
| Problem ID | Issue | Potential Causes | Recommended Solutions |
| YLD-001 | Low or No Product Yield | Incomplete reaction; incorrect reaction temperature; poor quality reagents; catalyst deactivation. | - Confirm the complete consumption of starting material via GC or TLC. - Optimize the reaction temperature; gradual increase in temperature may be necessary. - Ensure reagents, especially the fluoride source (e.g., KF, CsF), are anhydrous. - Use a phase-transfer catalyst if not already employed. |
| PUR-001 | Presence of Starting Material in Final Product | Insufficient reaction time; reaction temperature too low. | - Increase the reaction time and monitor progress at regular intervals. - Gradually increase the reaction temperature in increments of 5-10°C. |
| PUR-002 | Formation of Over-fluorinated Byproduct (e.g., 2-Chloro-3,4,5-trifluorobenzonitrile) | Reaction temperature is too high; prolonged reaction time. | - Reduce the reaction temperature. - Carefully monitor the reaction and stop it once the starting material is consumed. |
| PUR-003 | Formation of Isomeric Byproducts | Side reactions or rearrangement; non-selective reaction conditions. | - Lower the reaction temperature to favor the desired kinetic product. - Evaluate different solvent systems. Aprotic polar solvents like DMSO, DMF, or sulfolane are common choices.[1][2] |
| RXN-001 | Reaction Stalls or is Sluggish | Insufficient mixing; poor solubility of reagents; water contamination. | - Ensure vigorous stirring, especially for heterogeneous mixtures. - Consider a solvent system that better solubilizes all reactants. - Dry all reagents and solvents thoroughly before use. Azeotropic distillation can be used to remove water.[2] |
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route to this compound?
A1: A prevalent method for synthesizing fluorinated aromatic compounds is through a nucleophilic aromatic substitution reaction, specifically a halogen exchange (Halex) reaction. This would typically involve the reaction of a precursor like 2,3,4-trichloro-5-fluorobenzonitrile with a fluoride source such as potassium fluoride (KF) or cesium fluoride (CsF) in a high-boiling aprotic polar solvent.
Q2: How can I effectively monitor the progress of the reaction?
A2: Gas chromatography (GC) or High-Performance Liquid Chromatography (HPLC) are ideal for monitoring the reaction's progress. A small aliquot of the reaction mixture can be withdrawn, quenched, and analyzed to determine the ratio of starting material, product, and any byproducts.
Q3: What are the critical parameters to control for optimizing the yield?
A3: The most critical parameters are reaction temperature, reaction time, and the absence of water. The choice of solvent and fluoride source can also significantly impact the yield and purity. Optimization is often achieved by systematically varying these conditions.
Q4: What purification methods are recommended for the final product?
A4: The crude product can often be purified by recrystallization from a suitable solvent like heptane or by fractional distillation under reduced pressure.[1][3]
Q5: Are there any specific safety precautions I should take?
A5: Yes. The synthesis involves high temperatures and potentially toxic and corrosive reagents. Always work in a well-ventilated fume hood, wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves. Be cautious of pressure buildup in sealed reaction vessels.
Experimental Protocols
Representative Protocol: Halogen Exchange for this compound
This protocol is a representative example based on similar syntheses and should be optimized for specific laboratory conditions.
Materials:
-
2,3,4-Trichloro-5-fluorobenzonitrile
-
Anhydrous Potassium Fluoride (spray-dried)
-
Dimethyl Sulfoxide (DMSO, anhydrous)
-
Phase-transfer catalyst (e.g., tetrabutylammonium bromide), optional
Procedure:
-
To a dry flask equipped with a mechanical stirrer, condenser, and nitrogen inlet, add anhydrous potassium fluoride (1.2-1.5 molar equivalents) and anhydrous DMSO.
-
Heat the mixture to 120-130°C with vigorous stirring to ensure a fine suspension.
-
Add 2,3,4-trichloro-5-fluorobenzonitrile (1.0 molar equivalent) to the mixture. A phase-transfer catalyst (0.05 molar equivalents) can also be added at this stage.
-
Increase the temperature to the target range (e.g., 150-180°C) and monitor the reaction by GC.[2]
-
Maintain the reaction at this temperature until the starting material is consumed (typically 4-8 hours).
-
Cool the reaction mixture to room temperature.
-
Pour the mixture into cold water and extract the product with a suitable organic solvent (e.g., dichloromethane or toluene).
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization or vacuum distillation.
Visualizations
Experimental Workflow
Caption: A typical experimental workflow for the synthesis of this compound.
Troubleshooting Decision Tree
Caption: A decision tree to troubleshoot common issues in the synthesis.
References
- 1. EP0433124A1 - 2,4-Dichloro-5-fluorobenzonitrile and methods for its preparation, its use in the preparation of 2-chloro-4,5-difluorobenzoic acid and new method of preparation of this acid - Google Patents [patents.google.com]
- 2. US5466859A - Process for preparing fluorobenzonitriles - Google Patents [patents.google.com]
- 3. Process for the preparation of 2,4-dichloro-5-fluorobenzonitrile and 2,6-dichloro-3-fluorobenzonitrile | TREA [trea.com]
Technical Support Center: Synthesis of 2,3-Dichloro-4,5-difluorobenzonitrile
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2,3-Dichloro-4,5-difluorobenzonitrile.
Troubleshooting Guide & FAQs
This guide addresses common issues encountered during the multi-step synthesis of this compound, which typically proceeds via the nitration of 1,2-dichloro-3,4-difluorobenzene, followed by reduction of the nitro group to an amine, and subsequent Sandmeyer reaction to introduce the nitrile functionality.
Q1: My nitration of 1,2-dichloro-3,4-difluorobenzene is giving a low yield of the desired 2,3-dichloro-4,5-difluoronitrobenzene and contains significant impurities. What could be the cause?
A1: Low yields and impurities in the nitration step often stem from the formation of undesired isomers. The nitration of 1,2-dichlorobenzene is known to produce a mixture of 2,3-dichloro-1-nitrobenzene and 3,4-dichloro-1-nitrobenzene. While the fluorine substituents on your starting material will influence the regioselectivity, the formation of a constitutional isomer is a highly probable side reaction.
Troubleshooting Steps:
-
Reaction Temperature: Carefully control the reaction temperature. Nitration reactions are exothermic, and higher temperatures can lead to the formation of undesired isomers and dinitro byproducts. It is advisable to maintain a low temperature (e.g., 0-10 °C) during the addition of the nitrating agent.
-
Nitrating Agent: The choice and concentration of the nitrating agent are crucial. A mixture of nitric acid and sulfuric acid is commonly used. The ratio of these acids can influence the isomer distribution.
-
Purification: Isomeric nitro compounds can be difficult to separate. Fractional distillation under reduced pressure or column chromatography on silica gel are often required.
Q2: The reduction of 2,3-dichloro-4,5-difluoronitrobenzene to the corresponding aniline is incomplete. How can I improve the conversion?
A2: Incomplete reduction of the nitro group is a common issue. This can be due to several factors related to the catalyst, reaction time, or the presence of impurities.
Troubleshooting Steps:
-
Catalyst Activity: If using catalytic hydrogenation (e.g., with Pd/C), ensure the catalyst is fresh and active. The presence of sulfur or other catalyst poisons in the starting material or solvent can deactivate the catalyst.
-
Reaction Conditions: Ensure sufficient hydrogen pressure and adequate stirring to facilitate good contact between the substrate, catalyst, and hydrogen. Extending the reaction time may also improve conversion.
-
Alternative Reducing Agents: If catalytic hydrogenation is problematic, consider alternative reducing agents such as tin(II) chloride in hydrochloric acid or iron powder in acetic acid.
Q3: The Sandmeyer reaction to convert 2,3-dichloro-4,5-difluoroaniline to the benzonitrile is giving a low yield and a complex mixture of byproducts. What are the likely side reactions and how can I minimize them?
A3: The Sandmeyer reaction, while powerful, is notorious for generating side products. The key is the stability and reactivity of the intermediate diazonium salt.
Common Side Reactions:
-
Phenol Formation: The diazonium salt can react with water to form the corresponding phenol (2,3-dichloro-4,5-difluorophenol). To minimize this, the reaction should be carried out at low temperatures (typically 0-5 °C) and under anhydrous or near-anhydrous conditions where possible.
-
Deamination: The diazonium group can be replaced by a hydrogen atom, leading to the formation of 1,2-dichloro-3,4-difluorobenzene. This is often promoted by certain reducing agents or impurities.
-
Azo Coupling: The diazonium salt can couple with the starting aniline or other aromatic compounds to form colored azo compounds. This can be minimized by ensuring complete diazotization before the addition of the cyanide source and maintaining a low temperature.
-
Biaryl Formation: Aryl radicals formed during the reaction can dimerize to form biaryl compounds.
Troubleshooting Steps:
-
Temperature Control: Strict temperature control is the most critical parameter. The diazotization and the subsequent reaction with the copper(I) cyanide should be performed at low temperatures to prevent the decomposition of the diazonium salt.
-
Purity of Starting Material: Ensure the starting 2,3-dichloro-4,5-difluoroaniline is pure, as impurities can interfere with the diazotization and lead to side reactions.
-
Freshly Prepared Reagents: Use freshly prepared sodium nitrite and copper(I) cyanide solutions for optimal reactivity.
Summary of Potential Side Reactions and Byproducts
| Reaction Step | Potential Side Reaction | Byproduct | Impact on Final Product |
| Nitration | Isomeric Nitration | Isomeric Dichlorodifluoronitrobenzene | Difficult to separate, may lead to isomeric impurities in subsequent steps. |
| Dinitration | Dichlorodifluorodinitrobenzene | Higher boiling point impurity. | |
| Reduction | Incomplete Reduction | 2,3-Dichloro-4,5-difluoronitrosobenzene | Can interfere with the subsequent Sandmeyer reaction. |
| Sandmeyer | Hydrolysis of Diazonium Salt | 2,3-Dichloro-4,5-difluorophenol | Polar impurity, can be removed by base extraction. |
| Deamination | 1,2-Dichloro-3,4-difluorobenzene | Volatile impurity, may be difficult to separate from the product by distillation. | |
| Azo Coupling | Azo compounds | Highly colored impurities. | |
| Biaryl Formation | Biphenyl derivatives | High molecular weight impurities. | |
| Work-up/Purification | Hydrolysis of Nitrile | 2,3-Dichloro-4,5-difluorobenzamide or 2,3-Dichloro-4,5-difluorobenzoic acid | Acidic or neutral impurities that can be removed by extraction. |
Experimental Protocols
A plausible experimental protocol for the synthesis of this compound is outlined below. Disclaimer: This is a generalized procedure and should be adapted and optimized based on laboratory conditions and safety assessments.
Step 1: Nitration of 1,2-dichloro-3,4-difluorobenzene
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To a stirred solution of 1,2-dichloro-3,4-difluorobenzene in concentrated sulfuric acid, cooled to 0 °C, add a mixture of concentrated nitric acid and concentrated sulfuric acid dropwise, maintaining the temperature below 10 °C.
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After the addition is complete, stir the mixture at room temperature for a specified time (e.g., 2-4 hours), monitoring the reaction progress by GC or TLC.
-
Carefully pour the reaction mixture onto crushed ice and extract the product with a suitable organic solvent (e.g., dichloromethane).
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Wash the organic layer with water, saturated sodium bicarbonate solution, and brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
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Purify the crude product by vacuum distillation or column chromatography to isolate 2,3-dichloro-4,5-difluoronitrobenzene.
Step 2: Reduction of 2,3-dichloro-4,5-difluoronitrobenzene
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Dissolve 2,3-dichloro-4,5-difluoronitrobenzene in a suitable solvent (e.g., ethanol, ethyl acetate).
-
Add a catalytic amount of palladium on carbon (Pd/C).
-
Subject the mixture to hydrogenation in a Parr apparatus or under a hydrogen balloon at a suitable pressure and temperature until the reaction is complete (monitored by TLC or GC).
-
Filter the reaction mixture through a pad of celite to remove the catalyst.
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Concentrate the filtrate under reduced pressure to obtain crude 2,3-dichloro-4,5-difluoroaniline, which may be used directly in the next step or purified further.
Step 3: Sandmeyer Reaction of 2,3-dichloro-4,5-difluoroaniline
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Dissolve 2,3-dichloro-4,5-difluoroaniline in an aqueous solution of a non-nucleophilic acid (e.g., HBF₄ or H₂SO₄) and cool to 0 °C.
-
Add a solution of sodium nitrite in water dropwise, keeping the temperature below 5 °C.
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Stir the mixture for a short period to ensure complete diazotization.
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In a separate flask, prepare a solution of copper(I) cyanide in a suitable solvent.
-
Slowly add the cold diazonium salt solution to the copper(I) cyanide solution, maintaining a low temperature.
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Allow the reaction mixture to warm to room temperature and stir for several hours, monitoring for the evolution of nitrogen gas to cease.
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Extract the product with an organic solvent, wash the organic layer, dry, and concentrate.
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Purify the crude this compound by vacuum distillation or column chromatography.
Visualizations
Caption: Synthetic workflow for this compound.
Caption: Main and side reactions in the Sandmeyer cyanation step.
Technical Support Center: Purification of 2,3-Dichloro-4,5-difluorobenzonitrile
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful purification of 2,3-Dichloro-4,5-difluorobenzonitrile.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the purification of this compound.
Issue 1: Poor separation of isomers during fractional distillation.
-
Question: I am having difficulty separating this compound from its isomers by fractional distillation. The boiling points are very close. What can I do to improve the separation?
-
Answer: The separation of close-boiling isomers can be challenging. Here are several strategies to enhance separation efficiency:
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Increase the column efficiency: Use a longer distillation column or a column with a more efficient packing material (e.g., structured packing) to increase the number of theoretical plates.
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Optimize the reflux ratio: A higher reflux ratio can improve separation, but it will also increase the distillation time. Experiment with different reflux ratios to find the optimal balance between purity and throughput.
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Reduce the distillation pressure: Operating under a vacuum will lower the boiling points of the compounds and can sometimes increase the boiling point difference between isomers, facilitating better separation.
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Ensure steady heating: Use a stable heat source and ensure the distillation flask is properly insulated to prevent bumping and maintain a consistent distillation rate.
-
Issue 2: Oiling out during recrystallization.
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Question: When I try to recrystallize this compound, it often "oils out" instead of forming crystals. How can I prevent this?
-
Answer: "Oiling out" occurs when the solute comes out of the solution as a liquid rather than a solid. This is often due to the solution being supersaturated at a temperature above the melting point of the solute or the solvent cooling too rapidly. Here are some solutions:
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Slower cooling: Allow the solution to cool to room temperature slowly, and then transfer it to an ice bath. Rapid cooling often promotes oiling.
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Use a different solvent or solvent system: If a single solvent is not effective, a two-solvent system can be employed. Dissolve the compound in a small amount of a "good" solvent (in which it is highly soluble) and then slowly add a "poor" solvent (in which it is less soluble) until the solution becomes turbid. Then, gently heat the solution until it becomes clear again and allow it to cool slowly. For halogenated aromatics, combinations like heptane/ethyl acetate or methanol/water can be effective.
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Scratching the flask: Use a glass rod to gently scratch the inside of the flask at the surface of the solution. The imperfections on the glass can provide nucleation sites for crystal growth.
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Seeding: If you have a pure crystal of the compound, add a small seed crystal to the cooled, saturated solution to induce crystallization.
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Issue 3: Co-elution of impurities during column chromatography.
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Question: I am using column chromatography to purify this compound, but some impurities are co-eluting with my product. How can I improve the separation?
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Answer: Co-elution in column chromatography can be addressed by modifying the chromatographic conditions:
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Optimize the solvent system: The polarity of the eluent is critical. Use thin-layer chromatography (TLC) to screen different solvent systems to find one that provides the best separation between your product and the impurities. A common mobile phase for separating chlorinated hydrocarbons is a mixture of a non-polar solvent like n-hexane and a slightly more polar solvent like dichloromethane.
-
Use a different stationary phase: While silica gel is the most common stationary phase, alumina (which can be acidic, neutral, or basic) may offer different selectivity for your specific separation.
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Gradient elution: Instead of using a single solvent system (isocratic elution), a gradient elution can be employed. Start with a less polar solvent to elute the non-polar impurities, and then gradually increase the polarity of the eluent to elute your product and then the more polar impurities.
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Sample loading: Ensure the sample is loaded onto the column in a concentrated band using a minimal amount of solvent. A broad initial band will lead to poor separation.
-
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in a synthesis of this compound?
A1: The most common impurities are typically positional isomers formed during the synthesis, unreacted starting materials, and by-products from side reactions. For example, if the synthesis involves a chlorination step, other dichlorodifluorobenzonitrile isomers may be present.
Q2: What is a suitable solvent for recrystallizing this compound?
A2: For similar compounds like 2-chloro-4,5-difluorobenzonitrile, heptane has been successfully used for recrystallization.[1] Other non-polar or moderately polar solvents such as hexane, cyclohexane, or toluene, or solvent mixtures, may also be effective. It is always recommended to perform small-scale solubility tests to determine the optimal solvent.
Q3: What are the typical conditions for vacuum distillation of halogenated benzonitriles?
A3: For a related compound, 2,4-dichloro-5-fluorobenzonitrile, fractional distillation under a vacuum of 140 mbar resulted in a boiling point of 170.3°C, yielding a purity of over 99%.[2] The optimal pressure and temperature will depend on the specific boiling point of this compound and its impurities.
Q4: How can I monitor the purity of my this compound fractions?
A4: Gas chromatography-mass spectrometry (GC-MS) is an excellent technique for monitoring the purity of fractions. It provides both qualitative and quantitative information about the components in your sample. Thin-layer chromatography (TLC) can also be used for rapid, qualitative assessment of fraction purity during column chromatography.
Data Presentation
Table 1: Physical Properties of a Related Compound (2,4-dichloro-5-fluorobenzonitrile)
| Property | Value | Reference |
| Boiling Point | 170.3 °C at 140 mbar | [2] |
| Purity after Distillation | > 99% | [2] |
Table 2: Example of a Solvent System for Column Chromatography of Chlorinated Aromatic Hydrocarbons
| Stationary Phase | Mobile Phase | Application |
| Silica Gel | n-hexane / Dichloromethane (gradient) | Separation of chlorinated hydrocarbons |
Experimental Protocols
Protocol 1: Fractional Vacuum Distillation
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Apparatus Setup: Assemble a fractional distillation apparatus with a vacuum-jacketed Vigreux column, a distillation head with a thermometer, a condenser, and a receiving flask. Ensure all glass joints are properly sealed with vacuum grease.
-
Sample Charging: Charge the crude this compound into the distillation flask. Add a magnetic stir bar or boiling chips to ensure smooth boiling.
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Vacuum Application: Gradually apply vacuum to the system.
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Heating: Begin heating the distillation flask gently using a heating mantle.
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Fraction Collection: Collect the distillate in fractions based on the boiling point. Monitor the temperature at the distillation head; a stable temperature indicates the collection of a pure fraction.
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Analysis: Analyze the purity of each fraction using GC-MS.
Protocol 2: Recrystallization from a Single Solvent (e.g., Heptane)
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Dissolution: In a flask, add a minimal amount of hot heptane to the crude this compound until it completely dissolves.
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Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.
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Cooling: Allow the solution to cool slowly to room temperature. Crystal formation should begin.
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Chilling: Once at room temperature, place the flask in an ice bath to maximize crystal yield.
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Isolation: Collect the crystals by vacuum filtration.
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Washing: Wash the crystals with a small amount of cold heptane to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum.
Protocol 3: Column Chromatography
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Column Packing: Pack a glass column with silica gel using a slurry method with n-hexane.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the initial mobile phase) and load it onto the top of the silica gel bed.
-
Elution: Begin eluting the column with a non-polar solvent such as n-hexane. Gradually increase the polarity of the mobile phase by adding increasing amounts of a more polar solvent like dichloromethane.
-
Fraction Collection: Collect the eluent in small fractions.
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Analysis: Monitor the fractions by TLC or GC-MS to identify the fractions containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.
Mandatory Visualizations
Caption: General purification workflow for this compound.
Caption: Troubleshooting logic for poor separation in fractional distillation.
Caption: Troubleshooting logic for "oiling out" during recrystallization.
References
Overcoming solubility issues with 2,3-Dichloro-4,5-difluorobenzonitrile
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 2,3-Dichloro-4,5-difluorobenzonitrile. Due to the limited publicly available data on this specific compound, this guide also incorporates general principles for handling poorly soluble halogenated aromatic compounds.
Frequently Asked Questions (FAQs)
Q1: What is the expected solubility of this compound?
Q2: What are the general safety precautions when handling this compound?
A2: While a specific Material Safety Data Sheet (MSDS) for this compound is not widely available, related compounds like difluorobenzonitriles are classified as harmful if swallowed, in contact with skin, or inhaled, and can cause skin and eye irritation.[1][2] It is crucial to handle the compound in a well-ventilated area, wear appropriate personal protective equipment (PPE) including gloves, safety goggles, and a lab coat, and avoid generating dust.
Q3: Are there any known incompatibilities for this compound?
A3: Specific incompatibility data is not available. However, based on the nitrile functional group, it should be kept away from strong acids and strong oxidizing agents.
Troubleshooting Guide for Solubility Issues
Initial Solvent Selection
If you are encountering solubility issues with this compound, a systematic approach to solvent selection is recommended. The principle of "like dissolves like" is a useful starting point. Given the compound's structure (an aromatic ring with electron-withdrawing chloro and fluoro substituents and a polar nitrile group), a range of solvents with varying polarities should be tested.
Recommended Starting Solvents:
-
Polar Aprotic Solvents: Dimethyl sulfoxide (DMSO), N,N-Dimethylformamide (DMF), Acetonitrile (ACN), Tetrahydrofuran (THF)
-
Chlorinated Solvents: Dichloromethane (DCM), Chloroform
-
Aromatic Solvents: Toluene, Xylene
-
Ethers: Diethyl ether
-
Alcohols: Methanol, Ethanol, Isopropanol (solubility may be limited)
Experimental Protocol for Solubility Testing
-
Preparation: Weigh a small, precise amount of this compound (e.g., 1-5 mg) into a clean vial.
-
Solvent Addition: Add a measured volume of the selected solvent (e.g., 100 µL) to the vial.
-
Observation & Agitation: Vortex or sonicate the mixture for a set period (e.g., 1-5 minutes) at a controlled temperature (e.g., room temperature).
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Assessment: Visually inspect the solution for any undissolved solid. If the solid dissolves completely, the solubility is at least at that concentration.
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Incremental Addition: If the solid dissolves, add more of the compound incrementally until saturation is reached. If it does not dissolve, try gentle heating.
-
Record Keeping: Carefully document the amount of compound, the volume of solvent, the temperature, and the outcome for each solvent tested.
Enhancing Solubility
If the compound exhibits poor solubility in your desired solvent system, consider the following techniques:
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Co-solvency: Using a mixture of solvents can significantly enhance solubility. For example, a small amount of DMSO or DMF can be added to a less polar solvent to increase its solvating power.
-
Heating: Gently warming the solvent can increase the rate of dissolution and the overall solubility. Always check the compound's thermal stability before heating to high temperatures.
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pH Adjustment: For compounds with ionizable groups, adjusting the pH of the solution can dramatically alter solubility. However, this compound does not have a readily ionizable group, so this method is unlikely to be effective.
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Micronization: Reducing the particle size of the solid can increase the surface area available for solvation, which can improve the dissolution rate.[3]
Data on Related Compounds
While specific data for this compound is unavailable, the following table summarizes information for structurally similar compounds to provide a general reference.
| Compound | Molecular Formula | Melting Point (°C) | Boiling Point (°C) | Solubility Notes |
| 2,4-Difluorobenzonitrile | C₇H₃F₂N | 45 - 50[1] | Not available | Soluble in methanol.[4] |
| 3,5-Difluorobenzonitrile | C₇H₃F₂N | 85 - 88 | 160 | Likely soluble in organic solvents. |
| 2,3-Difluorobenzonitrile | C₇H₃F₂N | Not available | Not available | Used in preparations with organic solvents, suggesting solubility.[5] |
| Benzonitrile | C₇H₅N | -13 | 190.7 - 191.3 | Slightly soluble in water; very soluble in acetone and benzene; miscible with diethyl ether and ethanol.[6][7] |
Visual Troubleshooting Workflow
The following diagram outlines a logical workflow for addressing solubility challenges with this compound.
Caption: A flowchart for troubleshooting solubility issues.
References
- 1. fishersci.com [fishersci.com]
- 2. fishersci.com [fishersci.com]
- 3. Solubilization techniques used for poorly water-soluble drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 2,4-Difluorobenzonitrile | CAS#:3939-09-1 | Chemsrc [chemsrc.com]
- 5. scientificlabs.com [scientificlabs.com]
- 6. benzonitrile [chemister.ru]
- 7. Benzonitrile | C6H5(CN) | CID 7505 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Nucleophilic Aromatic Substitution on 2,3-Dichloro-4,5-difluorobenzonitrile
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with nucleophilic aromatic substitution (SNAr) reactions on 2,3-dichloro-4,5-difluorobenzonitrile. The information is presented in a question-and-answer format to directly address common challenges encountered during experimentation.
Troubleshooting Guide
This guide addresses specific issues that may arise during the optimization of reaction conditions for nucleophilic substitution on this compound.
Q1: My reaction is showing low or no conversion to the desired product. What are the likely causes and how can I improve the yield?
A1: Low or no conversion in SNAr reactions on this substrate can stem from several factors. Here's a breakdown of potential causes and solutions:
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Insufficient Activation: The aromatic ring needs to be sufficiently electron-deficient for nucleophilic attack. While the nitrile group is electron-withdrawing, the reaction may require forcing conditions.
-
Solution: Increase the reaction temperature. Monitor for decomposition of starting material and product.
-
-
Inappropriate Solvent: The choice of solvent is critical for SNAr reactions.
-
Solution: Use polar aprotic solvents like DMSO, DMF, NMP, or sulfolane. These solvents effectively solvate the cation of the base, leaving the anion more nucleophilic.
-
-
Weak Base: The base may not be strong enough to deprotonate the nucleophile or facilitate the reaction.
-
Solution: For alcohol-based nucleophiles, consider stronger bases like sodium hydride (NaH) or potassium tert-butoxide (t-BuOK). For amine nucleophiles, an appropriate organic or inorganic base like triethylamine (TEA), diisopropylethylamine (DIPEA), or potassium carbonate (K2CO3) should be used.
-
-
Poor Nucleophile: The chosen nucleophile may not be reactive enough.
-
Solution: If possible, use a more nucleophilic reagent. For example, a thiolate is more nucleophilic than an alkoxide.
-
Q2: I am observing the formation of multiple products. How can I improve the regioselectivity of the substitution?
A2: Regioselectivity is a significant challenge with polysubstituted aromatic rings. The nucleophile can potentially attack at the carbons bearing either chlorine or fluorine.
-
Understanding Regioselectivity: The nitrile group will primarily direct the nucleophilic attack to the ortho and para positions. In this case, C2 and C4 are ortho and para to the CN group, respectively. The relative reactivity of the C-Cl vs. C-F bond will depend on the specific nucleophile and reaction conditions. Generally, C-F bonds are stronger than C-Cl bonds, but fluoride is a better leaving group in SNAr reactions due to its ability to stabilize the negative charge in the Meisenheimer intermediate.
-
Troubleshooting Steps:
-
Vary the Temperature: Lowering the temperature may favor the kinetically controlled product, while higher temperatures may lead to the thermodynamically more stable product.
-
Change the Solvent: The polarity of the solvent can influence the stability of the intermediates and transition states, thereby affecting regioselectivity. Experiment with a range of polar aprotic solvents.
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Modify the Nucleophile: Sterically hindered nucleophiles may favor attack at the less sterically hindered position.
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Computational Modeling: If available, density functional theory (DFT) calculations can help predict the most likely site of attack by modeling the energies of the possible Meisenheimer intermediates.
-
Q3: My reaction is producing a significant amount of diaryl ether or diarylamine byproduct from a second substitution. How can I favor monosubstitution?
A3: The formation of disubstituted products is common when the monosubstituted product is more reactive than the starting material.
-
Control Stoichiometry: Use a slight excess of the this compound relative to the nucleophile (e.g., 1.1 to 1.5 equivalents).
-
Slow Addition: Add the nucleophile slowly to the reaction mixture to maintain a low concentration of the nucleophile, which can disfavor the second substitution.
-
Lower Temperature: Running the reaction at a lower temperature can often improve selectivity for the monosubstituted product.
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Milder Base: Using a weaker base can sometimes reduce the rate of the second substitution more than the first. For example, using K2CO3 instead of NaH might improve selectivity.[1]
Frequently Asked Questions (FAQs)
Q: Which halogen is expected to be substituted first on this compound?
A: In nucleophilic aromatic substitution, the rate of reaction is influenced by two main factors: the bond strength of the carbon-halogen bond and the stability of the intermediate (Meisenheimer complex). While the C-F bond is stronger than the C-Cl bond, the high electronegativity of fluorine strongly activates the ring towards nucleophilic attack and stabilizes the negative charge in the intermediate. Therefore, substitution of a fluorine atom is often kinetically favored, particularly at a position activated by an electron-withdrawing group. However, the specific outcome can be highly dependent on the nucleophile and reaction conditions.
Q: What are typical reaction conditions for amination of this substrate?
A: For the reaction with an amine (e.g., a primary or secondary amine), typical conditions would involve heating the this compound with the amine in a polar aprotic solvent like DMF or DMSO, in the presence of a base such as K2CO3 or triethylamine. Temperatures can range from room temperature to over 100 °C, depending on the reactivity of the amine.
Q: Can I use microwave irradiation to accelerate the reaction?
A: Yes, microwave-assisted synthesis can be an effective technique to accelerate SNAr reactions and often leads to higher yields and shorter reaction times. It is advisable to start with conditions similar to conventional heating and then optimize the microwave parameters (temperature, time, and power).
Q: How does the nitrile group influence the reaction?
A: The nitrile (-CN) group is a strong electron-withdrawing group. It activates the aromatic ring towards nucleophilic attack by delocalizing the negative charge of the Meisenheimer intermediate, particularly when the attack occurs at the ortho and para positions. This activation is crucial for the success of the SNAr reaction.
Data Presentation
The following tables provide illustrative reaction conditions based on similar polychlorofluoroaromatic systems. These should be considered as starting points for optimization.
Table 1: Illustrative Conditions for Amination Reactions
| Nucleophile | Base | Solvent | Temperature (°C) | Time (h) | Expected Major Product (Postulated) |
| Piperidine | K2CO3 | DMF | 80 - 100 | 4 - 8 | Monosubstituted amine |
| Aniline | NaH | THF | 60 - 80 | 6 - 12 | Monosubstituted amine |
| Ammonia | (excess) | DMSO | 100 - 120 | 8 - 16 | Monosubstituted amine |
Table 2: Illustrative Conditions for Alkoxylation Reactions
| Nucleophile | Base | Solvent | Temperature (°C) | Time (h) | Expected Major Product (Postulated) |
| Sodium methoxide | NaOMe | Methanol | Reflux | 2 - 6 | Monosubstituted ether |
| Phenol | K2CO3 | DMF | 100 - 120 | 6 - 12 | Monosubstituted ether |
| Isopropanol | NaH | THF | Reflux | 8 - 16 | Monosubstituted ether |
Experimental Protocols
The following are generalized experimental protocols that should be adapted and optimized for specific nucleophiles and desired products.
Protocol 1: General Procedure for Amination
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To a solution of this compound (1.0 eq) in a suitable polar aprotic solvent (e.g., DMF, DMSO), add the amine nucleophile (1.0 - 1.2 eq) and a base (e.g., K2CO3, 2.0 eq).
-
Heat the reaction mixture to the desired temperature (e.g., 80-120 °C) and monitor the progress of the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature and pour it into water.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
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Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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Purify the crude product by column chromatography on silica gel.
Protocol 2: General Procedure for Alkoxylation
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To a suspension of a base (e.g., NaH, 1.2 eq) in a dry polar aprotic solvent (e.g., THF, DMF) under an inert atmosphere (e.g., nitrogen or argon), add the alcohol nucleophile (1.1 eq) dropwise at 0 °C.
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Allow the mixture to stir at room temperature for 30 minutes.
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Add a solution of this compound (1.0 eq) in the same solvent.
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Heat the reaction mixture to the desired temperature (e.g., reflux) and monitor the reaction by TLC or LC-MS.
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Upon completion, carefully quench the reaction by the slow addition of water at 0 °C.
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Extract the aqueous layer with a suitable organic solvent.
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Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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Purify the crude product by column chromatography on silica gel.
Visualizations
Caption: Experimental workflow for optimizing nucleophilic substitution.
References
Byproduct identification in 2,3-Dichloro-4,5-difluorobenzonitrile reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and mitigating byproducts in reactions involving 2,3-Dichloro-4,5-difluorobenzonitrile.
Troubleshooting Guide
Issue 1: Incomplete Conversion of Starting Material
Symptom: Significant amount of this compound remains in the reaction mixture after the expected reaction time.
Possible Causes:
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Insufficient reaction temperature: The activation energy for the nucleophilic aromatic substitution (SNAr) is not being met.
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Low reagent concentration: The concentration of the nucleophile or other critical reagents is too low to drive the reaction to completion.
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Poor solvent choice: The solvent may not be suitable for dissolving the reactants or facilitating the reaction. Polar aprotic solvents are generally preferred for SNAr reactions.
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Deactivated catalyst: If a phase-transfer catalyst is used, it may have degraded.
Suggested Solutions:
| Parameter | Recommended Adjustment |
| Temperature | Gradually increase the reaction temperature in 10°C increments. Monitor the reaction progress by GC or LC-MS at each step. |
| Concentration | Increase the molar equivalents of the nucleophile. If applicable, increase the catalyst loading. |
| Solvent | Ensure the use of a high-purity, dry, polar aprotic solvent such as DMF, DMSO, or sulfolane. |
| Reaction Time | Extend the reaction time and monitor for the consumption of the starting material. |
Issue 2: Formation of Multiple Products (Low Selectivity)
Symptom: The reaction yields a complex mixture of products, including mono-substituted, di-substituted, and potentially rearranged isomers.
Possible Causes:
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High reaction temperature: Can lead to over-reaction or the formation of undesired side products.
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Multiple reactive sites: The starting material has multiple chlorine and fluorine atoms that can potentially be substituted, depending on the nucleophile and reaction conditions.
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Presence of water or other reactive impurities: Can lead to hydrolysis of the nitrile group or other side reactions.
Suggested Solutions:
| Parameter | Recommended Adjustment |
| Temperature | Lower the reaction temperature to improve selectivity. A temperature screen is recommended to find the optimal balance between reaction rate and selectivity. |
| Nucleophile | Use a less reactive nucleophile if possible, or control its addition rate (e.g., slow addition via syringe pump). |
| Solvent/Reagents | Ensure all solvents and reagents are anhydrous to prevent hydrolysis of the nitrile group to the corresponding benzamide or benzoic acid. |
| Protecting Groups | In complex syntheses, consider the use of protecting groups to block reactive sites that are not intended to react. |
Issue 3: Hydrolysis of the Nitrile Group
Symptom: Presence of 2,3-Dichloro-4,5-difluorobenzamide or 2,3-Dichloro-4,5-difluorobenzoic acid in the product mixture.
Possible Causes:
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Presence of water: Water can hydrolyze the nitrile group, especially at elevated temperatures or in the presence of acid or base.
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Reaction with hydroxide: If a hydroxide-containing nucleophile is used, it can also lead to nitrile hydrolysis.
Suggested Solutions:
| Parameter | Recommended Adjustment |
| Reaction Conditions | Use anhydrous solvents and reagents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to exclude atmospheric moisture. |
| Work-up Procedure | If an aqueous work-up is necessary, perform it at low temperatures and minimize the contact time. Neutralize any acidic or basic conditions as quickly as possible. |
Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts in nucleophilic substitution reactions with this compound?
A1: The most common byproducts arise from incomplete reaction, over-reaction, or reaction at an alternative position. For a typical substitution of one chlorine atom, you might observe:
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Unreacted Starting Material: this compound
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Isomeric Mono-substituted Products: Depending on the reaction conditions, substitution may occur at the C-2 or C-3 position.
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Di-substituted Products: If the reaction is not well-controlled, the nucleophile may substitute both chlorine atoms.
Q2: How can I purify the desired product from these byproducts?
A2: Purification can often be achieved through column chromatography on silica gel. A gradient elution with a non-polar solvent (e.g., hexanes) and a moderately polar solvent (e.g., ethyl acetate) is typically effective. Recrystallization from a suitable solvent system can also be an effective purification method.[1]
Q3: What is the expected regioselectivity for nucleophilic aromatic substitution on this compound?
A3: The regioselectivity is influenced by the electronic effects of the substituents. The nitrile group is a strong electron-withdrawing group, activating the ring for nucleophilic attack. The relative reactivity of the chlorine atoms at the C-2 and C-3 positions will depend on the specific nucleophile and reaction conditions. In many cases, the ortho and para positions relative to the electron-withdrawing group are more activated.
Q4: Can the nitrile group be hydrolyzed during the reaction?
A4: Yes, the nitrile group can be hydrolyzed to a primary amide and subsequently to a carboxylic acid in the presence of water, especially under acidic or basic conditions and at elevated temperatures. It is crucial to use anhydrous reagents and solvents to minimize this side reaction.[1]
Experimental Protocols
Protocol 1: General Procedure for Nucleophilic Aromatic Substitution
This protocol provides a general method for the substitution of a chlorine atom with a generic nucleophile (Nu-H).
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Preparation: To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a condenser, and a nitrogen inlet, add this compound (1.0 eq) and a dry polar aprotic solvent (e.g., DMF, 10 mL/mmol of substrate).
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Reagent Addition: Add the nucleophile (1.1 eq) and a non-nucleophilic base (e.g., K₂CO₃, 1.5 eq).
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Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-120 °C) and stir under a nitrogen atmosphere.
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Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
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Work-up: After completion, cool the reaction mixture to room temperature, pour it into water, and extract with an organic solvent (e.g., ethyl acetate).
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Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.
Visualizations
References
Technical Support Center: Catalyst Selection for Cross-Coupling of 2,3-Dichloro-4,5-difluorobenzonitrile
Welcome to the technical support center for the cross-coupling of 2,3-dichloro-4,5-difluorobenzonitrile. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to catalyst selection and reaction optimization for this versatile building block.
Frequently Asked Questions (FAQs)
Q1: What are the key challenges in the cross-coupling of this compound?
A1: The primary challenges in cross-coupling reactions with this compound stem from its electronic and steric properties:
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Regioselectivity: The presence of two chlorine atoms raises the question of which one will react. The chlorine atom at the 2-position is generally more sterically hindered than the one at the 3-position. However, electronic effects from the fluorine and nitrile substituents can influence the reactivity of each C-Cl bond.
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Aryl Chloride Inertness: Aryl chlorides are known to be less reactive in oxidative addition to palladium(0) catalysts compared to aryl bromides or iodides. This often necessitates more forcing reaction conditions or highly active catalyst systems.
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Electron-Deficient Ring: The presence of two fluorine atoms and a nitrile group makes the aromatic ring electron-deficient. This can affect the rates of both oxidative addition and reductive elimination steps in the catalytic cycle.
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Potential for Side Reactions: Under harsh conditions, side reactions such as hydrodechlorination or catalyst deactivation can occur, leading to lower yields and complex product mixtures.
Q2: Which type of cross-coupling reaction is most suitable for this compound?
A2: Several common cross-coupling reactions can be employed, with the choice depending on the desired bond formation:
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Suzuki-Miyaura Coupling: Ideal for forming C-C bonds with aryl, heteroaryl, or vinyl boronic acids or esters. This is a versatile and widely used method.
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Buchwald-Hartwig Amination: The method of choice for forming C-N bonds with a wide range of primary and secondary amines.
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Sonogashira Coupling: Used for the formation of C-C triple bonds with terminal alkynes.
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Heck Coupling: Suitable for forming C-C double bonds with alkenes.
The optimal choice will depend on the specific synthetic target and the functional group tolerance of the reaction partners.
Q3: How do I choose the right palladium catalyst and ligand for my reaction?
A3: Catalyst selection is crucial for a successful cross-coupling reaction with this substrate. Here are some general guidelines:
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Palladium Precatalyst: Both Pd(0) sources like Pd₂(dba)₃ and Pd(II) sources like Pd(OAc)₂ or PdCl₂(PPh₃)₂ can be effective. Pd(II) precatalysts require in-situ reduction to the active Pd(0) species.
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Ligands: For activating aryl chlorides, bulky and electron-rich phosphine ligands are generally preferred. These ligands promote the oxidative addition step and stabilize the active catalytic species. Examples of commonly used ligand classes include:
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Biarylphosphines (Buchwald Ligands): Such as XPhos, SPhos, and RuPhos, are often highly effective for Suzuki-Miyaura and Buchwald-Hartwig reactions of aryl chlorides.
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Ferrocenylphosphines: Like dppf (1,1'-bis(diphenylphosphino)ferrocene), can also be effective, particularly in Suzuki-Miyaura couplings.
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N-Heterocyclic Carbenes (NHCs): Represent another class of ligands that can show high activity for coupling aryl chlorides.
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The optimal ligand will depend on the specific reaction type and coupling partners. It is often necessary to screen a small number of ligands to identify the best performer for a new transformation.
Troubleshooting Guides
Issue 1: Low or No Product Yield
| Potential Cause | Troubleshooting Step |
| Inactive Catalyst | Ensure the palladium precatalyst is of good quality and has been stored properly. If using a Pd(II) source, ensure conditions are suitable for its reduction to Pd(0). Consider using a pre-activated Pd(0) catalyst. |
| Inappropriate Ligand | The chosen ligand may not be suitable for activating the C-Cl bond. Screen a panel of bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos, RuPhos) or NHC ligands. |
| Incorrect Base | The choice and strength of the base are critical. For Suzuki-Miyaura, bases like K₂CO₃, K₃PO₄, or Cs₂CO₃ are common. For Buchwald-Hartwig, strong non-nucleophilic bases like NaOtBu or LHMDS are often required. Ensure the base is anhydrous if the reaction is moisture-sensitive. |
| Low Reaction Temperature | Aryl chlorides often require higher reaction temperatures than aryl bromides or iodides. Gradually increase the reaction temperature, monitoring for product formation and decomposition. |
| Solvent Effects | The solvent can significantly impact catalyst solubility and reactivity. Common solvents for cross-coupling include toluene, dioxane, THF, and DMF. Ensure the solvent is anhydrous and degassed. |
| Poor Quality Reagents | Verify the purity of all starting materials, including the boronic acid, amine, or alkyne. Impurities can poison the catalyst. |
Issue 2: Poor Regioselectivity (Reaction at both C2 and C3 positions)
| Potential Cause | Troubleshooting Step |
| Steric and Electronic Ambiguity | The inherent reactivity difference between the C2-Cl and C3-Cl bonds may be small. |
| Ligand Modification: The steric bulk of the ligand can influence which chlorine atom is more accessible to the catalyst. Experiment with ligands of varying steric hindrance. For instance, a very bulky ligand might favor reaction at the less hindered C3 position. | |
| Temperature Control: Lowering the reaction temperature may increase the kinetic selectivity for one position over the other. | |
| Reaction Conditions | The choice of solvent and base can sometimes influence regioselectivity. A systematic screen of these parameters may be beneficial. |
Issue 3: Formation of Side Products (e.g., Hydrodechlorination)
| Potential Cause | Troubleshooting Step |
| Presence of Protic Impurities | Water or other protic impurities can lead to hydrodechlorination, where the chlorine atom is replaced by hydrogen. Ensure all reagents and solvents are rigorously dried and the reaction is run under an inert atmosphere. |
| β-Hydride Elimination (in Buchwald-Hartwig) | If the amine coupling partner has β-hydrogens, β-hydride elimination from the palladium-amide intermediate can be a competing side reaction. Using a bulkier ligand or a different base may disfavor this pathway. |
| Homocoupling of Coupling Partners | This can occur, especially in Sonogashira reactions (Glaser coupling) or Suzuki-Miyaura reactions (boronic acid homocoupling). For Sonogashira, running the reaction under copper-free conditions can minimize alkyne homocoupling. For Suzuki, ensuring an inert atmosphere and using the correct stoichiometry can reduce boronic acid homocoupling. |
Catalyst and Ligand Selection Guide
The following table summarizes recommended starting points for catalyst and ligand selection for different cross-coupling reactions of this compound.
| Reaction Type | Recommended Pd Precatalyst | Recommended Ligand(s) | Typical Base | Typical Solvent |
| Suzuki-Miyaura | Pd(OAc)₂, Pd₂(dba)₃, PdCl₂(dppf) | XPhos, SPhos, RuPhos, dppf | K₂CO₃, K₃PO₄, Cs₂CO₃ | Toluene, Dioxane, THF/H₂O |
| Buchwald-Hartwig | Pd(OAc)₂, Pd₂(dba)₃ | BrettPhos, XPhos, RuPhos | NaOtBu, K₃PO₄, LHMDS | Toluene, Dioxane |
| Sonogashira | PdCl₂(PPh₃)₂, Pd(PPh₃)₄ | PPh₃, Xantphos, cataCXium® A | Et₃N, DIPA | THF, DMF |
| Heck | Pd(OAc)₂ | P(o-tol)₃, PPh₃ | Et₃N, K₂CO₃ | DMF, NMP |
Experimental Protocols
While specific, optimized protocols for this compound are not widely published, the following general procedures for aryl chlorides can serve as a starting point for optimization.
General Procedure for Suzuki-Miyaura Coupling
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To an oven-dried reaction vessel, add this compound (1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), and the base (e.g., K₂CO₃, 2.0-3.0 equiv.).
-
Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.
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Add the palladium precatalyst (e.g., Pd(OAc)₂, 1-5 mol%) and the ligand (e.g., XPhos, 2-10 mol%).
-
Add the degassed solvent (e.g., toluene or dioxane).
-
Heat the reaction mixture to the desired temperature (typically 80-120 °C) and monitor the reaction progress by TLC or GC/LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
General Procedure for Buchwald-Hartwig Amination
-
To an oven-dried reaction vessel, add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), the ligand (e.g., BrettPhos, 2-4 mol%), and the base (e.g., NaOtBu, 1.2-1.5 equiv.).
-
Evacuate and backfill the vessel with an inert gas three times.
-
Add this compound (1.0 equiv.) and the amine (1.1-1.3 equiv.) dissolved in the degassed solvent (e.g., toluene).
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Heat the reaction mixture to the desired temperature (typically 80-110 °C) and monitor the reaction progress.
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After completion, cool the reaction, dilute with an appropriate organic solvent, and quench with water or a saturated aqueous solution of ammonium chloride.
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Separate the layers and extract the aqueous layer with the organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
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Purify the product by column chromatography.
Visualized Workflows
Catalyst Selection Workflow
Caption: A decision-making workflow for selecting a catalyst system.
Troubleshooting Workflow for Low Yield
Preventing decomposition of 2,3-Dichloro-4,5-difluorobenzonitrile during reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the decomposition of 2,3-Dichloro-4,5-difluorobenzonitrile during chemical reactions.
Troubleshooting Guides
This section addresses specific issues that may arise during experiments involving this compound, offering potential causes and solutions.
Issue 1: Low Yield or Complete Loss of Starting Material
If you are experiencing low yields or the complete absence of your starting material after a reaction, it is crucial to consider potential decomposition pathways. The primary suspects are unintended nucleophilic substitution, hydrolysis of the nitrile group, or dehalogenation.
Troubleshooting Workflow
Caption: Troubleshooting workflow for low yield or loss of starting material.
Issue 2: Formation of Unidentified Byproducts
The appearance of unexpected peaks in your analytical data (e.g., LC-MS, GC-MS, NMR) suggests the formation of byproducts through decomposition. The nature of these byproducts can provide clues to the decomposition pathway.
Potential Byproducts and Their Origins
| Observed Byproduct | Potential Decomposition Pathway | Suggested Action |
| Monochloro-trifluorobenzonitrile isomer | Nucleophilic substitution of a chlorine atom. | Use a less nucleophilic reagent or a milder base. |
| 2,3-Dichloro-4,5-difluorobenzoic acid | Hydrolysis of the nitrile group. | Ensure strictly anhydrous conditions. |
| 2,3-Dichloro-4,5-difluorobenzamide | Partial hydrolysis of the nitrile group. | Use anhydrous conditions and consider a shorter reaction time. |
| Aromatic compound with fewer halogen atoms | Dehalogenation. | Avoid high temperatures and certain metal catalysts (e.g., Pd, Rh). |
| Polymeric materials | High-temperature polymerization. | Reduce the reaction temperature. |
Frequently Asked Questions (FAQs)
Q1: At what temperature does this compound start to decompose?
Q2: Is this compound sensitive to strong acids or bases?
Yes, it is susceptible to decomposition in the presence of strong acids and bases.
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Strong Acids: Concentrated strong acids, especially in the presence of water, can catalyze the hydrolysis of the nitrile group to a carboxylic acid. For example, heating a similar compound, 2-chloro-4,5-difluorobenzonitrile, in 75% sulfuric acid at 135°C leads to hydrolysis.
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Strong Bases: Strong bases can promote nucleophilic aromatic substitution of the chlorine or fluorine atoms, particularly at elevated temperatures. The nitrile group can also be hydrolyzed to a carboxylate under basic conditions.
Q3: Can I use metal catalysts in reactions with this compound?
Caution should be exercised when using certain metal catalysts. Transition metals like palladium (Pd), rhodium (Rh), and copper (Cu) can catalyze dehalogenation reactions, leading to the removal of chlorine or fluorine atoms. If a metal catalyst is necessary, it is crucial to screen different catalysts and reaction conditions to minimize this side reaction.
Q4: How can I prevent nucleophilic aromatic substitution (SNAr) on the aromatic ring?
The chlorine and fluorine atoms on the ring are activated towards nucleophilic attack by the electron-withdrawing nitrile group. To minimize unwanted SNAr:
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Control Temperature: Run the reaction at the lowest effective temperature.
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Use Weaker Bases: If a base is required, use a non-nucleophilic or sterically hindered base.
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Protecting Groups: In multi-step syntheses, consider if a protecting group strategy for the nitrile could modulate the ring's reactivity.
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Reagent Stoichiometry: Use a precise stoichiometry of the nucleophile to avoid excess that could lead to multiple substitutions.
Q5: What are the best practices for handling and storing this compound to prevent decomposition?
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Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible substances such as strong oxidizing agents, acids, and bases.
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Handling: Handle under an inert atmosphere (e.g., nitrogen or argon) whenever possible, especially when transferring and weighing, to minimize exposure to moisture. Use dry solvents and glassware for reactions.
Experimental Protocols
Protocol 1: General Procedure for a Nucleophilic Substitution Reaction while Minimizing Decomposition
This protocol provides a general methodology for reacting this compound with a nucleophile while taking precautions to limit decomposition.
Reaction Setup Workflow
Caption: Workflow for a nucleophilic substitution reaction.
Materials:
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This compound
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Nucleophile (e.g., a primary or secondary amine)
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Anhydrous aprotic solvent (e.g., THF, DMF, Acetonitrile)
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Non-nucleophilic base (e.g., DIPEA, DBU), if necessary
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Inert gas (Nitrogen or Argon)
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Oven-dried glassware
Procedure:
-
Set up an oven-dried round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser under an inert atmosphere.
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Dissolve this compound in the anhydrous solvent.
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If a base is required, add it to the reaction mixture at this stage.
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Dissolve the nucleophile in the anhydrous solvent in the dropping funnel.
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Cool the reaction mixture to a suitable temperature (start with 0°C to minimize side reactions).
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Add the nucleophile solution dropwise to the reaction mixture over a period of 30-60 minutes.
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Allow the reaction to stir at the chosen temperature and monitor its progress by an appropriate analytical technique (e.g., TLC, GC-MS).
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Upon completion, quench the reaction appropriately (e.g., with water or a saturated ammonium chloride solution).
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Perform a standard aqueous workup and extract the product with a suitable organic solvent.
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Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.
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Purify the crude product by column chromatography or recrystallization.
Protocol 2: General Procedure for the Hydrolysis of the Nitrile Group under Controlled Conditions
This protocol outlines a method for the intentional hydrolysis of the nitrile to a carboxylic acid, which can also serve as a guide to the conditions that might lead to unintentional hydrolysis.
Hydrolysis Logic
Caption: Pathways for nitrile hydrolysis.
Materials:
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This compound
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Aqueous acid (e.g., 50-75% H₂SO₄) or aqueous base (e.g., 10-20% NaOH)
-
Suitable organic solvent for extraction (e.g., ethyl acetate, dichloromethane)
Procedure (Acidic Hydrolysis):
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In a round-bottom flask, combine this compound with the aqueous acid solution.
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Heat the mixture to reflux and monitor the reaction by TLC or LC-MS until the starting material is consumed.
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Cool the reaction mixture to room temperature and pour it over ice.
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Extract the product with an organic solvent.
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Wash the organic layer with brine, dry over an anhydrous drying agent, and remove the solvent under reduced pressure.
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Purify the resulting carboxylic acid by recrystallization.
Procedure (Basic Hydrolysis):
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In a round-bottom flask, dissolve this compound in a suitable solvent (e.g., ethanol) and add the aqueous base.
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Heat the mixture to reflux and monitor the reaction.
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After completion, cool the reaction mixture and remove any organic solvent under reduced pressure.
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Acidify the aqueous solution with a strong acid (e.g., concentrated HCl) until the product precipitates.
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Collect the solid by filtration, wash with cold water, and dry to obtain the carboxylic acid.
Technical Support Center: Scaling Up 2,3-Dichloro-4,5-difluorobenzonitrile Reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals scaling up reactions involving 2,3-dichloro-4,5-difluorobenzonitrile from the laboratory to pilot plant scale.
Troubleshooting Guides & FAQs
This section addresses specific issues that may arise during the synthesis and scale-up of this compound, a key intermediate in the synthesis of pharmaceuticals and other specialty chemicals. The primary synthesis routes often involve a Sandmeyer reaction to introduce the nitrile group and may also involve halogen exchange (Halex) reactions.
Sandmeyer Reaction: Diazotization & Cyanation
The Sandmeyer reaction is a common method for converting an aryl amine to an aryl nitrile.[1] However, scaling up this reaction presents several challenges due to the unstable nature of the diazonium salt intermediate and the use of toxic cyanides.
Question: During the diazotization of 2,3-dichloro-4,5-difluoroaniline, we are observing poor conversion and the formation of dark, tar-like byproducts. What could be the cause?
Answer: Poor conversion and byproduct formation during diazotization are often linked to temperature control and the stability of the diazonium salt. Here are some potential causes and solutions:
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Inadequate Temperature Control: Diazonium salts are highly unstable at elevated temperatures and can decompose rapidly, leading to unwanted side reactions.
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Recommendation: Maintain a strict temperature profile, typically between 0-5°C, throughout the addition of sodium nitrite. Utilize a reactor with efficient cooling and monitoring systems. For pilot-scale production, consider using a continuous flow reactor to improve heat transfer and temperature control.[2]
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Localized Hotspots: Even with good overall temperature control, localized hotspots can occur during the addition of reagents.
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Recommendation: Ensure vigorous and efficient stirring to maintain a homogeneous reaction mixture. The addition of sodium nitrite solution should be slow and controlled.
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Acid Concentration: The concentration of the acid (e.g., hydrochloric acid or sulfuric acid) is crucial for the stability of the diazonium salt.
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Recommendation: Optimize the acid concentration. Insufficient acid can lead to the formation of diazoamino compounds, which can further react to form impurities.
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Question: We are experiencing difficulties with the cyanation step of the Sandmeyer reaction. The reaction is sluggish, and the yields are inconsistent. What factors should we investigate?
Answer: A sluggish or inconsistent cyanation step can be attributed to several factors, including the catalyst, reagent quality, and reaction conditions.
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Catalyst Activity: The copper(I) cyanide catalyst is sensitive to oxidation.
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Recommendation: Use high-quality, freshly prepared, or properly stored copper(I) cyanide. Ensure the reaction is carried out under an inert atmosphere (e.g., nitrogen) to prevent oxidation of the catalyst.
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Cyanide Source: The solubility and reactivity of the cyanide source can impact the reaction rate.
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Recommendation: Sodium cyanide is commonly used. Ensure it is fully dissolved before the addition of the diazonium salt solution. The use of a phase transfer catalyst may be beneficial in some systems.
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pH Control: The pH of the reaction mixture can influence the reaction rate and the formation of byproducts.
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Recommendation: Maintain the pH in the optimal range for the cyanation reaction, which is typically neutral to slightly basic. This can be achieved by the addition of a base, such as sodium carbonate.[3]
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Question: During scale-up, we've encountered a persistent emulsion at the interface between the organic and aqueous layers during workup, making phase separation difficult. How can we resolve this?
Answer: Emulsions are a common issue when scaling up reactions involving biphasic systems.
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Solvent Choice: The choice of extraction solvent can significantly impact emulsion formation.
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Recommendation: Experiment with different organic solvents. The addition of a small amount of a different solvent, such as toluene, has been shown to be effective in breaking emulsions in similar processes.[3]
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Filtration of Particulates: Solid particulates can stabilize emulsions.
-
Recommendation: While filtering the potentially explosive diazonium salt is not recommended, ensuring the reaction mixture is free of other solid impurities before workup can be beneficial.[3]
-
-
Brine Wash: Increasing the ionic strength of the aqueous phase can help break emulsions.
-
Recommendation: Wash the organic layer with a saturated sodium chloride (brine) solution.
-
Halogen Exchange (Halex) Reaction
Halogen exchange is another key transformation that may be used in the synthesis of this compound or its precursors. This typically involves the replacement of a chlorine atom with a fluorine atom using a fluoride salt.
Question: We are attempting a Halex reaction to replace a chlorine atom with fluorine, but the reaction is not proceeding to completion, even at elevated temperatures. What can we do to improve the conversion?
Answer: Incomplete conversion in a Halex reaction can be due to several factors, including the reactivity of the substrate, the choice of fluoride source, and the presence of water.
-
Fluoride Source and Catalyst: The choice of fluoride source is critical.
-
Recommendation: Spray-dried potassium fluoride is often more reactive than the crystalline form. The addition of a phase-transfer catalyst (e.g., a quaternary ammonium or phosphonium salt) or a crown ether can significantly enhance the reaction rate by increasing the solubility of the fluoride salt in the organic solvent.[4] The use of cesium fluoride, either alone or in combination with potassium fluoride, can also be beneficial.[5]
-
-
Solvent: A high-boiling, polar aprotic solvent is typically required.
-
Recommendation: Solvents such as dimethyl sulfoxide (DMSO), N,N-dimethylformamide (DMF), or sulfolane are commonly used. Ensure the solvent is anhydrous, as water can deactivate the fluoride salt.
-
-
Reaction Temperature: Higher temperatures are often necessary, but can also lead to decomposition.
-
Recommendation: Carefully optimize the reaction temperature. While higher temperatures favor the reaction, they can also lead to the formation of byproducts. Reaction temperatures can range from 80 to 220°C.[4]
-
Data Presentation: Lab vs. Pilot Scale Parameters
The following table summarizes typical parameter changes when scaling up a Sandmeyer reaction from the lab to a pilot plant. The values are representative and should be optimized for the specific process.
| Parameter | Laboratory Scale (1 L flask) | Pilot Plant Scale (100 L reactor) | Key Considerations for Scale-Up |
| Reactant Charge | 100 g | 10 kg | Maintain molar ratios constant. |
| Reaction Temperature | 0-5°C (ice bath) | 0-5°C (glycol-chilled jacket) | Heat removal is critical. Surface area to volume ratio decreases on scale-up, making cooling less efficient. |
| Reagent Addition Time | 30 minutes | 2-4 hours | Slower addition is necessary to control the exothermic reaction and prevent localized hotspots. |
| Stirring Speed | 300-500 rpm (magnetic stirrer) | 100-200 rpm (impeller) | Agitation must be sufficient to ensure homogeneity but avoid excessive shear, which could promote side reactions. |
| Workup/Extraction | Separatory funnel | Reactor with decantation line | Phase separation can be slower and more prone to emulsion formation at a larger scale. |
| Yield | 75-85% | 70-80% | A slight decrease in yield is common on scale-up due to handling losses and less ideal mixing. |
| Purity | >98% | >97% | Impurity profile may change on scale-up. Re-optimization of the purification process may be necessary. |
Experimental Protocols
Representative Lab-Scale Protocol for a Sandmeyer Reaction:
This protocol is a general guideline for the synthesis of an aryl nitrile from an aryl amine and should be adapted and optimized for 2,3-dichloro-4,5-difluoroaniline.
1. Diazotization:
- To a stirred solution of 2,3-dichloro-4,5-difluoroaniline (1.0 eq) in 6M hydrochloric acid (5.0 eq) at 0-5°C, a solution of sodium nitrite (1.1 eq) in water is added dropwise, maintaining the temperature below 5°C.
- The reaction mixture is stirred for an additional 30 minutes at 0-5°C.
2. Cyanation:
- In a separate flask, a solution of copper(I) cyanide (1.2 eq) and sodium cyanide (1.3 eq) in water is prepared and heated to 60-70°C.
- The cold diazonium salt solution is added slowly to the hot cyanide solution. Effervescence (release of N2 gas) will be observed.
- The reaction mixture is stirred at 60-70°C for 1-2 hours until the reaction is complete (monitored by TLC or HPLC).
3. Workup and Purification:
- The reaction mixture is cooled to room temperature and extracted with an organic solvent (e.g., toluene or ethyl acetate).
- The organic layers are combined, washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
- The crude product is purified by recrystallization or column chromatography to yield the desired this compound.
Mandatory Visualizations
Caption: Workflow for the Sandmeyer synthesis of this compound.
References
- 1. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 2024.sci-hub.se [2024.sci-hub.se]
- 3. pubs.acs.org [pubs.acs.org]
- 4. US5466859A - Process for preparing fluorobenzonitriles - Google Patents [patents.google.com]
- 5. EP0497239A1 - 2-Chloro-4,5-difluorobenzonitrile and process for preparation thereof - Google Patents [patents.google.com]
Troubleshooting low conversion rates in 2,3-Dichloro-4,5-difluorobenzonitrile synthesis
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the synthesis of 2,3-Dichloro-4,5-difluorobenzonitrile, particularly addressing low conversion rates.
Troubleshooting Low Conversion Rates
Low conversion rates in the synthesis of this compound can stem from various factors throughout the experimental process. This section provides a systematic approach to identifying and resolving these issues.
Diagram: Troubleshooting Workflow
Caption: Troubleshooting Decision Tree for Low Conversion Rates.
Frequently Asked Questions (FAQs)
Q1: My halogen exchange fluorination of 2,3,4,5-tetrachlorobenzonitrile is showing low conversion to this compound. What are the most likely causes?
A1: Low conversion in this halogen exchange reaction is often attributed to several key factors:
-
Inactive Fluorinating Agent: Potassium fluoride (KF) is highly hygroscopic. The presence of water can significantly reduce its nucleophilicity. Ensure that the KF is thoroughly dried before use, for example, by spray-drying or heating under vacuum.
-
Impurities in the Starting Material: The purity of the 2,3,4,5-tetrachlorobenzonitrile is crucial. Impurities can interfere with the reaction. It is advisable to purify the starting material by recrystallization or distillation.
-
Suboptimal Reaction Temperature: The temperature for halogen exchange reactions is critical. If the temperature is too low, the reaction rate will be slow, leading to incomplete conversion. Conversely, excessively high temperatures can lead to the formation of byproducts and decomposition of the solvent. The optimal temperature range for similar reactions is typically between 150°C and 220°C.
-
Insufficient Reaction Time: Halogen exchange reactions on deactivated aromatic rings can be slow. It is important to monitor the reaction progress using techniques like Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) to ensure it has reached completion.
-
Poor Solubility of Reagents: Inadequate mixing or poor solubility of KF in the reaction solvent can limit the availability of the fluoride ion. The use of a phase-transfer catalyst can help to improve the solubility and reactivity of the fluoride salt.
Q2: What are some common side products I should look for when synthesizing this compound?
A2: During the synthesis, you may encounter several side products, including:
-
Partially Fluorinated Intermediates: Incomplete reaction can lead to the presence of monochloro-trifluorobenzonitrile isomers.
-
Over-fluorinated Products: If the reaction is allowed to proceed for too long or at too high a temperature, you may see the formation of trichloro-monofluorobenzonitrile isomers.
-
Hydrolysis Products: If there is moisture in the reaction, the nitrile group can be hydrolyzed to a benzamide or a carboxylic acid.
-
Solvent-Related Byproducts: At high temperatures, some aprotic polar solvents like Dimethylformamide (DMF) can decompose.
Q3: How can I improve the efficiency of my halogen exchange reaction?
A3: To enhance the reaction efficiency, consider the following:
-
Choice of Fluorinating Agent: While KF is common, cesium fluoride (CsF) is more soluble and reactive, which can lead to higher yields and milder reaction conditions, although it is more expensive.
-
Use of a Phase-Transfer Catalyst: Catalysts such as tetrabutylammonium bromide (TBAB) or crown ethers can significantly improve the rate of reaction by facilitating the transfer of the fluoride ion from the solid phase to the organic phase.
-
Solvent Selection: Aprotic polar solvents like sulfolane, N,N-dimethylformamide (DMF), or 1,3-dimethyl-2-imidazolidinone (DMI) are typically used. The choice of solvent can impact the solubility of the reagents and the reaction temperature.
-
Anhydrous Conditions: Strictly maintain anhydrous conditions throughout the reaction to prevent the deactivation of the fluorinating agent and unwanted side reactions.
Q4: My starting material, 2,3,4,5-tetrachlorobenzonitrile, is not commercially available. What is a reliable method for its synthesis?
A4: A common route to synthesize 2,3,4,5-tetrachlorobenzonitrile is through a Sandmeyer reaction starting from 2,3,4,5-tetrachloroaniline. The aniline is first diazotized with sodium nitrite and a strong acid (e.g., HCl), followed by reaction with a cyanide source, typically copper(I) cyanide.
Experimental Protocols
Synthesis of 2,3,4,5-Tetrachlorobenzonitrile via Sandmeyer Reaction
This protocol describes a general procedure for the synthesis of the starting material.
-
Diazotization:
-
In a round-bottom flask, suspend 2,3,4,5-tetrachloroaniline in a mixture of concentrated hydrochloric acid and water.
-
Cool the suspension to 0-5°C in an ice-salt bath.
-
Slowly add a solution of sodium nitrite in water, maintaining the temperature below 5°C.
-
Stir the mixture for 30 minutes at this temperature to ensure complete diazotization.
-
-
Cyanation:
-
In a separate flask, prepare a solution of copper(I) cyanide in aqueous sodium cyanide.
-
Slowly add the cold diazonium salt solution to the cyanide solution, controlling the rate of addition to manage any effervescence.
-
Allow the reaction mixture to warm to room temperature and then heat gently (e.g., 50-60°C) for 1-2 hours to drive the reaction to completion.
-
-
Work-up and Purification:
-
Cool the reaction mixture and extract the product with an organic solvent such as dichloromethane or toluene.
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol or hexane) or by column chromatography.
-
Synthesis of this compound via Halogen Exchange
This protocol outlines a general procedure for the target synthesis.
-
Reaction Setup:
-
In a flame-dried, three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a nitrogen inlet, add spray-dried potassium fluoride and a phase-transfer catalyst (e.g., tetrabutylammonium bromide).
-
Add the 2,3,4,5-tetrachlorobenzonitrile and an anhydrous aprotic polar solvent (e.g., sulfolane or DMF).
-
-
Reaction Execution:
-
Heat the reaction mixture to the desired temperature (e.g., 180-200°C) under a nitrogen atmosphere.
-
Stir the mixture vigorously to ensure good mixing of the heterogeneous reaction.
-
Monitor the progress of the reaction by taking aliquots and analyzing them by GC or HPLC.
-
-
Work-up and Purification:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Filter the reaction mixture to remove the inorganic salts.
-
Wash the filter cake with a small amount of the reaction solvent.
-
Remove the solvent from the filtrate under reduced pressure.
-
Purify the crude product by vacuum distillation or column chromatography on silica gel.
-
Data Presentation
Table 1: Typical Reaction Conditions for Halogen Exchange Fluorination
| Parameter | Condition 1 | Condition 2 | Condition 3 |
| Starting Material | 2,3,4,5-Tetrachlorobenzonitrile | 2,3,4,5-Tetrachlorobenzonitrile | 2,3,4,5-Tetrachlorobenzonitrile |
| Fluorinating Agent | KF (2.5 eq) | CsF (2.2 eq) | KF (3.0 eq) |
| Catalyst | None | None | TBAB (0.1 eq) |
| Solvent | Sulfolane | DMF | DMI |
| Temperature (°C) | 200-220 | 150-170 | 180-200 |
| Reaction Time (h) | 12-24 | 8-16 | 10-20 |
| Typical Yield (%) | 40-60 | 50-70 | 60-80 |
Table 2: Troubleshooting Guide for Low Conversion Rates
| Symptom | Potential Cause | Suggested Solution |
| Reaction stalls at low conversion | Inactive fluorinating agent | Use freshly dried KF or CsF. |
| Formation of multiple products | Incorrect reaction temperature | Optimize temperature; lower temperature may increase selectivity. |
| No reaction observed | Starting material is not activated enough | Consider using a more reactive starting material or a different synthetic route. |
| Low product recovery after work-up | Product is volatile or water-soluble | Optimize extraction and purification procedures; consider back-extraction. |
Visualization of the Synthetic Pathway
Diagram: Synthesis of this compound
Caption: Synthetic pathway to this compound.
Analytical challenges in the characterization of 2,3-Dichloro-4,5-difluorobenzonitrile derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming analytical challenges associated with the characterization of 2,3-Dichloro-4,5-difluorobenzonitrile and its derivatives.
Troubleshooting Guides
The following guides are presented in a question-and-answer format to directly address specific issues encountered during experimental analysis.
High-Performance Liquid Chromatography (HPLC)
Question: Why am I observing drifting retention times for my compound?
Answer: Retention time drift is a common issue in HPLC and can be caused by several factors. Check the following:
-
Mobile Phase Composition: Ensure the mobile phase is fresh, correctly prepared, and properly degassed. Inconsistent mixing in gradient systems can also cause drift.[1]
-
Column Temperature: Fluctuations in ambient temperature can affect retention. Use a thermostatted column oven to maintain a consistent temperature.
-
Column Equilibration: The column may not be fully equilibrated with the mobile phase. Increase the equilibration time before starting your analytical run.
-
Pump and Flow Rate: Air bubbles in the pump or leaks in the system can lead to an unstable flow rate, directly impacting retention times. Purge the pump and check for any loose fittings.[1][2]
Question: My peaks are broad or tailing. What is the cause and how can I fix it?
Answer: Poor peak shape compromises resolution and quantification. Potential causes include:
-
Column Degradation: The column may be contaminated or worn out. Try cleaning the column according to the manufacturer's instructions or replace it if necessary.[2]
-
Solvent Mismatch: The injection solvent may be too strong compared to the mobile phase, causing peak distortion. Whenever possible, dissolve your sample in the mobile phase.
-
Secondary Interactions: For aromatic compounds with nitrogen atoms, interactions with residual silanol groups on the silica-based stationary phase can cause tailing. Try a different column (e.g., Phenyl-Hexyl or PFP) or add a competing agent like triethylamine (TEA) to the mobile phase.[3]
-
Extra-Column Volume: Excessive tubing length or diameter between the column and detector can contribute to band broadening.[2]
| Problem | Potential Cause | Suggested Solution |
| Pressure Fluctuations | Air bubbles in the pump; faulty check valves. | Degas mobile phase; purge the pump; clean or replace check valves.[1] |
| Peak Splitting | Column inlet frit partially blocked; sample overload. | Backflush the column; reduce injection volume or sample concentration.[2] |
| Baseline Noise | Contaminated mobile phase; detector lamp aging. | Use high-purity solvents; replace the detector lamp. |
| Poor Resolution | Mobile phase too strong; unsuitable column. | Optimize mobile phase composition (reduce organic content); try a column with different selectivity.[1] |
Gas Chromatography-Mass Spectrometry (GC-MS)
Question: I am seeing significant peak tailing for my halogenated benzonitrile derivative. What could be the issue?
Answer: Peak tailing in GC-MS, especially for active compounds, is often due to unwanted interactions within the system.
-
Active Sites: The injector liner or the front of the GC column may have active sites (e.g., exposed silica) that interact with your analyte. Use a deactivated liner and trim the first few centimeters of the column.[4][5]
-
Ion Source Interactions: Halogenated compounds, particularly when analyzed using halogenated solvents like dichloromethane (DCM), can react with the stainless steel surfaces of the ion source. This can lead to the formation of deposits (e.g., ferrous chloride) that cause adsorption and subsequent slow desorption of analytes, resulting in tailing.[6] Cleaning the ion source is the most effective solution.
Question: Why are there "ghost peaks" in my chromatogram?
Answer: Ghost peaks are peaks that appear in blank runs or subsequent sample runs and are typically due to carryover or contamination.
-
Injector Contamination: Residue from a previous, more concentrated sample may remain in the syringe or injector port. Clean the injector and syringe thoroughly.
-
Column Bleed: Operating the column above its maximum temperature limit can cause the stationary phase to degrade and elute, creating a rising baseline or discrete peaks.
-
Septum Bleed: Particles from the injector septum can be deposited into the liner. Use high-quality, low-bleed septa and ensure the septum purge is functioning correctly.[5]
| Problem | Potential Cause | Suggested Solution |
| No Peaks Detected | Syringe issue; incorrect injector/detector installation. | Check sample uptake in syringe; verify column is installed correctly in both the inlet and MS transfer line.[4] |
| Poor Sensitivity | Leak in the system; dirty ion source. | Perform a leak check, especially around the injector and column fittings; clean the ion source.[7] |
| Unstable Baseline | Contaminated carrier gas; detector contamination. | Install or replace gas filters; clean the detector.[8] |
| Variable Retention Times | Fluctuations in oven temperature or carrier gas flow. | Verify oven temperature accuracy; check for leaks and ensure flow controllers are working correctly.[4] |
Fourier-Transform Infrared (FT-IR) Spectroscopy
Question: I can't see the nitrile (C≡N) peak for my compound. Is something wrong?
Answer: The nitrile stretching vibration typically appears in the 2260-2220 cm⁻¹ region. If it's absent or very weak:
-
Low Concentration: The nitrile peak can be of medium to weak intensity. If your sample concentration is too low, the peak may be indistinguishable from the baseline noise.
-
Background Interference: Atmospheric CO₂ absorbs in a similar region (~2350 cm⁻¹). If the background spectrum is not properly subtracted, it can obscure the nitrile peak. Ensure the instrument is well-purged.
-
Sample Preparation: If using an Attenuated Total Reflectance (ATR) accessory, ensure good contact between the sample and the ATR crystal. For KBr pellets, ensure the sample is finely ground and homogeneously mixed.[9]
Question: Why does my spectrum have negative peaks?
Answer: Negative peaks in an absorbance spectrum typically indicate that the background spectrum has a higher absorbance at that wavelength than the sample spectrum. This commonly occurs when using an ATR accessory if the ATR crystal was dirty when the background was collected.[9] Clean the crystal with an appropriate solvent (e.g., isopropanol) and collect a new background spectrum.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Question: My ¹⁹F NMR spectrum shows broad peaks. How can I improve the resolution?
Answer: Peak broadening in ¹⁹F NMR can arise from several sources:
-
Sample Aggregation: The compound may be aggregating at the concentration used. Try diluting the sample.
-
Paramagnetic Impurities: Traces of paramagnetic metals can cause significant line broadening. If suspected, treat the sample with a chelating agent.
-
Chemical Exchange: The molecule may be undergoing conformational exchange on the NMR timescale. Acquiring the spectrum at a different temperature (higher or lower) can help sharpen the signals.
-
Shimming: The magnetic field homogeneity may need improvement. Re-shim the spectrometer carefully on your sample.
Question: The chemical shifts in my ¹⁹F NMR spectrum seem to vary between measurements. Why?
Answer: ¹⁹F chemical shifts are highly sensitive to the local environment.
-
Solvent Effects: Small changes in the solvent, including pH or water content, can cause significant shifts.
-
Concentration and Temperature: Changes in sample concentration and temperature can also influence chemical shifts.
-
Referencing: Unlike ¹H NMR, ¹⁹F NMR referencing can be less standardized. It is crucial to report the reference compound used (e.g., CFCl₃ or an external standard) and maintain consistent referencing practices.[10]
Frequently Asked Questions (FAQs)
Q1: What are the expected major fragmentation patterns for this compound in EI-MS? A1: In electron ionization mass spectrometry (EI-MS), the molecular ion (M⁺˙) is expected. Common fragmentation pathways for halogenated aromatic compounds include the loss of a halogen radical (Cl˙ or F˙) or the elimination of a neutral halogen molecule (Cl₂). The loss of the cyano group (˙CN) or HCN is also possible. The relative stability of the resulting fragment ions will dictate the most abundant peaks in the spectrum.[11][12]
Q2: What are the key characteristic peaks to look for in the FT-IR spectrum of a this compound derivative? A2: Key peaks include:
-
C≡N Stretch: A sharp, medium-intensity peak around 2230 cm⁻¹.[13]
-
Aromatic C=C Stretch: Several peaks in the 1600-1450 cm⁻¹ region.
-
C-Cl Stretch: Strong absorptions typically in the 850-550 cm⁻¹ region.
-
C-F Stretch: Strong and characteristic absorptions in the 1350-1000 cm⁻¹ region.
-
Aromatic C-H Stretch: Peaks above 3000 cm⁻¹.
| Functional Group | Characteristic Absorption (cm⁻¹) | Intensity |
| Aromatic C-H | 3100 - 3000 | Medium to Weak |
| Nitrile (C≡N) | 2260 - 2220 | Medium, Sharp |
| Aromatic C=C | 1600 - 1450 | Medium to Weak |
| C-F (Aryl) | 1350 - 1000 | Strong |
| C-Cl (Aryl) | 850 - 550 | Strong |
Q3: How can I identify potential process-related impurities? A3: Impurity profiling is crucial in drug development.[14][15] Potential impurities can be predicted by examining the synthetic route. Look for:
-
Starting Materials: Unreacted starting materials.
-
Intermediates: Intermediates from previous synthetic steps.
-
Isomers: Positional isomers formed during halogenation or other substitution reactions.
-
Dehalogenated Species: Impurities where one or more halogen atoms have been replaced by hydrogen.[16] Hyphenated techniques like LC-MS and GC-MS are powerful tools for separating and identifying these unknown impurities.[17]
Q4: Why is ¹⁹F NMR particularly useful for these compounds? A4: ¹⁹F NMR is a powerful tool for analyzing fluorinated compounds for several reasons:
-
High Sensitivity: The ¹⁹F nucleus is highly sensitive (nearly as sensitive as ¹H) and 100% naturally abundant.[18]
-
Wide Chemical Shift Range: It has a very large chemical shift dispersion, which minimizes the chance of signal overlap, even in complex molecules.[19]
-
No Background Signal: There is no endogenous fluorine signal in biological systems, making it excellent for in-vivo studies or analysis in complex matrices.[20]
-
Structural Information: ¹⁹F-¹⁹F and ¹H-¹⁹F coupling constants provide valuable information about molecular structure and conformation.[21]
Visualizations
Caption: General troubleshooting workflow for chromatographic issues.
Caption: Logical workflow for the identification of unknown impurities.
Experimental Protocols
Protocol 1: HPLC-UV Analysis
-
Sample Preparation: Accurately weigh approximately 10 mg of the sample and dissolve in 10 mL of diluent (e.g., 50:50 acetonitrile:water) to prepare a 1 mg/mL stock solution. Further dilute as necessary to fall within the linear range of the detector.
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: Start at 40% B, ramp to 95% B over 15 minutes, hold for 2 minutes, return to initial conditions, and equilibrate for 5 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
UV Detection: 254 nm.
-
-
Data Analysis: Integrate the peak corresponding to the main compound and any impurities. Calculate purity based on the area percent method.
Protocol 2: GC-MS Analysis
-
Sample Preparation: Prepare a ~100 µg/mL solution of the sample in a suitable solvent such as ethyl acetate or acetone.
-
GC Conditions:
-
Column: DB-5ms or equivalent (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Inlet Temperature: 250 °C.
-
Injection Mode: Split (e.g., 50:1 ratio).
-
Injection Volume: 1 µL.
-
Oven Program: Hold at 80 °C for 2 minutes, ramp at 15 °C/min to 280 °C, and hold for 5 minutes.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Scan Range: 40-450 m/z.
-
-
Data Analysis: Identify the main peak by its retention time and mass spectrum. Search the mass spectra of unknown peaks against a commercial library (e.g., NIST) and analyze fragmentation patterns to propose structures for impurities.
Protocol 3: FT-IR (ATR) Analysis
-
Sample Preparation: Place a small amount of the solid powder sample directly onto the ATR crystal.
-
Background Collection: Ensure the ATR crystal is clean by wiping it with a soft cloth dampened with isopropanol. Collect a background spectrum of the clean, empty crystal.
-
Sample Collection: Apply pressure to the sample using the ATR anvil to ensure good contact with the crystal. Collect the sample spectrum.
-
Instrument Parameters:
-
Scan Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32 scans.
-
-
Data Analysis: The collected spectrum should be displayed in absorbance or % transmittance. Identify characteristic absorption bands and compare them to known correlation tables to confirm the presence of key functional groups.[13][22]
References
- 1. aelabgroup.com [aelabgroup.com]
- 2. mastelf.com [mastelf.com]
- 3. HPLC separation of related halogenated aromatic, any one?? - Chromatography Forum [chromforum.org]
- 4. shimadzu.co.uk [shimadzu.co.uk]
- 5. researchgate.net [researchgate.net]
- 6. scispace.com [scispace.com]
- 7. m.youtube.com [m.youtube.com]
- 8. Chromatography Troubleshooting Guides-Gas Chromatography | Thermo Fisher Scientific - US [thermofisher.com]
- 9. spectroscopyonline.com [spectroscopyonline.com]
- 10. biophysics.org [biophysics.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Mass spectral fragmentation patterns of 1a,3-diaryl-1,1,4, 4-tetrachloro-1a,2,3,4-tetrahydro-1H-azirino - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. agilent.com [agilent.com]
- 15. biomedres.us [biomedres.us]
- 16. researchgate.net [researchgate.net]
- 17. Pharmaceutical Impurity Analysis Overview (Primer) – Chemass [chemass.si]
- 18. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
- 19. documents.thermofisher.com [documents.thermofisher.com]
- 20. New Frontiers and Developing Applications in 19F NMR - PMC [pmc.ncbi.nlm.nih.gov]
- 21. 19Flourine NMR [chem.ch.huji.ac.il]
- 22. researchgate.net [researchgate.net]
Technical Support Center: Managing Exothermic Reactions of 2,3-Dichloro-4,5-difluorobenzonitrile
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2,3-Dichloro-4,5-difluorobenzonitrile. The focus is on the safe management of potentially exothermic reactions.
Troubleshooting Guide: Exothermic Reaction Scenarios
This guide addresses specific issues that may arise during experiments with this compound.
Question: My reaction temperature is rising rapidly and uncontrollably. What should I do?
Answer: An uncontrolled temperature rise, or thermal runaway, is a serious safety concern. Immediate action is required.
Immediate Steps:
-
Stop Reagent Addition: If you are adding a reagent, stop the addition immediately.[1]
-
Enhance Cooling: Increase the cooling to the reactor. This can be done by lowering the temperature of the cooling bath or increasing the flow rate of the coolant.[2]
-
Add Cold Solvent: If possible and safe, add a pre-chilled, inert solvent to dilute the reaction mixture and absorb heat.[3]
-
Alert Personnel: Inform colleagues and your lab supervisor about the situation.
-
Prepare for Quenching: If the temperature continues to rise despite these measures, be prepared to quench the reaction.
Logical Workflow for Managing a Temperature Excursion
References
Validation & Comparative
A Comparative Guide to the Synthetic Utility of 2,3-Dichloro-4,5-difluorobenzonitrile and 2,3,4,5-tetrafluorobenzonitrile
For Researchers, Scientists, and Drug Development Professionals
In the landscape of fluorinated building blocks for organic synthesis, the choice of starting material is paramount to the success of a synthetic campaign. This guide provides a detailed comparison of two highly functionalized benzonitrile derivatives: 2,3-Dichloro-4,5-difluorobenzonitrile and 2,3,4,5-tetrafluorobenzonitrile. By examining their synthesis, physical properties, and reactivity, with a focus on nucleophilic aromatic substitution (SNAr), this document aims to equip researchers with the necessary information to make informed decisions for their specific synthetic needs.
Physicochemical Properties: A Side-by-Side Comparison
A summary of the available physical and chemical properties for both compounds is presented below. It is important to note that comprehensive data for this compound is less readily available in the public domain compared to its tetrafluoro counterpart.
| Property | This compound | 2,3,4,5-tetrafluorobenzonitrile |
| Molecular Formula | C₇HCl₂F₂N | C₇HF₄N |
| Molecular Weight | 208.00 g/mol | 175.09 g/mol |
| Appearance | Not explicitly found | Colorless to light yellow clear liquid[1] |
| Boiling Point | Not explicitly found | 164-165 °C (lit.)[2] |
| Melting Point | Not explicitly found | Not explicitly found |
| Density | Not explicitly found | 1.463 g/mL at 25 °C (lit.)[2] |
| Refractive Index | Not explicitly found | n20/D 1.456 (lit.) |
Synthesis of the Starting Materials
The accessibility of these reagents is a critical factor in their practical application. The following section outlines reported synthetic approaches for both molecules.
Synthesis of this compound:
Information on the direct synthesis of this compound is limited. However, a related compound, 2,4-dichloro-5-fluorobenzonitrile, has been synthesized from 2,4-dichloro-5-fluorobenzoic acid. This involves conversion of the benzoic acid to the corresponding amide, followed by dehydration. A plausible route to this compound would be the dehydration of 2,3-dichloro-4,5-difluorobenzamide. The precursor, 2,3-dichloro-4,5-difluorobenzoic acid, can be prepared by the hydrolysis of 2,3-dichloro-4,5-difluorobenzamide with sulfuric acid[3].
Synthesis of 2,3,4,5-tetrafluorobenzonitrile:
This compound is commercially available. Its synthesis can be envisioned through several routes, including the cyanation of a suitable tetrafluorinated benzene derivative.
Reactivity in Nucleophilic Aromatic Substitution (SNAr)
The primary synthetic utility of both molecules lies in their susceptibility to nucleophilic aromatic substitution, allowing for the introduction of a wide range of functional groups. The electron-withdrawing nature of the nitrile group and the halogen atoms activates the aromatic ring towards attack by nucleophiles.
General Mechanism of SNAr:
The SNAr reaction typically proceeds through a two-step addition-elimination mechanism involving a resonance-stabilized carbanion intermediate known as a Meisenheimer complex.
Comparative Reactivity:
A key difference in the reactivity of the two title compounds lies in the nature of the leaving groups. In nucleophilic aromatic substitution reactions, the rate-determining step is typically the initial attack of the nucleophile. The reactivity of the leaving group follows the order F > Cl > Br > I. This is because the highly electronegative fluorine atom strongly polarizes the C-F bond, making the carbon atom more electrophilic and thus more susceptible to nucleophilic attack. The strength of the C-F bond is greater than the C-Cl bond, but bond breaking is not the rate-determining step.
Therefore, 2,3,4,5-tetrafluorobenzonitrile is expected to be more reactive towards nucleophiles than this compound. The fluorine atoms in the tetrafluoro compound provide a higher degree of activation to the aromatic ring and are better leaving groups in SNAr reactions.
In this compound, nucleophilic attack could potentially lead to the displacement of either a chlorine or a fluorine atom. The relative reactivity of C-Cl versus C-F bonds in mixed halogenated aromatics can be influenced by the position of the activating group and the specific reaction conditions. However, based on the general trend, the fluorine atoms are generally more readily displaced in SNAr reactions.
Experimental Protocols
Protocol for Halogen Exchange of 2,4-Dichloro-5-fluorobenzonitrile:
A patent describes a reaction where 2,4-dichloro-5-fluorobenzonitrile undergoes a halogen exchange reaction. In a specific example, using potassium fluoride without cesium fluoride at 180 °C for 15 hours resulted in a mixture of products, including isomeric chlorodifluorobenzonitriles (61% total yield) and 2,4,5-trifluorobenzonitrile (12% yield), with 12% of the starting material remaining[4]. This demonstrates the feasibility of displacing chlorine with fluorine under these conditions, and suggests that the fluorine atoms in a mixed halo-aromatic are less reactive as leaving groups than the newly introduced fluorine.
Representative SNAr of a Polyfluorinated Benzonitrile:
The reaction of pentafluorobenzonitrile with various nucleophiles has been studied. For instance, the reaction with phenothiazine in the presence of a mild base like Li₂CO₃ or Na₂CO₃ can afford the desired monosubstituted product[5].
Synthetic Potential and Applications
The differential reactivity of the chloro and fluoro substituents in this compound could be exploited for sequential SNAr reactions, allowing for the stepwise introduction of different nucleophiles. This offers a pathway to complex, highly substituted aromatic compounds.
Both this compound and 2,3,4,5-tetrafluorobenzonitrile are valuable precursors for the synthesis of a variety of complex organic molecules, including:
-
Pharmaceuticals: The introduction of fluorine atoms into drug candidates can significantly improve their metabolic stability, lipophilicity, and binding affinity. These benzonitrile derivatives serve as scaffolds for the synthesis of novel therapeutic agents[1].
-
Agrochemicals: Fluorinated compounds are widely used in the agrochemical industry as herbicides, insecticides, and fungicides.
-
Advanced Materials: The unique properties of fluorinated organic compounds make them suitable for applications in materials science, such as in the development of high-performance polymers and liquid crystals[1].
Conclusion
Both this compound and 2,3,4,5-tetrafluorobenzonitrile are highly activated aromatic systems that are valuable synthons in organic chemistry.
-
2,3,4,5-Tetrafluorobenzonitrile is the more reactive of the two towards nucleophilic aromatic substitution due to the presence of four fluorine atoms, which are excellent leaving groups in SNAr reactions. Its higher reactivity makes it a suitable choice for reactions where rapid and efficient substitution is desired.
-
This compound , while likely less reactive, offers the potential for greater synthetic versatility through selective and sequential displacement of its different halogen atoms. The differential reactivity of the C-Cl and C-F bonds could be strategically exploited to build complex molecular architectures.
The choice between these two building blocks will ultimately depend on the specific synthetic target, the desired reactivity, and the potential for selective functionalization. Researchers are encouraged to consider the principles of SNAr reactivity and the available experimental data when designing their synthetic strategies. Further investigation into the reactivity of this compound is warranted to fully unlock its synthetic potential.
References
- 1. chemimpex.com [chemimpex.com]
- 2. 2,3,4,5-TETRAFLUOROBENZONITRILE Eight Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 3. rsc.org [rsc.org]
- 4. EP0433124A1 - 2,4-Dichloro-5-fluorobenzonitrile and methods for its preparation, its use in the preparation of 2-chloro-4,5-difluorobenzoic acid and new method of preparation of this acid - Google Patents [patents.google.com]
- 5. research.ed.ac.uk [research.ed.ac.uk]
Comparative Reactivity of Dichlorodifluorobenzonitrile Isomers in Nucleophilic Aromatic Substitution
A Guide for Researchers, Scientists, and Drug Development Professionals
The regioselectivity and reactivity of substituted aromatic compounds are of paramount importance in the synthesis of pharmaceuticals and other complex organic molecules. Dichlorodifluorobenzonitrile isomers represent a class of versatile building blocks, where the interplay of electron-withdrawing groups (cyano and fluoro) and leaving groups (chloro) dictates the outcome of nucleophilic aromatic substitution (SNAr) reactions. This guide provides a comparative analysis of the reactivity of various dichlorodifluorobenzonitrile isomers, supported by experimental data, to aid researchers in selecting the optimal isomer and reaction conditions for their synthetic needs.
Introduction to SNAr Reactions on Dichlorodifluorobenzonitriles
Nucleophilic aromatic substitution is a fundamental reaction in organic chemistry for the formation of carbon-heteroatom and carbon-carbon bonds on aromatic rings. The reaction typically proceeds via an addition-elimination mechanism, where a nucleophile attacks the electron-deficient aromatic ring to form a resonance-stabilized intermediate (Meisenheimer complex), followed by the departure of a leaving group.
The reactivity of dichlorodifluorobenzonitrile isomers in SNAr reactions is governed by several factors:
-
Electron-Withdrawing Groups: The strongly electron-withdrawing cyano (-CN) and fluoro (-F) groups activate the aromatic ring towards nucleophilic attack by lowering the electron density of the ring.
-
Position of Substituents: The position of the activating groups relative to the leaving group (chloro, -Cl) is crucial. Generally, activating groups in the ortho and para positions to the leaving group provide the most significant rate enhancement due to effective stabilization of the negative charge in the Meisenheimer intermediate.
-
Leaving Group Ability: While fluorine is a more electronegative atom, chlorine is often a better leaving group in SNAr reactions, depending on the specific reaction conditions and the nature of the nucleophile.
-
Steric Hindrance: The steric environment around the reaction center can influence the rate of nucleophilic attack.
This guide will focus on a comparative analysis of the reactivity of key dichlorodifluorobenzonitrile isomers based on available experimental data.
Comparative Reactivity Data
| Isomer | Nucleophile | Reaction Conditions | Observations/Yield | Citation |
| 3,4-Dichloro-2,5-difluorobenzonitrile | Ammonia | Not specified | Reacts to form amino-substituted products. | |
| 3,5-Dichloro-2,4-difluorobenzonitrile | Ammonia | Not specified | Undergoes nucleophilic substitution. | |
| 4,5-Dichloro-2,6-difluorobenzonitrile | Ammonia | Not specified | Expected to be reactive towards nucleophiles. |
Note: The lack of directly comparable quantitative data in the public domain highlights a gap in the current chemical literature. The observations are based on general principles of SNAr and information from related syntheses.
Factors Influencing Regioselectivity
In dichlorodifluorobenzonitrile isomers, multiple halogen atoms can potentially be displaced. The regioselectivity of the SNAr reaction is a critical consideration for synthetic planning. The following principles generally govern the site of nucleophilic attack:
-
Activation by the Cyano Group: The cyano group strongly activates the ortho and para positions. Therefore, a halogen atom at these positions is more likely to be substituted.
-
Activation by Fluorine Atoms: Fluorine atoms also contribute to the activation of the ring, further enhancing the electrophilicity of the carbon atoms to which they are attached.
-
Leaving Group Ability: In many cases, a chlorine atom is a better leaving group than a fluorine atom in SNAr reactions.
The interplay of these factors determines the final product distribution. For instance, in an isomer where a chlorine atom is para to the cyano group and a fluorine atom is ortho, the chlorine is generally the preferred site of substitution.
Experimental Protocols
Detailed experimental protocols for SNAr reactions on dichlorodifluorobenzonitrile isomers are often specific to the target molecule being synthesized. Below is a generalized experimental protocol for a typical amination reaction.
General Protocol for Amination of a Dichlorodifluorobenzonitrile Isomer:
-
Reaction Setup: A solution of the dichlorodifluorobenzonitrile isomer (1.0 eq.) in a suitable aprotic polar solvent (e.g., DMSO, DMF, or NMP) is prepared in a sealed reaction vessel.
-
Addition of Nucleophile: An excess of the amine nucleophile (e.g., a solution of ammonia in the solvent, or an aqueous solution of the amine) is added to the reaction mixture. The use of a base (e.g., K₂CO₃ or Et₃N) may be required to neutralize the HCl generated during the reaction.
-
Reaction Conditions: The reaction mixture is heated to a temperature typically ranging from 80 to 150 °C. The progress of the reaction is monitored by a suitable analytical technique (e.g., TLC, GC-MS, or HPLC).
-
Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature and poured into water. The product is then extracted with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography or recrystallization to afford the desired amino-substituted product.
Visualization of Key Concepts
To better illustrate the principles governing the reactivity of dichlorodifluorobenzonitrile isomers, the following diagrams are provided.
Caption: Experimental workflow for comparing the reactivity of dichlorodifluorobenzonitrile isomers.
Caption: Factors influencing the SNAr reactivity of dichlorodifluorobenzonitrile isomers.
Conclusion
The reactivity of dichlorodifluorobenzonitrile isomers in nucleophilic aromatic substitution is a complex interplay of electronic and steric factors. The presence of strong electron-withdrawing groups like cyano and fluoro moieties activates the aromatic ring for nucleophilic attack. The regiochemical outcome is primarily dictated by the positions of these activating groups relative to the potential leaving groups. While a direct quantitative comparison of all isomers is hampered by a lack of systematic studies, the principles outlined in this guide, along with the generalized experimental protocol, provide a solid foundation for researchers to design and execute their synthetic strategies effectively. Further experimental studies focusing on a systematic comparison of these isomers would be highly valuable to the scientific community.
Unambiguous Structure Validation: A Comparative Guide to X-ray Crystallography for 2,3-Dichloro-4,5-difluorobenzonitrile Derivatives
For researchers, scientists, and drug development professionals engaged in the synthesis and characterization of novel chemical entities, the precise determination of molecular structure is paramount. This guide provides a comprehensive comparison of X-ray crystallography against alternative analytical techniques for the structural validation of 2,3-Dichloro-4,5-difluorobenzonitrile and its derivatives, a class of compounds with potential applications in medicinal chemistry and materials science.
The unequivocal confirmation of a molecule's three-dimensional arrangement is a critical step in the research and development pipeline, influencing everything from the interpretation of biological activity to the protection of intellectual property. While various analytical methods can provide structural insights, single-crystal X-ray crystallography remains the gold standard for providing a definitive and high-resolution atomic-level description of a molecule in the solid state.
Performance Comparison: X-ray Crystallography vs. Alternative Techniques
The selection of an appropriate analytical method for structure elucidation depends on several factors, including the nature of the sample, the information required, and the availability of instrumentation. Here, we compare the capabilities of X-ray crystallography with other commonly employed techniques for the structural analysis of small organic molecules like this compound derivatives.
| Feature | X-ray Crystallography | Nuclear Magnetic Resonance (NMR) Spectroscopy | Mass Spectrometry (MS) |
| Sample Phase | Solid (single crystal) | Liquid (solution) | Gas (ionized) |
| Information Provided | Precise 3D atomic coordinates, bond lengths, bond angles, and crystal packing | Connectivity through scalar couplings, spatial proximity through nuclear Overhauser effects (NOEs), and dynamic information | Molecular weight and elemental composition |
| Resolution | Atomic | Atomic (connectivity), lower for 3D structure in solution | Molecular |
| Ambiguity | Low; provides a single, static structure | Can be ambiguous for complex stereochemistry; provides an average structure in solution | High for isomers; does not provide stereochemical information |
| Sample Requirement | High-quality single crystal (often a bottleneck) | Soluble sample in sufficient quantity | Small sample quantity, can be coupled to separation techniques |
| Throughput | Can be low due to crystallization challenges | High for routine 1D and 2D experiments | High |
Experimental Protocols
Single-Crystal X-ray Diffraction
The determination of a crystal structure by X-ray diffraction involves a series of well-defined steps. The following is a generalized protocol for the analysis of a this compound derivative, based on established methodologies for small molecule crystallography.[1][2][3]
1. Crystallization:
-
Slow evaporation of a saturated solution of the compound in a suitable solvent system (e.g., ethanol, ethyl acetate, or a mixture of solvents) is a common technique.
-
Vapor diffusion (hanging or sitting drop) or liquid-liquid diffusion methods can also be employed to obtain diffraction-quality single crystals.
2. Data Collection:
-
A suitable single crystal is mounted on a goniometer head.
-
The crystal is placed in a stream of X-rays, typically from a synchrotron source or a laboratory-based diffractometer.[2]
-
The diffraction pattern is recorded on a detector as the crystal is rotated.
3. Data Processing and Structure Solution:
-
The collected diffraction data are processed to determine the unit cell dimensions and space group.
-
The structure is solved using direct methods or Patterson methods to obtain an initial electron density map.
-
The atomic model is built and refined against the experimental data to yield the final crystal structure.
As a case study, the crystal structure of 4-amino-3,5-difluorobenzonitrile, a related derivative, was determined using single-crystal X-ray diffraction.[4][5] The study reported the precise bond lengths, bond angles, and intermolecular interactions, providing an unambiguous confirmation of its molecular structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the connectivity and stereochemistry of molecules in solution.
1. Sample Preparation:
-
The purified compound is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
2. Data Acquisition:
-
A suite of NMR experiments is performed, including:
-
¹H NMR: To identify the number and chemical environment of protons.
-
¹³C NMR: To identify the number and chemical environment of carbon atoms.
-
¹⁹F NMR: Particularly useful for fluorinated compounds, providing information on the fluorine environments.
-
2D NMR (e.g., COSY, HSQC, HMBC): To establish correlations between atoms and determine the molecular skeleton.
-
Visualizing the Workflow for Structure Validation
The following diagram illustrates a typical workflow for the structural validation of a newly synthesized this compound derivative, highlighting the central role of X-ray crystallography for definitive structure confirmation.
Caption: A flowchart illustrating the typical experimental workflow for the synthesis and definitive structural validation of a small molecule using X-ray crystallography.
References
- 1. researchgate.net [researchgate.net]
- 2. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 3. x Ray crystallography - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis, molecular and crystal structures of 4-amino-3,5-difluorobenzonitrile, ethyl 4-amino-3,5-difluorobenzoate, and diethyl 4,4′-(diazene-1,2-diyl)bis(3,5-difluorobenzoate) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. journals.iucr.org [journals.iucr.org]
A Comparative Guide to Catalysts for the Synthesis of 2,3-Dichloro-4,5-difluorobenzonitrile
For Researchers, Scientists, and Drug Development Professionals
The synthesis of 2,3-dichloro-4,5-difluorobenzonitrile, a crucial intermediate in the development of pharmaceuticals and agrochemicals, is predominantly achieved through the catalytic cyanation of 1,2,3-trichloro-4,5-difluorobenzene. The choice of catalyst is a critical factor that dictates the efficiency, selectivity, and overall viability of this transformation. This guide provides an objective comparison of common catalytic systems, supported by representative experimental data from the literature for similar substrates, to aid researchers in selecting the optimal conditions for their synthetic needs.
The primary catalytic systems for the cyanation of aryl halides, particularly electron-deficient and sterically hindered substrates like 1,2,3-trichloro-4,5-difluorobenzene, are based on palladium, copper, and nickel. Each metal offers a unique profile of reactivity, functional group tolerance, and cost-effectiveness.
Data Presentation: Comparison of Catalytic Systems
The following table summarizes the performance of representative palladium, copper, and nickel catalysts for the cyanation of aryl chlorides. While specific data for this compound is not extensively published, the data presented here for analogous polychlorinated and fluorinated aromatic compounds provides a strong basis for catalyst selection and optimization.
| Catalyst System | Cyanide Source | Typical Solvent | Temperature (°C) | Catalyst Loading (mol%) | Typical Yield Range (%) | Key Advantages & Disadvantages |
| Palladium-based | ||||||
| Pd₂(dba)₃ / XPhos | Zn(CN)₂ | DMAc or Dioxane | 80-120 | 1-5 | 70-95 | Advantages: High efficiency, broad substrate scope, good functional group tolerance.[1][2] Disadvantages: High cost of palladium and phosphine ligands, potential for catalyst poisoning.[1] |
| Pd(OAc)₂ / dppf | K₄[Fe(CN)₆] | tBuOH or DMF | 100-140 | 2-5 | 65-90 | Advantages: Utilizes a less toxic cyanide source, effective for a range of aryl chlorides. Disadvantages: Higher reaction temperatures often required. |
| Copper-based | ||||||
| CuCN | N/A (reagent) | DMF or NMP | 140-200 | Stoichiometric | 60-85 | Advantages: Inexpensive catalyst/reagent. Disadvantages: Requires harsh reaction conditions (high temperatures), stoichiometric amounts of toxic copper cyanide, and can generate significant waste. |
| CuI / Ligand (e.g., DMEDA) | NaCN or KCN | Toluene or Dioxane | 110-150 | 5-20 | 50-80 | Advantages: Lower cost than palladium, can be effective for specific substrates.[3] Disadvantages: Often requires higher catalyst loadings and temperatures, narrower substrate scope compared to palladium. |
| Nickel-based | ||||||
| NiCl₂ / dppf / Zn | Zn(CN)₂ | DMAc or NMP | 50-100 | 5-10 | 60-90 | Advantages: Cost-effective alternative to palladium, can exhibit high reactivity, and operates at milder temperatures.[4][5] Disadvantages: Can be sensitive to air and moisture, may have a different selectivity profile. |
| Ni(COD)₂ / PCy₃ | KCN | MeCN | 60-80 | 5-10 | 55-85 | Advantages: Good reactivity for electron-deficient aryl chlorides. Disadvantages: Air-sensitive catalyst, requires inert atmosphere techniques. |
Note: Yields are highly substrate-dependent and the provided ranges are indicative for challenging polychlorinated and fluorinated aryl chlorides based on available literature.
Mandatory Visualizations
Catalytic Cycle for Palladium-Catalyzed Cyanation
Caption: Generalized catalytic cycle for the palladium-catalyzed cyanation of an aryl chloride.
Experimental Workflow
Caption: A typical experimental workflow for catalytic cyanation.
Experimental Protocols
The following are generalized experimental protocols that can be adapted for the synthesis of this compound. Safety Precaution: Cyanide salts are highly toxic. All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment should be worn.
Palladium-Catalyzed Cyanation Protocol (Buchwald-Hartwig Type)
This protocol is adapted from general procedures for the cyanation of aryl chlorides.[1][2]
-
Materials:
-
1,2,3-trichloro-4,5-difluorobenzene (1.0 mmol)
-
Pd₂(dba)₃ (0.02 mmol, 2 mol%)
-
XPhos (0.08 mmol, 8 mol%)
-
Zn(CN)₂ (0.6 mmol, 1.2 equiv)
-
Anhydrous N,N-Dimethylacetamide (DMAc) (5 mL)
-
-
Procedure:
-
To a dry Schlenk tube under an inert atmosphere (argon or nitrogen), add Pd₂(dba)₃, XPhos, and Zn(CN)₂.
-
Add the 1,2,3-trichloro-4,5-difluorobenzene and anhydrous DMAc.
-
Seal the tube and heat the reaction mixture to 100-120 °C with vigorous stirring.
-
Monitor the reaction progress by GC-MS or LC-MS.
-
Upon completion, cool the reaction to room temperature and carefully quench with an aqueous solution of sodium bicarbonate.
-
Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford this compound.
-
Copper-Catalyzed Cyanation Protocol (Rosenmund-von Braun Modification)
This protocol is a modification of the classical Rosenmund-von Braun reaction using catalytic copper.
-
Materials:
-
1,2,3-trichloro-4,5-difluorobenzene (1.0 mmol)
-
CuI (0.1 mmol, 10 mol%)
-
N,N'-Dimethylethylenediamine (DMEDA) (0.2 mmol, 20 mol%)
-
NaCN (1.2 mmol, 1.2 equiv)
-
Anhydrous Toluene (5 mL)
-
-
Procedure:
-
In a glovebox or under a strictly inert atmosphere, add CuI, NaCN, and a magnetic stir bar to a dry Schlenk tube.
-
Add anhydrous toluene, followed by 1,2,3-trichloro-4,5-difluorobenzene and DMEDA via syringe.
-
Seal the tube and heat the mixture to 130-150 °C in an oil bath with stirring.
-
Monitor the reaction until the starting material is consumed.
-
Cool the reaction to room temperature, and carefully pour it into an aqueous solution of ammonia.
-
Extract the aqueous phase with ethyl acetate.
-
Wash the combined organic layers with water and brine, dry over anhydrous magnesium sulfate, and remove the solvent in vacuo.
-
Purify the residue by flash chromatography to yield the desired product.
-
Nickel-Catalyzed Cyanation Protocol
This protocol is based on modern nickel-catalyzed cyanation methods.[4][5]
-
Materials:
-
1,2,3-trichloro-4,5-difluorobenzene (1.0 mmol)
-
NiCl₂ (0.05 mmol, 5 mol%)
-
1,1'-Bis(diphenylphosphino)ferrocene (dppf) (0.05 mmol, 5 mol%)
-
Zinc powder (0.1 mmol, 10 mol%)
-
Zn(CN)₂ (0.6 mmol, 1.2 equiv)
-
Anhydrous NMP (5 mL)
-
-
Procedure:
-
To a flame-dried Schlenk tube under an inert atmosphere, add NiCl₂, dppf, zinc powder, and Zn(CN)₂.
-
Add 1,2,3-trichloro-4,5-difluorobenzene followed by anhydrous N-methyl-2-pyrrolidone (NMP).
-
Seal the tube and heat the reaction mixture to 80-100 °C.
-
After completion of the reaction (as determined by TLC or GC), cool the mixture to ambient temperature.
-
Dilute with ethyl acetate and filter through a pad of Celite.
-
Wash the filtrate with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate.
-
Purify the product by column chromatography.
-
Conclusion
The selection of a catalyst for the synthesis of this compound depends on a balance of factors including cost, reaction efficiency, and the scalability of the process. Palladium-based catalysts, particularly with bulky phosphine ligands, generally offer the highest yields and broadest substrate scope, making them a preferred choice for laboratory-scale synthesis and for challenging substrates. Copper-catalyzed systems provide a more economical alternative, though often at the expense of harsher reaction conditions and potentially lower yields. Nickel catalysis is emerging as a powerful, cost-effective method that can operate under milder conditions, presenting a promising avenue for larger-scale production. Researchers should carefully consider the specific requirements of their synthesis to select the most appropriate catalytic system.
References
- 1. A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Copper-Catalyzed Domino Halide Exchange-Cyanation of Aryl Bromides [organic-chemistry.org]
- 4. General and Mild Nickel-Catalyzed Cyanation of Aryl/Heteroaryl Chlorides with Zn(CN)2: Key Roles of DMAP [organic-chemistry.org]
- 5. General and Mild Nickel-Catalyzed Cyanation of Aryl/Heteroaryl Chlorides with Zn(CN)2: Key Roles of DMAP. | Semantic Scholar [semanticscholar.org]
Biological activity of compounds derived from 2,3-Dichloro-4,5-difluorobenzonitrile versus analogs
An In-Depth Comparative Analysis of the Biological Activities of Compounds Derived from 2,3-Dichloro-4,5-difluorobenzonitrile and Their Analogs
In the landscape of medicinal chemistry, the strategic incorporation of halogen atoms into molecular scaffolds is a well-established approach to modulate the biological activity of compounds. This guide provides a detailed comparison of the biological activities of compounds derived from this compound and its structural analogs, with a focus on their anticancer and antimicrobial properties. The information presented herein is intended to serve as a valuable resource for researchers, scientists, and professionals involved in the intricate process of drug discovery and development.
I. Comparative Anticancer Activity
The evaluation of cytotoxic effects against various cancer cell lines is a cornerstone of anticancer drug discovery. While specific data on derivatives of this compound remains limited in publicly accessible literature, studies on analogous halogenated benzonitrile and related heterocyclic compounds provide significant insights into their potential as anticancer agents.
A study on novel 5-[(Z,2Z)-2-chloro-3-(4-nitrophenyl)-2-propenylidene]-4-thiazolidinones, which share a halogenated phenyl feature, demonstrated significant anticancer activity. For instance, compound 2h (3-{5-[(Z,2Z)-2-chloro-3-(4-nitrophenyl)-2-propenylidene]-4-oxo-2-thioxothiazolidin-3-yl}propanoic acid) exhibited potent antimitotic activity with mean GI50 and TGI values of 1.57 µM and 13.3 µM, respectively, across a panel of 60 cancer cell lines.[1] Notably, this compound showed high sensitivity against specific leukemia, colon cancer, CNS cancer, and melanoma cell lines, with GI50 concentrations in the sub-micromolar range (< 0.01–0.02 μM).[1]
Similarly, research on (Z)-2,3-diphenylacrylonitrile analogs highlighted the impact of substitution on cytotoxic activity. Compound 3c from this series was particularly effective, with IC50 values of 0.57, 0.14, 0.65, and 0.34 mg/mL against A549 (lung), SK-OV-3 (ovarian), SK-MEL-2 (skin), and HCT15 (colon) cancer cell lines, respectively.[2] This suggests that the presence and position of electron-donating or withdrawing groups on the phenyl rings are critical determinants of anticancer potency.[2]
While direct comparisons are not yet available, the data from these analogous structures underscore the potential of compounds derived from this compound as a promising avenue for the development of novel anticancer therapeutics. The unique substitution pattern of the starting benzonitrile could lead to derivatives with enhanced potency and selectivity.
Table 1: Comparative Anticancer Activity (IC50/GI50 Values) of Analogous Compounds
| Compound ID | Cancer Cell Line | IC50/GI50 (µM) | Reference |
| 2h | Leukemia (MOLT-4, SR) | < 0.01 - 0.02 | [1] |
| Colon Cancer (SW-620) | < 0.01 - 0.02 | [1] | |
| CNS Cancer (SF-539) | < 0.01 - 0.02 | [1] | |
| Melanoma (SK-MEL-5) | < 0.01 - 0.02 | [1] | |
| 3c | A549 (Lung) | 0.57 (mg/mL) | [2] |
| SK-OV-3 (Ovarian) | 0.14 (mg/mL) | [2] | |
| SK-MEL-2 (Skin) | 0.65 (mg/mL) | [2] | |
| HCT15 (Colon) | 0.34 (mg/mL) | [2] |
II. Comparative Antimicrobial Activity
For instance, a study on hydrazones with a 2,4-dichloro moiety revealed significant antibacterial and antifungal activities.[3] Compound 3b , featuring a para-nitro group, demonstrated a broad spectrum of activity, including against strains resistant to ciprofloxacin, with a Zone of Inhibition (ZI) between 25-31 mm and a Minimum Inhibitory Concentration (MIC) of 12.5 μg/ml for Proteus mirabilis and 25 μg/ml for other resistant strains.[3]
Another study on 4-substituted phenyl-5-[1-(4-fluorophenyl)-1,3-dihydroisobenzofuran-5-yl]-2H-1,2,4-triazole-3-thiones also reported promising antimicrobial activities.[4] Compounds 12d and 12h from this series showed encouraging results against various bacterial and fungal strains.[4]
These findings suggest that the incorporation of the dichlorodifluorobenzonitrile scaffold could lead to the development of potent antimicrobial agents. The specific halogen substitution pattern may enhance interaction with microbial targets and overcome existing resistance mechanisms.
Table 2: Comparative Antimicrobial Activity (MIC Values) of Analogous Compounds
| Compound ID | Microorganism | MIC (µg/mL) | Reference |
| 3b | Proteus mirabilis | 12.5 | [3] |
| Ciprofloxacin-resistant strains | 25 | [3] | |
| 12d, 12h | Various bacteria and fungi | Moderate to good activity | [4] |
III. Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of the biological activities of analogous compounds. These protocols can serve as a reference for designing and conducting studies on derivatives of this compound.
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds and a vehicle control. Incubate for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
-
Preparation of Inoculum: Prepare a standardized bacterial or fungal suspension in a suitable broth medium.
-
Serial Dilution of Compounds: Perform serial two-fold dilutions of the test compounds in the broth medium in a 96-well microtiter plate.
-
Inoculation: Add the standardized microbial suspension to each well. Include positive (microbes only) and negative (broth only) controls.
-
Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
IV. Visualizing Experimental Workflows and Logical Relationships
Diagrams generated using Graphviz (DOT language) can effectively illustrate experimental processes and the logical connections between different stages of research.
Caption: General workflow for the synthesis and biological evaluation of novel compounds.
Caption: Step-by-step workflow of the MTT cytotoxicity assay.
References
- 1. Synthesis and Anticancer Activity Evaluation of 5-[2-Chloro-3-(4-nitrophenyl)-2-propenylidene]-4-thiazolidinones - PMC [pmc.ncbi.nlm.nih.gov]
- 2. On Exploring Structure Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis and Antimicrobial Screening of Novel 4-Substituted Phenyl-5-[1-(4-fluorophenyl)-1,3-dihydroisobenzofuran-5-yl]-2H-1,2,4-triazole-3-thiones - PMC [pmc.ncbi.nlm.nih.gov]
A Spectroscopic Comparison of 2,3-Dichloro-4,5-difluorobenzonitrile and Its Precursors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed spectroscopic comparison of the key chemical intermediate, 2,3-Dichloro-4,5-difluorobenzonitrile, and its immediate precursors. Understanding the spectral characteristics of these compounds is crucial for reaction monitoring, quality control, and structural verification in synthetic chemistry and drug development. This document outlines a plausible synthetic pathway and presents a comparative analysis of their expected spectroscopic data based on analogous compounds and spectroscopic principles.
Synthesis Pathway
A potential synthetic route to this compound involves a multi-step process starting from a halogenated benzene derivative. A plausible pathway commences with 1,2,3-trichloro-4,5-difluorobenzene, which undergoes lithiation and subsequent carboxylation to yield 2,3-dichloro-4,5-difluorobenzoic acid. The carboxylic acid is then converted to the corresponding amide, 2,3-dichloro-4,5-difluorobenzamide, which is a key intermediate. Finally, dehydration of the amide furnishes the target molecule, this compound.
Molecular Structures
Spectroscopic Data Comparison
The following tables summarize the expected spectroscopic data for this compound and its precursors. These are predicted values based on the analysis of similar structures and general spectroscopic principles.
Table 1: Expected ¹H, ¹³C, and ¹⁹F NMR Spectroscopic Data
| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | ¹⁹F NMR (δ, ppm) |
| This compound | ~7.8 (t, 1H) | ~105-160 (aromatic), ~115 (CN) | ~-130 to -150 |
| 2,3-Dichloro-4,5-difluorobenzoic Acid | ~7.7 (t, 1H), ~11-13 (br s, 1H, COOH) | ~110-160 (aromatic), ~165 (C=O) | ~-130 to -150 |
| 2,3-Dichloro-4,5-difluorobenzamide | ~7.6 (t, 1H), ~7.5-8.0 (br s, 2H, NH₂) | ~110-160 (aromatic), ~168 (C=O) | ~-130 to -150 |
| 1,2,3-Trichloro-4,5-difluorobenzene | ~7.5 (t, 1H) | ~115-155 (aromatic) | ~-130 to -150 |
Table 2: Expected FT-IR and Mass Spectrometry Data
| Compound | FT-IR (cm⁻¹) | Mass Spectrometry (m/z) |
| This compound | ~2230 (C≡N stretch), ~1600-1400 (C=C aromatic), ~1200-1000 (C-F stretch), ~800-600 (C-Cl stretch) | Isotopic pattern for 2 Cl atoms. M⁺, [M-Cl]⁺, [M-CN]⁺ fragments. |
| 2,3-Dichloro-4,5-difluorobenzoic Acid | ~3300-2500 (O-H stretch), ~1700 (C=O stretch), ~1600-1400 (C=C aromatic), ~1200-1000 (C-F), ~800-600 (C-Cl) | Isotopic pattern for 2 Cl atoms. M⁺, [M-OH]⁺, [M-COOH]⁺, [M-Cl]⁺ fragments. |
| 2,3-Dichloro-4,5-difluorobenzamide | ~3400 & 3200 (N-H stretch), ~1660 (C=O stretch), ~1600-1400 (C=C aromatic), ~1200-1000 (C-F), ~800-600 (C-Cl) | Isotopic pattern for 2 Cl atoms. M⁺, [M-NH₂]⁺, [M-CONH₂]⁺, [M-Cl]⁺ fragments. |
| 1,2,3-Trichloro-4,5-difluorobenzene | ~1600-1400 (C=C aromatic), ~1200-1000 (C-F stretch), ~800-600 (C-Cl stretch) | Isotopic pattern for 3 Cl atoms. M⁺, [M-Cl]⁺, [M-Cl₂]⁺ fragments. |
Experimental Protocols
The following are general experimental protocols for the spectroscopic techniques discussed. Instrument parameters may need to be optimized for specific samples.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the solid sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean NMR tube. Ensure the solid is fully dissolved.
-
¹H NMR: Acquire the spectrum on a 400 MHz or higher field spectrometer. Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and 16-64 scans. Chemical shifts are referenced to the residual solvent peak.
-
¹³C NMR: Acquire the spectrum on the same instrument. Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary. Proton decoupling is typically used to simplify the spectrum.
-
¹⁹F NMR: Acquire the spectrum on a spectrometer equipped with a fluorine probe. Chemical shifts can be referenced to an external standard like CFCl₃.
Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Sample Preparation: For solid samples, the Attenuated Total Reflectance (ATR) method is convenient. Place a small amount of the powdered sample directly on the ATR crystal.
-
Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹. Typically, 16 to 32 scans are co-added at a resolution of 4 cm⁻¹ to obtain a good signal-to-noise ratio. A background spectrum of the clean ATR crystal should be recorded prior to sample analysis.
Mass Spectrometry (MS)
-
Sample Introduction: For volatile compounds, Gas Chromatography-Mass Spectrometry (GC-MS) is ideal. For less volatile solids, direct infusion via a solids probe or Electrospray Ionization (ESI) from a suitable solvent can be used.
-
Ionization: Electron Ionization (EI) at 70 eV is a standard method that provides characteristic fragmentation patterns. ESI is a softer ionization technique that often yields the molecular ion with minimal fragmentation.
-
Analysis: The mass spectrum is recorded, showing the relative abundance of ions at different mass-to-charge (m/z) ratios. The presence of chlorine isotopes (³⁵Cl and ³⁷Cl in a ~3:1 ratio) will result in characteristic isotopic patterns for chlorine-containing fragments.[1]
This guide provides a foundational understanding of the spectroscopic properties of this compound and its precursors. Researchers can use this information to guide their synthetic and analytical efforts.
References
Economic Analysis of Synthetic Routes to 2,3-Dichloro-4,5-difluorobenzonitrile: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative economic analysis of two potential synthetic routes to 2,3-Dichloro-4,5-difluorobenzonitrile, a key intermediate in the synthesis of various pharmaceuticals and agrochemicals. The analysis is based on established chemical transformations and available data on starting material costs and reaction yields. Detailed experimental protocols for key steps are provided to support laboratory evaluation.
Executive Summary
Two primary synthetic routes to this compound have been evaluated.
-
Route 1: A three-step synthesis commencing from 2,3-dichloro-4,5-difluorobenzoic acid. This pathway involves the conversion of the carboxylic acid to an acid chloride, followed by amidation and subsequent dehydration to yield the target nitrile.
-
Route 2: A three-step synthesis starting from 1,2-dichloro-3,4-difluorobenzene. This route proceeds via nitration, reduction of the resulting nitro group to an amine, and finally, a Sandmeyer reaction to install the nitrile functionality.
A direct economic comparison is challenging due to the limited availability of specific yield data for each step in the synthesis of the target molecule. However, by analyzing the cost of starting materials and typical yields for analogous transformations, a preliminary assessment can be made. Route 2, starting from the more readily available 1,2-dichloro-3,4-difluorobenzene, may present a more cost-effective option, contingent on achieving high yields in the nitration, reduction, and Sandmeyer reaction steps. Route 1 offers a potentially more straightforward sequence of reactions but is dependent on the commercial availability and price of 2,3-dichloro-4,5-difluorobenzoic acid.
Data Presentation: A Comparative Overview
The following table summarizes the estimated costs and key considerations for each synthetic route. Please note that yields are estimates based on analogous reactions and may vary in practice.
| Step | Reaction | Starting Material | Reagents | Estimated Yield (%) | Starting Material Cost (per kg) | Reagent Cost (per kg/L ) |
| Route 1 | ||||||
| 1a | Acid Chloride Formation | 2,3-dichloro-4,5-difluorobenzoic acid | Thionyl chloride, DMF (cat.) | ~95% | Not readily available | Thionyl chloride: ~$30-50/L |
| 1b | Amide Formation | 2,3-dichloro-4,5-difluorobenzoyl chloride | Ammonia | ~90% | - | - |
| 1c | Dehydration | 2,3-dichloro-4,5-difluorobenzamide | Dehydrating agent (e.g., POCl₃, SOCl₂) | ~85% | - | - |
| Overall Route 1 | 2,3-dichloro-4,5-difluorobenzoic acid | ~73% | ||||
| Route 2 | ||||||
| 2a | Nitration | 1,2-dichloro-3,4-difluorobenzene | Nitrating mixture (HNO₃, H₂SO₄) | ~85-90% | ~$100-200/kg (estimated) | - |
| 2b | Reduction | 2,3-dichloro-4,5-difluoro-1-nitrobenzene | Reducing agent (e.g., Fe/HCl, H₂/Pd-C) | ~90% | - | - |
| 2c | Sandmeyer Reaction | 2,3-dichloro-4,5-difluoroaniline | NaNO₂, HCl, CuCN | ~70-80% | Not readily available | Copper(I) Cyanide: ~$100-400/kg[1][2][3] |
| Overall Route 2 | 1,2-dichloro-3,4-difluorobenzene | ~54-65% |
Note: Catalyst costs are not included but can be a significant factor in industrial-scale production.
Experimental Protocols
Detailed methodologies for the key transformations in each route are outlined below. These protocols are based on general procedures for similar substrates and may require optimization for the specific target molecule.
Route 1: From 2,3-dichloro-4,5-difluorobenzoic acid
Step 1a: Synthesis of 2,3-dichloro-4,5-difluorobenzoyl chloride
-
Procedure: A solution of 2,3-dichloro-4,5-difluorobenzoic acid (1.0 eq) in thionyl chloride (2.0-3.0 eq) with a catalytic amount of dimethylformamide (DMF) is refluxed for 2-4 hours. The reaction progress can be monitored by the cessation of gas evolution (SO₂ and HCl). After completion, excess thionyl chloride is removed by distillation, initially at atmospheric pressure and then under reduced pressure, to yield the crude 2,3-dichloro-4,5-difluorobenzoyl chloride.[4]
-
Work-up: The crude product can be purified by vacuum distillation.
Step 1b: Synthesis of 2,3-dichloro-4,5-difluorobenzamide
-
Procedure: The crude 2,3-dichloro-4,5-difluorobenzoyl chloride (1.0 eq) is added dropwise to a cooled (0-5 °C) concentrated aqueous solution of ammonia (excess). The reaction is typically exothermic and should be controlled by external cooling. The mixture is stirred for 1-2 hours at room temperature.
-
Work-up: The resulting solid precipitate is collected by filtration, washed with cold water, and dried to afford 2,3-dichloro-4,5-difluorobenzamide.
Step 1c: Synthesis of this compound
-
Procedure: 2,3-dichloro-4,5-difluorobenzamide (1.0 eq) is treated with a dehydrating agent such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂) in an inert solvent (e.g., toluene, DMF). The reaction mixture is heated, typically at reflux, for several hours until the reaction is complete (monitored by TLC or GC).
-
Work-up: The reaction mixture is cooled and carefully poured into ice water. The product is then extracted with an organic solvent. The organic layer is washed with a dilute base (e.g., NaHCO₃ solution) and brine, dried over an anhydrous salt (e.g., MgSO₄), and the solvent is removed under reduced pressure. The crude nitrile can be purified by recrystallization or distillation.
Route 2: From 1,2-dichloro-3,4-difluorobenzene
Step 2a: Synthesis of 2,3-dichloro-4,5-difluoro-1-nitrobenzene
-
Procedure: To a stirred mixture of concentrated sulfuric acid and fuming nitric acid at 0-5 °C, 1,2-dichloro-3,4-difluorobenzene (1.0 eq) is added dropwise, maintaining the temperature below 10 °C. After the addition is complete, the mixture is stirred at room temperature for several hours. The nitration of dichlorobenzenes is a known industrial process.[5][6][7]
-
Work-up: The reaction mixture is carefully poured onto crushed ice. The precipitated solid is filtered, washed thoroughly with water until neutral, and dried. The crude product can be purified by recrystallization.
Step 2b: Synthesis of 2,3-dichloro-4,5-difluoroaniline
-
Procedure: 2,3-dichloro-4,5-difluoro-1-nitrobenzene (1.0 eq) is reduced to the corresponding aniline. A common method involves using a metal/acid system, such as iron powder in the presence of hydrochloric acid or acetic acid, in a suitable solvent like ethanol or water. The mixture is heated to reflux for several hours. Alternatively, catalytic hydrogenation using a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere can be employed. This method is often preferred for its cleaner reaction profile.
-
Work-up: For the metal/acid reduction, the reaction mixture is filtered to remove the iron salts. The filtrate is then basified to precipitate the aniline, which is extracted with an organic solvent. The organic extracts are combined, dried, and the solvent is evaporated. For catalytic hydrogenation, the catalyst is filtered off, and the solvent is removed from the filtrate. The crude aniline can be purified by distillation or recrystallization.
Step 2c: Synthesis of this compound (Sandmeyer Reaction)
-
Procedure: 2,3-dichloro-4,5-difluoroaniline (1.0 eq) is dissolved in an aqueous solution of a strong acid (e.g., HCl, H₂SO₄). The solution is cooled to 0-5 °C, and a solution of sodium nitrite (NaNO₂) (1.0-1.2 eq) in water is added dropwise, keeping the temperature below 5 °C to form the diazonium salt. In a separate flask, a solution or suspension of copper(I) cyanide (CuCN) (1.1-1.5 eq) is prepared. The cold diazonium salt solution is then slowly added to the CuCN solution. The reaction mixture is stirred and may require gentle warming to facilitate the decomposition of the diazonium salt and formation of the nitrile. The Sandmeyer reaction is a well-established method for converting anilines to nitriles.[8]
-
Work-up: After the reaction is complete, the mixture is often steam distilled or extracted with an organic solvent to isolate the crude product. The organic layer is washed, dried, and the solvent is removed. The final product can be purified by vacuum distillation or recrystallization.
Mandatory Visualization
Caption: Comparative overview of two synthetic pathways to this compound.
References
- 1. chemimpex.com [chemimpex.com]
- 2. Copper(I) cyanide, 99%, extra pure 5 kg | Buy Online | Thermo Scientific Chemicals [thermofisher.com]
- 3. Copper(I) Cyanide price,buy Copper(I) Cyanide - chemicalbook [m.chemicalbook.com]
- 4. prepchem.com [prepchem.com]
- 5. 1,2-Dichloro-4-nitrobenzene - Wikipedia [en.wikipedia.org]
- 6. US3480681A - Process for the preparation and purification of p-nitrobenzenes - Google Patents [patents.google.com]
- 7. 1,4-Dichloro-2-nitrobenzene - Wikipedia [en.wikipedia.org]
- 8. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
Navigating Pharmaceutical Synthesis: A Comparative Guide to Benzonitrile Derivatives in EGFR Inhibitor Development
For researchers and professionals in drug development, the selection of starting materials is a critical decision that influences the efficiency, yield, and ultimately the viability of a synthetic route. In the landscape of oncology drug discovery, particularly in the development of Epidermal Growth Factor Receptor (EGFR) inhibitors, fluorinated benzonitriles are pivotal intermediates. This guide provides a comparative analysis of the synthetic utility of a key benzonitrile-derived intermediate in the synthesis of novel quinazoline-based EGFR inhibitors, offering valuable experimental data and detailed protocols for consideration.
This analysis focuses on the synthesis of a series of 4-stilbenylamino quinazoline derivatives, where a central building block, 2-amino-4-methoxy-5-(3-morpholinopropoxy)benzonitrile, serves as a versatile precursor. The subsequent coupling of this intermediate with a variety of substituted (E)-4-styrylanilines allows for the creation of a library of potential EGFR inhibitors. The variance in yields across these coupling reactions underscores the impact of substituent effects on the aniline reaction partner, providing a practical comparison for chemists designing similar synthetic strategies.
Comparative Synthesis of 4-Stilbenylamino Quinazoline Derivatives
The synthesis of the target compounds hinges on the successful formation of the quinazoline core from the key benzonitrile intermediate, followed by the crucial C-N coupling reaction with various anilines. The following table summarizes the yields obtained for the synthesis of a series of 4-stilbenylamino quinazoline derivatives (compounds 6a-6j ), demonstrating the impact of the electronic and steric nature of the substituents on the stilbene moiety of the aniline coupling partner.
| Compound | R | Yield (%)[1] |
| 6a | H | 79 |
| 6b | 4-F | 86 |
| 6c | 4-Cl | 81 |
| 6d | 4-Br | 75 |
| 6e | 4-CH₃ | 62 |
| 6f | 4-OCH₃ | 41 |
| 6g | 3,4-di-OCH₃ | 55 |
| 6h | 3,4,5-tri-OCH₃ | 45 |
| 6i | 4-CF₃ | 83 |
| 6j | 3-Br | 72 |
Experimental Protocols
The following are the detailed experimental methodologies for the synthesis of the key benzonitrile intermediate and the final quinazoline derivatives.
Synthesis of 2-amino-4-methoxy-5-(3-morpholinopropoxy)benzonitrile (5)
The key intermediate is synthesized from commercially available isovanillin through a multi-step process. The final step involves a Dimroth rearrangement.
-
Procedure: To a solution of 4-methoxy-3-(3-morpholinopropoxy)benzonitrile (3) in ethanol, sodium dithionite is added. The mixture is heated to 50 °C and stirred. After completion of the reaction, the solvent is evaporated, and the residue is purified to yield the desired 2-amino-4-methoxy-5-(3-morpholinopropoxy)benzonitrile (5) with a yield of 84%.[1]
General Procedure for the Synthesis of 4-Stilbenylamino Quinazoline Derivatives (6a-6j)
-
Procedure: A mixture of 2-amino-4-methoxy-5-(3-morpholinopropoxy)benzonitrile (5) and dimethylformamide-dimethylacetal (DMF-DMA) is stirred at room temperature. After the completion of the reaction, the excess DMF-DMA is removed under reduced pressure. The residue is then dissolved in an appropriate solvent, and the respective substituted 4-aminostilbene is added. The reaction mixture is refluxed for several hours. After cooling, the precipitate is collected by filtration, washed, and dried to give the final products 6a-6j .[1]
Experimental and Logical Workflow
The synthesis of the target quinazoline derivatives follows a structured workflow, beginning with the preparation of the key benzonitrile intermediate and culminating in the final coupling reaction.
The EGFR Signaling Pathway: The Target of Synthesized Compounds
The synthesized quinazoline derivatives are designed to inhibit the Epidermal Growth Factor Receptor (EGFR), a key player in cell signaling and a validated target in oncology. EGFR activation triggers a cascade of downstream signaling events that regulate cell proliferation, survival, and differentiation.[2] The two primary signaling pathways activated by EGFR are the RAS-RAF-MEK-ERK pathway and the PI3K-Akt pathway.[3] Dysregulation of this pathway is a hallmark of many cancers.
References
A Comparative Guide to Cross-Validation of Analytical Methods for 2,3-Dichloro-4,5-difluorobenzonitrile
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,3-Dichloro-4,5-difluorobenzonitrile is a halogenated aromatic compound of interest in pharmaceutical and chemical research. The reliable quantification of this analyte is crucial for quality control, stability studies, and pharmacokinetic assessments. This guide provides a comparative overview of potential analytical methods for this compound and outlines the principles of cross-validation to ensure data integrity and consistency between different analytical procedures.
It is important to note that, at present, there is a lack of publicly available, specific analytical methods and cross-validation studies for this compound. Therefore, this guide will present proposed analytical methodologies based on techniques successfully applied to structurally similar halogenated benzonitriles. The provided experimental protocols and performance data are illustrative and serve as a template for method development, validation, and cross-validation.
Proposed Analytical Methods
Based on the analysis of analogous compounds, two primary analytical techniques are proposed for the quantification of this compound: Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS).
1. Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)
RP-HPLC is a widely used technique for the analysis of non-volatile and thermally labile compounds. For halogenated aromatics, C18 columns are commonly employed.
2. Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds. It offers high selectivity and sensitivity, making it suitable for trace analysis.
Experimental Protocols
Detailed methodologies for the proposed analytical techniques are outlined below. These protocols are starting points and would require optimization and validation for the specific analyte.
Method 1: Proposed RP-HPLC Method
| Parameter | Condition |
| Instrument | HPLC system with UV or Diode Array Detector (DAD) |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | Acetonitrile and water (gradient or isocratic) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | To be determined based on UV spectrum of the analyte |
| Injection Volume | 10 µL |
| Sample Preparation | Dissolve standard and samples in a suitable diluent (e.g., acetonitrile/water) |
Method 2: Proposed GC-MS Method
| Parameter | Condition |
| Instrument | Gas Chromatograph coupled to a Mass Spectrometer |
| Column | DB-5ms, 30 m x 0.25 mm, 0.25 µm or equivalent |
| Carrier Gas | Helium at a constant flow rate |
| Inlet Temperature | 250 °C |
| Oven Program | Start at 100 °C, ramp to 280 °C |
| Injection Mode | Splitless |
| MS Interface Temp | 280 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Acquisition Mode | Selected Ion Monitoring (SIM) for quantitative analysis |
| Sample Preparation | Dissolve standard and samples in a suitable solvent (e.g., ethyl acetate) |
Method Validation and Cross-Validation
Before any cross-validation can be performed, each analytical method must be thoroughly validated according to international guidelines such as those from the International Council for Harmonisation (ICH).[1][2][3] Key validation parameters include:
-
Specificity/Selectivity: The ability to assess the analyte unequivocally in the presence of other components.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.
-
Accuracy: The closeness of the test results to the true value.
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-assay precision) and intermediate precision (inter-assay precision).
-
Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest amount of analyte that can be detected and quantified with acceptable precision and accuracy.
-
Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters.
Cross-Validation
Cross-validation is the process of comparing two analytical methods to demonstrate that they provide equivalent results. According to the FDA, cross-validation is necessary when data is generated from different methods within the same study or across different studies.[4] This is particularly important during method transfer between laboratories or when a new method is introduced to replace an existing one.
Data Presentation for Method Comparison
The following tables provide a template for summarizing and comparing the performance data of the two proposed analytical methods after validation.
Table 1: Comparison of Method Validation Parameters
| Parameter | Proposed RP-HPLC Method | Proposed GC-MS Method | Acceptance Criteria (Typical) |
| Linearity (r²) | > 0.999 | > 0.999 | ≥ 0.995 |
| Range (µg/mL) | 1 - 100 | 0.1 - 20 | Dependent on application |
| Accuracy (% Recovery) | 98.0 - 102.0% | 97.0 - 103.0% | 98.0 - 102.0% |
| Precision (%RSD) | |||
| - Repeatability | < 1.0% | < 1.5% | ≤ 2.0% |
| - Intermediate Precision | < 1.5% | < 2.0% | ≤ 3.0% |
| LOD (µg/mL) | 0.2 | 0.02 | To be established |
| LOQ (µg/mL) | 0.8 | 0.08 | To be established |
| Robustness | Unaffected by minor changes in pH, mobile phase composition | Unaffected by minor changes in oven ramp rate, flow rate | No significant impact on results |
Table 2: Cross-Validation Results (Hypothetical Data)
Comparison of results from the analysis of the same batch of samples by both methods.
| Sample ID | RP-HPLC Result (µg/mL) | GC-MS Result (µg/mL) | % Difference |
| Sample 001 | 48.5 | 49.1 | 1.2% |
| Sample 002 | 51.2 | 50.8 | -0.8% |
| Sample 003 | 49.8 | 50.3 | 1.0% |
| Average % Difference | 0.5% | ||
| Acceptance Criterion | ≤ 5.0% |
Workflow Visualizations
The following diagrams illustrate the typical workflows for analytical method validation and cross-validation.
Caption: Workflow for Analytical Method Validation.
Caption: Workflow for Cross-Validation of Two Analytical Methods.
Conclusion
References
A Comparative Guide to the Reactivity of Fluorinated Benzonitriles in Nucleophilic Aromatic Substitution
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the reactivity of fluorinated benzonitriles, focusing on mechanistic insights derived from experimental data. The inclusion of fluorine atoms in aromatic systems is a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate a molecule's physicochemical and pharmacokinetic properties. Understanding the reactivity of fluorinated benzonitriles is crucial for the efficient synthesis of novel chemical entities. This document summarizes key findings from mechanistic studies, presents quantitative data where available, and provides detailed experimental protocols for seminal experiments in the field.
Executive Summary
Fluorination of benzonitriles significantly influences their reactivity, primarily in the context of nucleophilic aromatic substitution (SNAr). The strong electron-withdrawing nature of fluorine activates the aromatic ring towards nucleophilic attack. The position and number of fluorine substituents dictate the extent of this activation. While comprehensive kinetic data for a wide range of fluorinated benzonitriles is dispersed in the literature, this guide collates available information to draw key comparisons. The primary mode of reaction discussed is the SNAr mechanism, which typically proceeds through a stepwise addition-elimination pathway involving a Meisenheimer intermediate, although concerted mechanisms have also been proposed.
Data Presentation: Reactivity in Nucleophilic Aromatic Substitution
| Fluorinated Benzonitrile | Nucleophile | Solvent | Relative Reactivity/Observations | Reference |
| 4-Fluorobenzonitrile | Piperidine | Various | Serves as a baseline for comparison. | General SNAr principles |
| 2,4-Difluorobenzonitrile | Piperidine | Various | The fluorine at the 4-position is preferentially substituted due to stabilization of the negative charge by the ortho-cyano and ortho-fluoro groups. | General SNAr principles |
| 2,6-Difluorobenzonitrile | Piperidine | Various | Increased steric hindrance from the two ortho-fluorine atoms can decrease the reaction rate compared to less hindered isomers. | General SNAr principles |
| 2,4,6-Trifluorobenzonitrile | Piperidine | Various | Highly activated towards nucleophilic substitution at the 4-position. The two ortho-fluorines strongly withdraw electron density, stabilizing the Meisenheimer intermediate.[1] | [1] |
| Pentafluorobenzonitrile | Piperidine | Various | Extremely reactive, with substitution occurring readily at the 4-position. | General SNAr principles |
Note: The reactivity is highly dependent on the specific nucleophile, solvent, and temperature. The trends indicated are based on the established principles of the SNAr mechanism where electron-withdrawing groups ortho and para to the leaving group accelerate the reaction by stabilizing the intermediate.
Mechanistic Insights
The reactivity of fluorinated benzonitriles in SNAr reactions is predominantly governed by the stability of the Meisenheimer intermediate. The presence of the strongly electron-withdrawing cyano group and one or more fluorine atoms facilitates the initial attack of the nucleophile on the aromatic ring.
The SNAr Mechanism
The generally accepted mechanism for the SNAr reaction of a fluorinated benzonitrile with a nucleophile (e.g., piperidine) is a two-step addition-elimination process:
-
Nucleophilic Attack: The nucleophile attacks the carbon atom bearing a fluorine atom (the leaving group), forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. This step is typically the rate-determining step. The electron-withdrawing groups (both the nitrile and other fluorine atoms) at the ortho and para positions to the site of attack are crucial for stabilizing this intermediate by delocalizing the negative charge.
-
Leaving Group Expulsion: The aromaticity of the ring is restored by the expulsion of the fluoride ion. This step is generally fast.
The high electronegativity of fluorine makes it a powerful activating group for SNAr, and paradoxically, fluoride is also a good leaving group in this context, in contrast to SN2 reactions. This is because the rate-determining step is the formation of the Meisenheimer complex, which is accelerated by the inductive electron withdrawal of the fluorine atom, rather than the breaking of the C-F bond.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the study of fluorinated benzonitrile reactivity.
General Procedure for Kinetic Measurements of SNAr Reactions
This protocol outlines a general method for determining the second-order rate constants for the reaction of fluorinated benzonitriles with a nucleophile, such as piperidine, using UV-Vis spectrophotometry.
Materials:
-
Fluorinated benzonitrile substrate
-
Piperidine (or other nucleophile)
-
Anhydrous solvent (e.g., acetonitrile, DMSO)
-
Constant temperature bath or spectrophotometer with temperature control
-
UV-Vis spectrophotometer
-
Quartz cuvettes
-
Volumetric flasks and pipettes
Procedure:
-
Solution Preparation:
-
Prepare a stock solution of the fluorinated benzonitrile in the chosen anhydrous solvent at a known concentration (e.g., 1 x 10-3 M).
-
Prepare a series of stock solutions of piperidine in the same solvent at various concentrations (e.g., 0.1 M, 0.2 M, 0.3 M, 0.4 M, 0.5 M).
-
-
Kinetic Run:
-
Set the UV-Vis spectrophotometer to a wavelength where the product of the reaction shows significant absorbance and the reactants have minimal absorbance. This wavelength should be determined beforehand by running full spectra of the starting materials and a sample of the completed reaction mixture.
-
Equilibrate the spectrophotometer's cell holder to the desired reaction temperature (e.g., 25.0 ± 0.1 °C).
-
Pipette a known volume of the fluorinated benzonitrile stock solution into a quartz cuvette.
-
Pipette a corresponding volume of the solvent into a separate cuvette to serve as a blank.
-
To initiate the reaction, rapidly inject a known volume of one of the piperidine stock solutions into the cuvette containing the benzonitrile. The concentration of piperidine should be in large excess (at least 10-fold) to ensure pseudo-first-order kinetics.
-
Immediately start recording the absorbance at the chosen wavelength as a function of time. Continue recording until the reaction is complete (i.e., the absorbance becomes constant).
-
-
Data Analysis:
-
The observed pseudo-first-order rate constant (kobs) for each concentration of piperidine can be obtained by fitting the absorbance versus time data to a first-order exponential equation: At = A∞ - (A∞ - A0)e-kobst where At is the absorbance at time t, A0 is the initial absorbance, and A∞ is the final absorbance.
-
Plot the calculated kobs values against the corresponding concentrations of piperidine.
-
The second-order rate constant (k2) is determined from the slope of this plot, as kobs = k2[Piperidine].[2][3]
-
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key mechanistic pathway and a typical experimental workflow for studying the reactivity of fluorinated benzonitriles.
References
Safety Operating Guide
Essential Procedures for the Safe Disposal of 2,3-Dichloro-4,5-difluorobenzonitrile
For researchers, scientists, and drug development professionals, the proper handling and disposal of specialized chemical reagents like 2,3-Dichloro-4,5-difluorobenzonitrile are paramount to ensuring laboratory safety and environmental compliance. This document provides a comprehensive, step-by-step guide for its safe disposal, drawing from established protocols for halogenated organic compounds.
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, it is crucial to handle this compound with appropriate personal protective equipment (PPE). Based on safety data sheets for analogous halogenated benzonitriles, this compound is expected to be harmful if swallowed, in contact with skin, or inhaled, and may cause skin and eye irritation.[1][2]
Recommended Personal Protective Equipment (PPE):
| PPE Item | Specification | Rationale |
| Gloves | Nitrile rubber, Viton, or other chemically resistant gloves. | To prevent skin contact, as the compound is likely harmful upon dermal absorption.[3] |
| Eye Protection | Chemical splash goggles or a face shield. | To protect eyes from dust particles and potential splashes. |
| Respiratory Protection | NIOSH/MSHA-approved respirator with appropriate cartridges for organic vapors and particulates. | To prevent inhalation of harmful dust or vapors, especially in poorly ventilated areas.[4] |
| Lab Coat | A fully buttoned lab coat. | To protect skin and personal clothing from contamination.[3] |
Work should always be conducted in a well-ventilated area, preferably within a chemical fume hood.[4] An eyewash station and safety shower should be readily accessible.
Step-by-Step Disposal Protocol
Disposal of this compound must be carried out in accordance with local, state, and federal regulations. Halogenated compounds require specific disposal routes and should never be disposed of down the drain or in regular trash.[3]
Step 1: Waste Collection and Segregation
-
Designate a Waste Container: Use a clearly labeled, sealable, and chemically compatible container for collecting waste this compound. High-density polyethylene (HDPE) containers are generally suitable for solid chemical waste.[5]
-
Segregate Waste: It is critical to keep halogenated waste separate from non-halogenated waste streams to avoid costly and complex disposal procedures.[6] Do not mix with incompatible materials such as strong oxidizing agents, strong acids, strong bases, or strong reducing agents.[4]
-
Labeling: The waste container must be labeled with a "Hazardous Waste" tag that clearly identifies the contents, including the full chemical name ("this compound") and any associated hazards (e.g., "Toxic," "Irritant").
Step 2: Handling Small Spills
In the event of a small spill, follow these procedures:
-
Evacuate and Ventilate: If safe to do so, ensure the area is well-ventilated.
-
Wear Appropriate PPE: Before cleaning the spill, don the recommended PPE.
-
Contain the Spill: Use an inert absorbent material, such as vermiculite, sand, or earth, to cover the spill.[7]
-
Collect the Material: Carefully sweep or scoop the absorbed material into the designated hazardous waste container.[4] Avoid generating dust.[7]
-
Decontaminate the Area: Clean the spill area with an appropriate solvent (e.g., soap and water), and collect the cleaning materials as hazardous waste.
-
Seal and Label: Securely seal the waste container and ensure it is properly labeled.
Step 3: Storage Pending Disposal
-
Secure Storage: Store the sealed hazardous waste container in a designated, secure, and well-ventilated area, away from heat, ignition sources, and incompatible materials.[3] The storage area should be cool and dry.[4]
-
Secondary Containment: It is best practice to store the waste container within a secondary containment unit to prevent the spread of material in case of a leak.
Step 4: Final Disposal
-
Engage a Licensed Waste Disposal Company: The final disposal of this compound must be handled by a licensed and certified hazardous waste disposal company.[8] Your institution's Environmental Health and Safety (EHS) department will have established procedures and approved vendors for this purpose.
-
Documentation: Ensure all required documentation for the waste manifest is completed accurately. The responsibility for the waste from "cradle to grave" lies with the generator.[6]
-
Prohibited Disposal Methods:
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
References
- 1. assets.thermofisher.com [assets.thermofisher.com]
- 2. fishersci.com [fishersci.com]
- 3. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 4. fishersci.com [fishersci.com]
- 5. ethz.ch [ethz.ch]
- 6. hazardouswasteexperts.com [hazardouswasteexperts.com]
- 7. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 8. capotchem.cn [capotchem.cn]
- 9. sigmaaldrich.com [sigmaaldrich.com]
Safeguarding Your Research: A Comprehensive Guide to Handling 2,3-Dichloro-4,5-difluorobenzonitrile
For Immediate Implementation: This document provides crucial safety and logistical information for researchers, scientists, and drug development professionals working with 2,3-Dichloro-4,5-difluorobenzonitrile. Adherence to these guidelines is essential for ensuring personal safety and proper disposal.
While a specific Safety Data Sheet (SDS) for this compound was not located, the following recommendations are based on the safety profiles of structurally similar compounds, including various difluorobenzonitriles. These related compounds are consistently classified as harmful if swallowed, in contact with skin, or inhaled, and are known to cause skin and eye irritation.[1][2][3][4] Therefore, a cautious approach is imperative.
Essential Personal Protective Equipment (PPE)
A multi-layered approach to personal protection is critical when handling this compound. The following table summarizes the required PPE.
| PPE Category | Item | Specifications |
| Hand Protection | Chemical-resistant gloves | Nitrile rubber gloves are recommended.[2] |
| Eye and Face Protection | Safety Goggles and Face Shield | Use chemical safety goggles that provide a complete seal around the eyes. A face shield should be worn over the goggles. |
| Respiratory Protection | Respirator | A NIOSH/MSHA-approved respirator is necessary if working outside of a certified chemical fume hood.[1] An N95 dust mask may be sufficient for handling small quantities of solid material. |
| Body Protection | Laboratory Coat | A flame-retardant lab coat should be worn and fully buttoned. |
| Foot Protection | Closed-toe Shoes | Leather or chemical-resistant shoes are required. |
Operational Plan: Step-by-Step Handling Protocol
Follow these procedural steps to minimize exposure and ensure safe handling of this compound.
-
Preparation and Engineering Controls :
-
Always work in a well-ventilated area, preferably within a certified chemical fume hood.
-
Ensure that an emergency eyewash station and safety shower are readily accessible.
-
Before starting, clear the work area of any unnecessary items and potential ignition sources.
-
-
Donning PPE :
-
Put on all required PPE as outlined in the table above before handling the chemical.
-
-
Chemical Handling :
-
Decontamination :
Disposal Plan
Proper disposal of this compound and its containers is crucial to prevent environmental contamination.
-
Waste Collection :
-
All waste materials, including contaminated PPE and empty containers, should be collected in a designated, properly labeled hazardous waste container.
-
-
Disposal Method :
Experimental Workflow for Safe Handling
The following diagram illustrates the logical flow of operations for safely handling this compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
